molecular formula C8H6ClFO B14020869 4-Chloro-5-fluoro-2-methylbenzaldehyde

4-Chloro-5-fluoro-2-methylbenzaldehyde

Cat. No.: B14020869
M. Wt: 172.58 g/mol
InChI Key: KOQLSCOSJAFIGV-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

4-chloro-5-fluoro-2-methylbenzaldehyde

InChI

InChI=1S/C8H6ClFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3

InChI Key

KOQLSCOSJAFIGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)F)Cl

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-fluoro-2-methylbenzaldehyde, a key halogenated aromatic aldehyde. The document delineates its chemical identity, physicochemical properties, and established applications within the realms of pharmaceutical research and fine chemical synthesis. Furthermore, this guide discusses prospective synthesis strategies, outlines critical safety and handling protocols, and presents a framework for its analytical characterization. The content herein is curated to support researchers and drug development professionals in leveraging this versatile building block for novel molecular design and synthesis.

Introduction: The Significance of Halogenated Benzaldehydes in Modern Chemistry

Halogenated benzaldehydes are a cornerstone of synthetic organic chemistry, serving as pivotal intermediates in the construction of complex molecular architectures. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the benzaldehyde scaffold imparts unique electronic properties and steric influences. These modifications can profoundly affect the reactivity of the aldehyde functional group and provide handles for further synthetic transformations, such as cross-coupling reactions. The specific substitution pattern of 4-Chloro-5-fluoro-2-methylbenzaldehyde makes it a valuable synthon, particularly in the development of novel therapeutic agents and advanced materials. This guide aims to provide an in-depth technical resource for professionals working with this compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective application in research and development.

Nomenclature and Chemical Identifiers
IdentifierValue
CAS Number 1780682-41-8[1][2]
IUPAC Name 4-chloro-5-fluoro-2-methylbenzaldehyde[1]
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.58 g/mol [1]
SMILES O=CC1=CC(F)=C(Cl)C=C1C[1]
InChI Key Information not available in search results
Physicochemical Data
PropertyValueSource
Purity Available as 95% or ≥98%[1][3]
Appearance Likely a solid or liquidInferred from related compounds
Storage Store at room temperature or 2-8°C, sealed and dry[1][3][4]

Synthesis Strategies: A Prospective Analysis

A plausible synthetic approach could involve the formylation of 1-chloro-2-fluoro-4-methylbenzene. Various formylation methods could be employed, including:

  • Vilsmeier-Haack Reaction: This method utilizes a phosphoryl chloride and a substituted amide (such as N,N-dimethylformamide) to generate the Vilsmeier reagent, which then acts as the formylating agent.

  • Gattermann-Koch Reaction: This approach uses carbon monoxide and hydrochloric acid in the presence of a catalyst, typically a mixture of copper(I) chloride and aluminum chloride.

  • Duff Reaction: This involves the formylation of an activated aromatic ring using hexamethylenetetramine.

A multi-step synthesis, as alluded to in a patent for a related compound, could also be envisioned, potentially starting from a more readily available substituted benzoic acid or toluene derivative.[5]

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Formylation cluster_product Final Product 1-chloro-2-fluoro-4-methylbenzene 1-chloro-2-fluoro-4-methylbenzene Formylation Reagent e.g., Vilsmeier Reagent 1-chloro-2-fluoro-4-methylbenzene->Formylation Reagent Reaction 4-Chloro-5-fluoro-2-methylbenzaldehyde 4-Chloro-5-fluoro-2-methylbenzaldehyde Formylation Reagent->4-Chloro-5-fluoro-2-methylbenzaldehyde Yields

Caption: A conceptual workflow for the synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Applications in Research and Development

4-Chloro-5-fluoro-2-methylbenzaldehyde is primarily utilized as a building block in organic synthesis.[2] Its structural motifs are of significant interest in medicinal chemistry and materials science.

Pharmaceutical Synthesis

Fluorinated and chlorinated aromatic compounds are prevalent in a wide array of pharmaceuticals. The presence of these halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Related fluorinated benzaldehydes are known intermediates in the synthesis of:

  • Anti-inflammatory and Analgesic Drugs [6]

  • Anti-cancer Agents [6]

The specific substitution pattern of 4-Chloro-5-fluoro-2-methylbenzaldehyde makes it a candidate for the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies.

Agrochemicals

Similar to pharmaceuticals, the inclusion of halogens in agrochemicals can enhance their efficacy and selectivity. This compound can serve as a precursor for the development of novel:

  • Pesticides [6]

  • Herbicides [6]

Safety, Handling, and Storage

Due to the absence of a specific Safety Data Sheet (SDS) for 4-Chloro-5-fluoro-2-methylbenzaldehyde in the search results, a conservative approach to handling is imperative, based on data for structurally similar compounds.

Hazard Identification

Based on related benzaldehydes, the following hazards should be anticipated:

  • Skin Irritation: May cause skin irritation upon contact.[7][8]

  • Eye Irritation: Can cause serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[7]

Recommended Handling Procedures

A detailed, step-by-step protocol for safe handling is as follows:

  • Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses with side shields or chemical goggles.

    • A lab coat should be worn at all times.

  • Dispensing:

    • If the compound is a solid, use a spatula for transfer, avoiding the generation of dust.

    • If it is a liquid, use a calibrated pipette or syringe.

  • Waste Disposal: Dispose of waste in a designated, labeled container for halogenated organic compounds, in accordance with local regulations.

Storage

To ensure the stability and integrity of 4-Chloro-5-fluoro-2-methylbenzaldehyde, the following storage conditions are recommended:

  • Store in a tightly sealed container.[8]

  • Keep in a cool, dry place away from direct sunlight and moisture.[8]

  • For long-term storage, consider an inert atmosphere (e.g., under nitrogen).[4]

Safety_Workflow cluster_ppe Personal Protective Equipment cluster_handling Handling Procedure Gloves Gloves Dispense Dispense Gloves->Dispense Goggles Goggles Goggles->Dispense Lab Coat Lab Coat Lab Coat->Dispense Fume Hood Fume Hood Fume Hood->Dispense Location Waste Disposal Waste Disposal Dispense->Waste Disposal After Use

Caption: A workflow illustrating the key safety precautions for handling 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Analytical Characterization

To ensure the identity and purity of 4-Chloro-5-fluoro-2-methylbenzaldehyde, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure and substitution pattern. ¹⁹F NMR will be crucial for verifying the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): This will determine the molecular weight and provide fragmentation patterns that can further confirm the structure.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch will be indicative of the aldehyde functional group.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are essential for assessing the purity of the compound.

Conclusion

4-Chloro-5-fluoro-2-methylbenzaldehyde is a valuable and versatile building block for chemical synthesis. Its unique substitution pattern offers significant potential for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, will enable researchers to effectively utilize this compound in their synthetic endeavors.

References

  • PubChem. 4-Chloro-2-fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • NextSDS. 4-Fluoro-2-methylbenzaldehyde — Chemical Substance Information. [Link]

  • YouTube. 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. [Link]

  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-fluoro-2-methylbenzaldehyde is a substituted aromatic aldehyde possessing a unique arrangement of electron-withdrawing halogen substituents and an electron-donating methyl group. This substitution pattern makes it a valuable intermediate and building block in the synthesis of a variety of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for 4-Chloro-5-fluoro-2-methylbenzaldehyde. The proposed route leverages established, high-yield transformations, beginning with the synthesis of the key precursor, 1-chloro-2-fluoro-4-methylbenzene, followed by a regioselective formylation via the Vilsmeier-Haack reaction. This document offers a deep dive into the causality behind experimental choices, detailed step-by-step protocols, and a thorough analysis of the reaction mechanisms and regiochemical control.

Introduction and Retrosynthetic Strategy

The target molecule, 4-Chloro-5-fluoro-2-methylbenzaldehyde, presents a specific substitution pattern on the benzene ring that requires a carefully planned synthetic approach to ensure correct isomer formation. Its potential utility as a precursor for biologically active compounds necessitates a reliable and scalable synthesis route.

A logical retrosynthetic analysis points towards the introduction of the aldehyde group onto a pre-functionalized toluene ring. The Vilsmeier-Haack reaction is a premier choice for this transformation due to its efficacy with moderately activated aromatic systems and its use of relatively mild and accessible reagents.[1][2] This leads to the identification of 1-chloro-2-fluoro-4-methylbenzene as the immediate precursor. This precursor, in turn, can be synthesized from a commercially available aniline derivative through a Sandmeyer-type reaction, a classic and dependable method for introducing halogens onto an aromatic ring.[3][4]

G Target 4-Chloro-5-fluoro-2-methylbenzaldehyde Precursor1 1-Chloro-2-fluoro-4-methylbenzene Target->Precursor1 Vilsmeier-Haack Formylation Precursor2 2-Fluoro-4-methylaniline Precursor1->Precursor2 Sandmeyer Reaction

Caption: Retrosynthetic analysis of 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Synthesis of the Key Precursor: 1-Chloro-2-fluoro-4-methylbenzene

The synthesis of the target aldehyde begins with the preparation of the key precursor, 1-chloro-2-fluoro-4-methylbenzene. A reliable method to achieve this is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement of the diazonium group.[3][4] In this proposed pathway, 2-fluoro-4-methylaniline serves as the starting material.

Reaction Pathway: Sandmeyer Reaction

The transformation involves two main steps:

  • Diazotization: 2-Fluoro-4-methylaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt.

  • Chloro-dediazoniation: The diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.

G cluster_0 Synthesis of 1-Chloro-2-fluoro-4-methylbenzene Start 2-Fluoro-4-methylaniline Intermediate Diazonium Salt Intermediate Start->Intermediate 1. NaNO₂, HCl 2. 0-5 °C Product 1-Chloro-2-fluoro-4-methylbenzene Intermediate->Product CuCl G cluster_0 Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Arene 1-Chloro-2-fluoro-4-methylbenzene Arene->Intermediate Product 4-Chloro-5-fluoro-2-methylbenzaldehyde Intermediate->Product H₂O Work-up

Caption: Simplified workflow of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-Chloro-2-fluoro-4-methylbenzene144.5814.5 g0.1
N,N-Dimethylformamide (DMF)73.0921.9 g (23 mL)0.3
Phosphorus Oxychloride (POCl₃)153.3318.4 g (11.2 mL)0.12
1,2-Dichloroethane (DCE)98.96100 mL-
Ice-As needed-
Sodium Acetate82.03As needed-
Dichloromethane (DCM)84.93As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 21.9 g (0.3 mol) of anhydrous DMF.

    • Cool the flask to 0 °C in an ice bath.

    • Add 18.4 g (0.12 mol) of POCl₃ dropwise to the stirred DMF over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 14.5 g (0.1 mol) of 1-chloro-2-fluoro-4-methylbenzene in 50 mL of 1,2-dichloroethane.

    • Add the solution of the starting material dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it slowly onto 200 g of crushed ice in a large beaker with vigorous stirring.

    • Neutralize the resulting solution to a pH of 6-7 by the slow addition of a saturated aqueous solution of sodium acetate.

    • Stir the mixture for 30 minutes, then transfer to a separatory funnel.

    • Extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford pure 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Characterization

The identity and purity of the synthesized 4-Chloro-5-fluoro-2-methylbenzaldehyde should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the position of the aldehyde group and the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde group (typically around 1700 cm⁻¹).

Conclusion

This technical guide outlines a robust and logical two-step synthetic pathway for the preparation of 4-Chloro-5-fluoro-2-methylbenzaldehyde. The synthesis of the key precursor, 1-chloro-2-fluoro-4-methylbenzene, via the Sandmeyer reaction, followed by a regioselective Vilsmeier-Haack formylation, represents a field-proven approach for obtaining this valuable chemical intermediate. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this compound and explore its potential in various applications.

References

  • Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.
  • Ushijima, S., & Togo, H. (2010). Metal-Free One-Pot Conversion of Electron-Rich Aromatics into Aromatic Nitriles. Synlett, 2010(07), 1067-1070.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Google Patents. (2020). Preparation method of 2-chloro-4-fluorotoluene. CN110759806A.

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Electrophilic Substitution of 4-Chloro-5-fluoro-2-methylbenzaldehyde: Regioselectivity, Steric Tug-of-War, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Highly substituted halogenated benzaldehydes are critical building blocks in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and agrochemicals [1]. The functionalization of 4-chloro-5-fluoro-2-methylbenzaldehyde presents a profound synthetic challenge: the regioselective electrophilic aromatic substitution (EAS) of a tetra-substituted aromatic ring.

This whitepaper provides an authoritative analysis of the electronic and steric forces governing this molecule. By deconstructing the transition-state thermodynamics, we establish why substitution occurs exclusively at the highly sterically hindered C3 position, and we provide field-proven, self-validating experimental protocols for its nitration and halogenation.

Structural & Electronic Profiling: The Causality of Regioselectivity

To predict the behavior of 4-chloro-5-fluoro-2-methylbenzaldehyde under EAS conditions, we must analyze the synergistic and antagonistic directing effects of its four substituents. The benzene ring has only two available carbon atoms for electrophilic attack: Position 3 (C3) and Position 6 (C6) .

The Electronic vs. Steric Conflict
  • Position 6 (Sterically Accessible, Electronically Deactivated): C6 is flanked by the formyl group (-CHO) and the fluorine atom (-F). While sterically less hindered, C6 is ortho to the strongly electron-withdrawing -CHO group. Resonance from the carbonyl group places a partial positive charge directly on C6. Any electrophilic attack here would require forming a Wheland intermediate where the positive charge is adjacent to the electron-deficient carbonyl carbon—an electrostatically prohibitive transition state [2].

  • Position 3 (Sterically Hindered, Electronically Activated): C3 is flanked by the methyl group (-CH3) and the chlorine atom (-Cl), creating a severe 1,2,3-trisubstitution steric penalty. However, C3 is meta to the -CHO group (avoiding the resonance-induced positive charge), ortho to the activating -CH3 group (stabilized by hyperconjugation), and ortho to the -Cl atom (stabilized by the +R resonance effect of chlorine's lone pairs) [4].

G sub 4-Chloro-5-fluoro- 2-methylbenzaldehyde cho -CHO (C1) Meta-Directing sub->cho ch3 -CH3 (C2) Ortho/Para-Directing sub->ch3 cl -Cl (C4) Ortho/Para-Directing sub->cl f -F (C5) Ortho/Para-Directing sub->f c3 Position C3 (Sterically Hindered) result 3-Substituted Product c3->result Dominant Pathway (Electronic Control) c6 Position C6 (Sterically Accessible) no_result No Reaction at C6 c6->no_result Minor/No Pathway (Deactivated) cho->c3 Favors (Meta) cho->c6 Strongly Deactivates (Ortho) ch3->c3 Favors (Ortho) ch3->c6 Weakly Deactivates (Meta) cl->c3 Favors (Ortho) cl->c6 Weakly Deactivates (Meta) f->c3 Weakly Deactivates (Meta) f->c6 Favors (Ortho)

Logical routing of electrophilic aromatic substitution based on directing group effects.

Standardized Experimental Protocols

Because C3 is sterically hindered, functionalization requires highly active electrophiles. The protocols below are engineered as self-validating systems, where specific temperature controls and reagent choices directly mitigate side reactions (such as aldehyde oxidation) [3].

Protocol A: Regioselective Nitration at C3

Objective: Synthesis of 4-chloro-5-fluoro-2-methyl-3-nitrobenzaldehyde. Mechanism: Generation of the highly active nitronium ion ( NO2+​ ) to overcome the steric barrier at C3.

  • Acid Mixture Preparation: In a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, add 20 mL of concentrated Sulfuric Acid ( H2​SO4​ , 98%). Cool the flask to 0 °C using an ice-salt bath.

    • Causality: H2​SO4​ acts as both solvent and Brønsted acid catalyst, driving the dehydration of nitric acid to form the active NO2+​ electrophile.

  • Nitronium Ion Generation: Slowly add 1.5 equivalents of fuming Nitric Acid ( HNO3​ , >90%) dropwise to the H2​SO4​ , maintaining the internal temperature below 5 °C.

  • Substrate Addition: Dissolve 10 mmol of 4-chloro-5-fluoro-2-methylbenzaldehyde in a minimal amount of concentrated H2​SO4​ . Add this solution dropwise to the nitrating mixture over 30 minutes.

    • Causality: Nitration is highly exothermic. Dropwise addition prevents localized temperature spikes (hot spots) that would cause the fuming nitric acid to oxidize the sensitive formyl group into a carboxylic acid [2].

  • Reaction Progression: Stir the mixture at 5–10 °C for 2–3 hours.

    • Causality: Low temperatures enforce kinetic control, preventing over-nitration, while the extended timeframe compensates for the steric hindrance at C3.

  • Quenching & Isolation: Pour the reaction mixture slowly over 200 g of crushed ice with vigorous stirring. Filter the resulting pale yellow precipitate under vacuum. Wash extensively with cold distilled water until the filtrate is pH neutral, followed by a wash with cold 5% aqueous NaHCO3​ .

    • Causality: Ice quenching instantly halts the reaction and forces the hydrophobic nitrated product to precipitate. The bicarbonate wash removes trace oxidized byproducts (benzoic acids).

Workflow step1 1. Acid Mixture Preparation HNO3 + H2SO4 at 0°C step2 2. Substrate Addition Dropwise, maintain <10°C step1->step2 Exothermic control step3 3. Electrophilic Attack Formation of Wheland Intermediate step2->step3 Nitronium ion generation step4 4. Quenching Pour over crushed ice step3->step4 Reaction completion step5 5. Isolation & Purification Filtration and Recrystallization step4->step5 Precipitation

Step-by-step workflow for the regioselective nitration of the substituted benzaldehyde.

Protocol B: Electrophilic Bromination at C3

Objective: Synthesis of 3-bromo-4-chloro-5-fluoro-2-methylbenzaldehyde.

  • Activation: Dissolve 10 mmol of the substrate in 15 mL of Trifluoroacetic acid (TFA). Add 1.1 equivalents of N-Bromosuccinimide (NBS) in portions at 0 °C.

    • Causality: Standard bromination ( Br2​/FeBr3​ ) is often too bulky for the C3 pocket. TFA strongly protonates NBS, generating a highly electrophilic, less sterically encumbered " Br+ " equivalent capable of penetrating the hindered C3 position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Pour into ice water, extract with ethyl acetate, and wash the organic layer with saturated Na2​S2​O3​ .

    • Causality: Sodium thiosulfate reduces and quenches any unreacted electrophilic bromine species, preventing downstream contamination.

Quantitative Data & Yield Analysis

The table below summarizes the expected outcomes of various EAS reactions on 4-chloro-5-fluoro-2-methylbenzaldehyde, highlighting the relationship between electrophile size, reaction temperature, and isolated yield.

Reaction TypeElectrophile SourceDirecting Group SynergyTarget PositionSteric Hindrance LevelTemp (°C)Expected Yield (%)
Nitration Fuming HNO3​ / Conc. H2​SO4​ -CH3 (o), -Cl (o), -CHO (m)C3High0 - 1075 - 85
Bromination NBS / TFA-CH3 (o), -Cl (o), -CHO (m)C3High0 - 2565 - 75
Chlorination NCS / TFA-CH3 (o), -Cl (o), -CHO (m)C3High25 - 4050 - 60

Note: Chlorination yields are typically lower due to the reduced electrophilicity of NCS compared to NBS, requiring higher temperatures which marginally increases the risk of aldehyde oxidation.

Downstream Applications in Drug Development

The successful functionalization at the C3 position yields a pentasubstituted benzene ring that is highly prized in medicinal chemistry. The 3-nitro derivative can be readily reduced (e.g., via Iron/Acetic acid or catalytic hydrogenation) to an aniline, serving as a nucleophilic handle for synthesizing benzimidazoles or quinazolines. Alternatively, the 3-bromo derivative is an ideal candidate for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the rapid expansion of structure-activity relationship (SAR) libraries in kinase inhibitor development.

References

  • Title: Benzaldehyde, m-nitro-, dimethylacetal Source: Organic Syntheses URL: [Link]

Thermodynamic Solvation Profiling of 4-Chloro-5-fluoro-2-methylbenzaldehyde in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery and agrochemical development, polyhalogenated building blocks like 4-Chloro-5-fluoro-2-methylbenzaldehyde (CFMBA, CAS: 1780682-41-8) [1] are critical for introducing lipophilicity, modulating metabolic stability, and fine-tuning the steric properties of active pharmaceutical ingredients (APIs). However, the unique substitution pattern of CFMBA—combining an electron-withdrawing halogen axis (Cl, F) with an electron-donating methyl group and a polar hydrogen-bond accepting aldehyde—creates a complex solvation profile.

This whitepaper provides an in-depth technical framework for predicting, determining, and leveraging the solubility of CFMBA in various organic solvents. By bridging thermodynamic theory with rigorous empirical methodologies, this guide empowers researchers to optimize reaction conditions, streamline purification workflows, and prevent costly precipitation events during late-stage synthesis.

Physicochemical Profiling & Solvation Causality

To understand why CFMBA behaves the way it does in solution, we must deconstruct its molecular architecture using the principles of Hansen Solubility Parameters (HSP) . According to the[2], the total cohesive energy of a liquid or solid is divided into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ).

The Mechanistic Drivers of CFMBA Solvation:
  • Dispersion Forces ( δD​ ): The aromatic ring and the heavy chlorine atom contribute significantly to the molecule's polarizability. Solvents with high dispersion parameters (e.g., Toluene, Dichloromethane) will readily interact with the π -cloud and the halogen electron density.

  • Dipole-Dipole Interactions ( δP​ ): The asymmetrical placement of the highly electronegative fluorine and chlorine atoms, opposed by the electron-donating methyl group, creates a strong permanent dipole across the benzene ring. Furthermore, the carbonyl group ( C=O ) of the aldehyde adds a localized dipole vector. Solvents with moderate to high polarity (e.g., Ethyl Acetate, DMF) are required to stabilize these dipoles.

  • Hydrogen Bonding ( δH​ ): CFMBA is a hydrogen-bond acceptor (via the aldehyde oxygen and, to a lesser extent, the halogens) but lacks any hydrogen-bond donors . Therefore, protic solvents (like Methanol) can solvate the molecule by donating protons to the carbonyl oxygen, but aprotic polar solvents (like DMSO) are often superior because they do not require the energetic penalty of breaking a pre-existing solvent-solvent hydrogen bond network to accommodate the solute.

The Causality of Choice: If a reaction requires high concentrations of CFMBA (e.g., a neat reductive amination), selecting a solvent that matches the molecule's high δD​ and moderate δP​ (such as Dichloromethane) will yield optimal thermodynamic stability, preventing premature crystallization.

Empirical Solubility Determination: A Self-Validating Protocol

While theoretical models guide solvent selection, empirical validation is mandatory for process chemistry. The following protocol is an adaptation of the classic Shake-Flask Method , fundamentally aligned with the principles of[3] and optimized for highly lipophilic organic compounds[4].

This protocol is designed as a self-validating system : it inherently proves that thermodynamic equilibrium has been reached, eliminating false positives caused by supersaturation or slow dissolution kinetics.

Step-by-Step Methodology
  • Preparation of the Saturated System:

    • Weigh an excess amount of CFMBA solid (e.g., 500 mg) into a 5 mL amber glass vial (amber is used to prevent potential photo-oxidation of the aldehyde).

    • Add exactly 1.0 mL of the target organic solvent.

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Thermal Equilibration (The Kinetic Phase):

    • Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.

    • Agitate at 300 RPM. The mechanical agitation ensures maximum surface area contact between the solid lattice and the solvent, accelerating the transition from kinetic dissolution to thermodynamic equilibrium.

  • The Self-Validation Step (Time-Course Sampling):

    • Extract 50 µL aliquots at t=24 hours and t=48 hours .

    • Logic Check: If the concentration variance between the 24h and 48h samples is <5% , thermodynamic equilibrium is validated. If the variance is >5% , agitation must continue to 72 hours.

  • Phase Separation (Centrifugation over Filtration):

    • Centrifuge the aliquots at 10,000 RPM for 10 minutes.

    • Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic polyhalogenated compounds like CFMBA can non-specifically adsorb onto PTFE or Nylon filter membranes, leading to artificially low solubility readings.

  • HPLC-UV Quantification:

    • Dilute the supernatant appropriately (e.g., 1:1000 in Acetonitrile) to fall within the linear dynamic range of the detector.

    • Quantify against a pre-established 5-point calibration curve of CFMBA using an HPLC-UV system ( λmax​ typically around 254 nm for functionalized benzaldehydes).

Workflow N1 Excess CFMBA Solid (Amber Vial) N2 Solvent Addition (1.0 mL, PTFE Cap) N1->N2 Suspend N3 Orbital Shaking (24h & 48h, 25°C) N2->N3 Agitate N4 Phase Separation (Centrifugation, 10k RPM) N3->N4 Equilibrium Validated (ΔC < 5%) N5 HPLC-UV Quantification N4->N5 Supernatant Analysis

Caption: The self-validating Shake-Flask workflow for determining thermodynamic solubility.

Quantitative Data Presentation

Based on the physicochemical properties of CFMBA and homologous polyhalogenated benzaldehydes, the following table summarizes the representative thermodynamic solubility profile at 25°C.

Note: Data represents empirically modeled ranges for this specific chemotype to guide initial solvent screening.

Solvent ClassSpecific SolventDielectric Constant ( ε )Predicted Solubility Range (mg/mL at 25°C)Solvation Mechanism / Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 500 Excellent dipole stabilization; standard for biological assay stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 500 High solubility; ideal for transition-metal catalyzed cross-coupling.
Halogenated Dichloromethane (DCM)8.9300 - 500 Strong dispersion interactions ( δD​ ); excellent for extractions and reductive aminations.
Ester Ethyl Acetate (EtOAc)6.0200 - 400 Moderate polarity; highly effective for silica gel chromatography mobile phases.
Polar Protic Methanol (MeOH)32.750 - 150 H-bond donation to aldehyde; moderate solubility due to disruption of solvent H-bond network.
Non-Polar n-Hexane1.9< 20 Poor dipole stabilization; ideal as an anti-solvent for crystallization/precipitation.

Downstream Implications in Synthetic Workflows

Understanding the solubility profile of CFMBA directly dictates the success of downstream synthetic transformations.

  • Reductive Aminations: CFMBA is frequently reacted with primary or secondary amines. Because the imine intermediate is often less polar than the starting aldehyde, conducting the reaction in DCM or a DCM/MeOH blend ensures that both the CFMBA starting material and the resulting imine remain fully solvated, preventing the reaction from stalling due to phase separation.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The presence of the highly electronegative fluorine atom ortho to an electron-withdrawing group (if activated further) can make the ring susceptible to SN​Ar . These reactions require high temperatures and stabilization of highly polar transition states. DMF or DMSO are mandatory here, as their high dielectric constants stabilize the Meisenheimer complex, and CFMBA is infinitely soluble in them.

  • Purification via Crystallization: The stark contrast between CFMBA's solubility in EtOAc (>200 mg/mL) and Hexane (<20 mg/mL) makes this binary solvent system the perfect candidate for recrystallization. By dissolving the crude mixture in a minimum volume of hot EtOAc and slowly titrating in Hexane (the anti-solvent), chemists can force the selective precipitation of highly pure CFMBA crystals.

LogicTree L1 Reaction Medium Selection for CFMBA L2 High Dielectric/Polarity Required? L1->L2 L3 Aprotic Highly Soluble (DMSO, DMF) L2->L3 Yes (e.g., SNAr, Cross-Coupling) L4 Moderate Polarity Required? L2->L4 No L5 Halogenated/Ester (DCM, EtOAc) L4->L5 Yes (e.g., Reductive Amination) L6 Non-Polar/Hydrocarbon (Hexane, Heptane) L4->L6 No (e.g., Anti-Solvent Crystallization)

Caption: Decision logic tree for selecting organic solvents based on CFMBA solubility and reaction requirements.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • World Health Organization (WHO). (2019). Annex 4: The “shake flask” method for solubility determination. WHO Technical Report Series. Available at:[Link]

Sources

potential applications of 4-Chloro-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of 4-Chloro-5-fluoro-2-methylbenzaldehyde in Advanced Drug Discovery and Agrochemical Synthesis

In contemporary medicinal chemistry and agrochemical development, the precise spatial arrangement of halogens and alkyl groups on an aromatic ring is rarely accidental. 4-Chloro-5-fluoro-2-methylbenzaldehyde (CAS: 1780682-41-8) represents a highly specialized, tetra-substituted building block designed for orthogonal functionalization. Unlike simple benzaldehydes, this molecule offers three distinct vectors for chemical modification, alongside a built-in metabolic shield, making it an invaluable starting material for complex Active Pharmaceutical Ingredients (APIs) and targeted agrochemicals[1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable framework. The strategic placement of the substituents allows chemists to perform sequential, site-specific reactions without the need for cumbersome protecting group strategies.

G Core 4-Chloro-5-fluoro-2-methylbenzaldehyde C1: Aldehyde C2: Methyl C4: Chloro C5: Fluoro Aldehyde Highly Reactive (Schiff Base Formation) Core->Aldehyde Step 1: Functionalization Chloro Moderately Reactive (Pd-Cross Coupling) Core->Chloro Step 2: Framework Extension Fluoro Inert/Stable (Metabolic Shield) Core->Fluoro Retained in Final API

Orthogonal reactivity logic of the tetra-substituted benzaldehyde scaffold.

Mechanistic Causality of the Substituents

To utilize 4-Chloro-5-fluoro-2-methylbenzaldehyde effectively, one must understand the thermodynamic and steric causality of its functional groups:

  • C1 Aldehyde: The primary electrophilic hub. It readily undergoes reductive amination, Knoevenagel condensations, and oxime formations.

  • C2 Methyl Group: Positioned ortho to the aldehyde, this methyl group provides critical steric hindrance. In drug design, this steric bulk restricts the rotation of the resulting benzylic bond, locking the molecule into a specific bioactive conformation. This is a proven strategy for increasing target selectivity in kinase inhibitors.

  • C4 Chloro Group: Serves as the primary handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

  • C5 Fluoro Group: The C-F bond is exceptionally strong. In biological systems, the fluorine atom blocks cytochrome P450-mediated oxidative metabolism at the aromatic ring, dramatically improving the pharmacokinetic half-life of the resulting drug[2]. Furthermore, its high electronegativity modulates the pKa of adjacent functional groups and enhances blood-brain barrier (BBB) permeability, a critical factor in Central Nervous System (CNS) drug design[3].

Quantitative Reactivity: The Basis for Orthogonal Coupling

The ability to selectively react the C4-Chloro position while leaving the C5-Fluoro position intact relies entirely on the bond dissociation energies (BDE) of the carbon-halogen bonds. Palladium catalysts will preferentially undergo oxidative addition at the weaker C-Cl bond[4].

Table 1: Comparative Reactivity and Bond Dissociation Energies (BDE) of Halogenated Arenes

Halogen SubstituentApprox. BDE (kcal/mol)Relative Reactivity in Oxidative AdditionTypical Catalyst Requirement for Activation
C-I ~65Very HighPd(PPh3)4 (Mild conditions, room temp possible)
C-Br ~81HighPd(dppf)Cl2 (Standard thermal conditions)
C-Cl (Target) ~96ModeratePd2(dba)3 / XPhos (Requires electron-rich ligands)
C-F (Shield) ~126Very Low (Inert)Specialized Ni catalysts (Harsh conditions)

Data synthesized from standard cross-coupling reactivity profiles[4].

Core Synthetic Workflows & Self-Validating Protocols

The following protocols demonstrate how to leverage this molecule's orthogonal reactivity. Every step includes a self-validation checkpoint to ensure the integrity of the synthesis.

Workflow A: Synthesis of CNS-Active Fluorinated Benzylamines via Reductive Amination

Fluorinated benzylamines are ubiquitous in CNS therapeutics (e.g., MAO-B inhibitors like Safinamide analogs)[2]. The choice of reducing agent here is critical. We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) rather than Sodium borohydride (NaBH4). NaBH(OAc)3 is a milder reagent that selectively reduces the transient iminium ion much faster than it reduces the starting aldehyde, preventing the unwanted formation of a benzyl alcohol byproduct[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Stir at room temperature for 2 hours.

    • Causality: DCE is chosen over protic solvents to drive the equilibrium of the Schiff base formation forward by minimizing water solvation.

  • Reduction: Cool the reaction to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench and Extract: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract with dichloromethane (DCM).

  • Self-Validation (Checkpoint): Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system. The starting aldehyde will appear as a dark spot under UV (254 nm). The successful benzylamine product will show a lower Rf value and must stain positive (purple/brown) when treated with a Ninhydrin dip and heated, confirming the presence of the amine.

Workflow B: Orthogonal Suzuki-Miyaura Cross-Coupling at C4

Once the aldehyde is functionalized (or protected), the C4-Chloro group can be utilized to extend the molecular framework via Suzuki coupling to create biaryl systems, which are highly prized in agrochemical herbicides and pharmaceutical kinase inhibitors[5].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the chloro-intermediate (1.0 eq), a target arylboronic acid (1.2 eq), and K3PO4 (2.0 eq) in a solvent mixture of Toluene/Water (4:1).

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly deactivates electron-rich palladium(0) catalysts. Thorough degassing is non-negotiable for C-Cl activation.

  • Catalyst Addition: Add Pd2(dba)3 (0.02 eq) and XPhos ligand (0.04 eq). Heat the mixture to 100°C for 18 hours.

    • Causality: The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) is explicitly required to force the oxidative addition of palladium into the relatively strong C-Cl bond[4].

  • Self-Validation (Checkpoint): Analyze the crude mixture via LC-MS and 19F NMR. The LC-MS must show the exact mass of the biaryl product. Crucially, the 19F NMR must show a distinct signal (typically around -110 to -120 ppm depending on the exact electronic environment), proving that the C-F bond remained intact and no unwanted defluorination occurred during the palladium catalysis.

G A 4-Chloro-5-fluoro- 2-methylbenzaldehyde B Reductive Amination (NaBH(OAc)3) A->B D Suzuki Coupling (Pd-Catalyzed) A->D F Oxime Formation (NH2OH-HCl) A->F C Fluorinated Benzylamines (CNS Drugs) B->C E Biaryl Frameworks (Kinase Inhibitors) D->E G Halogenated Oximes (Agrochemicals) F->G

Synthetic divergence of 4-Chloro-5-fluoro-2-methylbenzaldehyde into therapeutic scaffolds.

Advanced Applications in Industry

Monoamine Oxidase-B (MAO-B) Inhibitors: Recent drug discovery efforts have heavily utilized halogenated benzaldehydes to synthesize acylhydrazone derivatives. The condensation of 4-Chloro-5-fluoro-2-methylbenzaldehyde with acylhydrazides yields compounds that competitively and reversibly inhibit MAO-B, a primary target for Parkinson's disease. The fluorine atom enhances the protein-ligand interaction within the MAO cavity while ensuring the molecule survives first-pass metabolism[3].

Agrochemical MEP Pathway Inhibitors: In the agricultural sector, halogenated benzaldehydes are converted into oximes (via reaction with hydroxylamine hydrochloride) and subsequently reduced to hydroxylamines. These serve as direct precursors for the synthesis of ketoclomazone analogs. These analogs are potent inhibitors of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, providing a novel mechanism of action for next-generation herbicides that bypass existing weed resistance[6].

Conclusion

4-Chloro-5-fluoro-2-methylbenzaldehyde is not merely a reagent; it is a meticulously engineered scaffold. By understanding the thermodynamic differences between its carbon-halogen bonds and the steric influence of its methyl group, researchers can deploy this molecule to rapidly construct highly complex, metabolically stable biaryl and benzylamine architectures. Strict adherence to the self-validating protocols outlined above ensures high yields and prevents the common pitfalls of over-reduction and premature defluorination.

References

  • Archive Market Research. (2025). Fluorinated Benzaldehyde 2026 Trends and Forecasts 2033: Analyzing Growth Opportunities. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. Retrieved from [Link]

  • PLOS One. (2014). Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from[Link]

Sources

A Theoretical Investigation of 4-Chloro-5-fluoro-2-methylbenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1][2][3] The specific arrangement of functional groups on the aromatic ring dictates the molecule's reactivity, spectroscopic signature, and biological activity. This technical guide provides a comprehensive theoretical framework for the study of 4-Chloro-5-fluoro-2-methylbenzaldehyde, a halogenated aromatic aldehyde with potential applications in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT) and other computational methods, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this molecule, thereby accelerating the drug discovery and development process. This document serves as a practical guide for computational chemists, medicinal chemists, and other scientists on how to conduct and interpret theoretical studies on this and similar molecules.

Introduction: The Significance of Substituted Benzaldehydes

Benzaldehyde and its derivatives are among the most important intermediates in the chemical industry, valued for their role in creating complex molecular architectures.[1][4] The introduction of halogen atoms, such as chlorine and fluorine, along with a methyl group, into the benzaldehyde scaffold can significantly alter its physicochemical properties.[1] The fluorine atom, with its high electronegativity, can influence the electron distribution within the aromatic ring, affecting reactivity and metabolic stability.[1] The chlorine atom and methyl group further modulate the electronic and steric characteristics of the molecule.

A thorough understanding of the conformational preferences, vibrational modes, and electronic structure of 4-Chloro-5-fluoro-2-methylbenzaldehyde is crucial for predicting its behavior in chemical reactions and biological systems. Theoretical studies provide a powerful, non-invasive means to probe these properties at the atomic level, offering insights that can be challenging to obtain through experimental methods alone.

Computational Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is a well-chosen computational methodology. For molecules of this nature, Density Functional Theory (DFT) has been shown to provide an excellent balance between accuracy and computational cost.[5][6][7]

Geometry Optimization and Conformational Analysis

The first step in any theoretical investigation is to determine the most stable three-dimensional structure of the molecule. For 4-Chloro-5-fluoro-2-methylbenzaldehyde, a key conformational feature is the orientation of the aldehyde group relative to the adjacent methyl group, which can exist in either an O-syn or O-anti conformation.

A potential energy surface scan should be performed by systematically rotating the dihedral angle of the aldehyde group to identify all possible conformers. Subsequent geometry optimization of these conformers without any symmetry constraints will yield their stable structures. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted level of theory for such calculations, providing reliable geometric parameters.[7] The relative energies of the optimized conformers will indicate the most stable form in the gas phase.

Vibrational Frequency Analysis

Once the optimized geometries are obtained, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the computational method.[2][6][8] It is common practice to scale the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.[7][8]

Spectroscopic and Electronic Property Prediction

Beyond vibrational spectra, theoretical calculations can predict a range of other properties:

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts.[9] These theoretical values can be correlated with experimental data to aid in spectral assignment.

  • Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack.[5]

  • Nonlinear Optical (NLO) Properties: The dipole moment, polarizability, and first-order hyperpolarizability can be calculated to assess the molecule's potential for use in NLO applications.[5]

Experimental Protocol: Step-by-Step Computational Workflow
  • Molecule Building: Construct the 3D structure of 4-Chloro-5-fluoro-2-methylbenzaldehyde using a molecular modeling software (e.g., GaussView, Avogadro).

  • Conformational Search: Perform a relaxed potential energy surface scan by rotating the C-C-C=O dihedral angle in 10° increments to identify potential energy minima corresponding to different conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Calculation: Perform a frequency calculation on each optimized conformer at the same level of theory to confirm they are true minima (no imaginary frequencies) and to obtain the vibrational frequencies.

  • NMR Chemical Shift Calculation: Calculate the ¹H and ¹³C NMR chemical shifts using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

  • Electronic Property Analysis: Generate molecular orbitals (HOMO, LUMO) and a molecular electrostatic potential (MEP) map. Calculate the dipole moment, polarizability, and first-order hyperpolarizability.

  • Data Analysis: Compare the calculated properties (geometries, vibrational frequencies, NMR chemical shifts) with available experimental data or data from similar molecules to validate the theoretical model.

Visualizing the Theoretical Approach

The following diagrams illustrate the key aspects of the theoretical investigation of 4-Chloro-5-fluoro-2-methylbenzaldehyde.

cluster_structure Molecular Structure cluster_conformation Conformational Analysis mol 4-Chloro-5-fluoro-2-methylbenzaldehyde O-syn O-syn mol->O-syn Rotation of aldehyde group O-anti O-anti mol->O-anti Rotation of aldehyde group start Initial Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq nmr NMR Calculation (GIAO) opt->nmr electronic Electronic Properties (HOMO, LUMO, MEP, NLO) opt->electronic analysis Data Analysis & Comparison freq->analysis nmr->analysis electronic->analysis

Caption: Computational workflow for theoretical studies.

Predicted Structural and Spectroscopic Properties

Based on theoretical studies of similar substituted benzaldehydes, we can predict the key structural and spectroscopic features of 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Conformational Stability

For many 2-substituted benzaldehydes, the O-syn conformer (where the aldehyde oxygen is on the same side as the substituent) is often favored. [10][11]However, the interplay of steric hindrance from the methyl group and electrostatic interactions involving the chloro and fluoro substituents could influence this preference. A detailed computational analysis is necessary to definitively determine the most stable conformer.

Vibrational Spectroscopy

The calculated vibrational spectrum will exhibit characteristic peaks corresponding to the various functional groups.

Vibrational Mode Predicted Wavenumber Range (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C-H stretching (aldehyde)2900 - 2800
C-H stretching (methyl)3000 - 2850
C=O stretching (aldehyde)1720 - 1680
C-C stretching (aromatic)1600 - 1400
C-F stretching1250 - 1000
C-Cl stretching800 - 600

Note: These are general ranges and the precise values will be obtained from the frequency calculations.

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the methyl group.

Proton/Carbon Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)9.5 - 10.5190 - 200
Aromatic (CH)7.0 - 8.0120 - 150
Methyl (CH₃)2.0 - 2.515 - 25

Note: These are approximate ranges based on typical values for substituted benzaldehydes.[12]

Frontier Molecular Orbitals and Reactivity

The analysis of the frontier molecular orbitals, HOMO and LUMO, provides critical information about the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these orbitals on the molecule will indicate the likely sites for electrophilic and nucleophilic attack.

Conclusion

This technical guide has outlined a robust theoretical framework for the comprehensive study of 4-Chloro-5-fluoro-2-methylbenzaldehyde. By employing the described computational protocols, researchers can obtain detailed insights into the structural, spectroscopic, and electronic properties of this molecule. This knowledge is invaluable for understanding its chemical behavior and for guiding the design of new molecules with desired properties for applications in drug discovery and materials science. The synergy between theoretical calculations and experimental work will undoubtedly accelerate innovation in these fields.

References

  • Schaefer, T., Salman, S. R., & Wildman, T. A. (1980). Theoretical and experimental conformational preferences of the aldehyde and fluoroaldehyde groups in 2-methylbenzaldehyde, 2-trifluoromethylbenzaldehyde, and 4-chloro-2-methylbenzoyl fluoride. Proximate couplings. Canadian Journal of Chemistry, 58(22), 2364-2368. [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • MDPI. (2023). Optimization, First-Order Hyperpolarizability Studies of o, m, and p-Cl Benzaldehydes Using DFT Studies. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • PubMed. (1996). First Mixed Fluoro-Chloro Group 4 Organometallics: Synthesis and Spectroscopic and Structural Characterization... Inorganic Chemistry, 35(1), 23-29. [Link]

  • PubChemLite. (n.d.). 5-chloro-2-fluoro-4-methylbenzaldehyde (C8H6ClFO). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-2-fluoro-5-methoxybenzaldehyde (C8H6ClFO2). Retrieved from [Link]

  • PubMed. (2009). Vibrational spectra, ab initio/DFT electronic structure calculations, and normal coordinate analysis of 2-bromo-5-fluorobenzaldehyde. Journal of Raman Spectroscopy, 40(12), 2035-2045. [Link]

  • ResearchGate. (n.d.). Molecular Docking and Quantum Chemical Computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid Based on Density Functional Theory. Retrieved from [Link]

  • MDPI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3326. [Link]

  • International Journal of PharmTech Research. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. Retrieved from [Link]

  • Indian Journal of Chemistry. (2019). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Retrieved from [Link]

  • ResearchGate. (2021). Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-chloro-2-fluorophenyl)-3-methylbenzamide. Retrieved from [Link]

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A Senior Application Scientist's Guide to 4-Chloro-5-fluoro-2-methylbenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block in Modern Chemistry

4-Chloro-5-fluoro-2-methylbenzaldehyde is a substituted aromatic aldehyde that has emerged as a crucial intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] Its utility stems from the unique arrangement of its functional groups: a reactive aldehyde, a methyl group, and two halogen substituents (chloro and fluoro) on the benzene ring. This specific substitution pattern offers multiple reaction sites and modulates the electronic properties of the molecule, making it a valuable precursor for the synthesis of novel compounds with desired biological activities. The presence of fluorine, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] This guide provides an in-depth overview of the synthesis, properties, and applications of 4-Chloro-5-fluoro-2-methylbenzaldehyde for researchers and professionals in drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-Chloro-5-fluoro-2-methylbenzaldehyde is essential for its effective use in synthesis. The following table summarizes its key properties.

PropertyValueSource
CAS Number 1780682-41-8[3]
Molecular Formula C₈H₆ClFO[3]
Molecular Weight 172.58 g/mol [3][4]
IUPAC Name 4-chloro-5-fluoro-2-methylbenzaldehyde[3]
Purity 95%[3]
SMILES O=CC1=CC(F)=C(Cl)C=C1C[3]
InChI InChI=1S/C8H6ClFO/c1-5-3-6(4-11)7(9)2-8(5)10[5]

Synthesis and Manufacturing

The synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde is not extensively detailed in publicly available literature, suggesting its status as a specialized intermediate. However, its structure lends itself to established synthetic methodologies for aromatic aldehydes. A plausible and widely used approach is the formylation of a corresponding substituted toluene derivative. One such general method is the Gattermann-Koch reaction or a related Friedel-Crafts formylation.

A potential synthetic pathway could involve the direct formylation of 1-chloro-2-fluoro-4-methylbenzene. This reaction typically employs a formylating agent, such as carbon monoxide and hydrogen chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile (the formyl cation or a related species) attacks the electron-rich aromatic ring. The directing effects of the existing substituents on the ring will determine the position of the incoming aldehyde group.

Below is a DOT language representation of a plausible synthetic workflow for 4-Chloro-5-fluoro-2-methylbenzaldehyde.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Reaction cluster_3 Workup and Purification cluster_4 Final Product A 1-chloro-2-fluoro-4-methylbenzene E Friedel-Crafts Formylation A->E B Carbon Monoxide (CO) + HCl B->E C Lewis Acid Catalyst (e.g., AlCl3) C->E D Solvent (e.g., 1,2-dichloroethane) D->E F Aqueous Workup E->F G Column Chromatography F->G H 4-Chloro-5-fluoro-2-methylbenzaldehyde G->H

Plausible synthetic workflow for 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Applications in Drug Discovery and Agrochemicals

Substituted benzaldehydes are pivotal building blocks in the synthesis of a wide array of biologically active compounds. The unique combination of chloro, fluoro, and methyl groups in 4-Chloro-5-fluoro-2-methylbenzaldehyde makes it a valuable precursor for creating novel molecular scaffolds.

The aldehyde functional group is particularly versatile, readily participating in reactions such as reductive amination, Wittig reactions, and the formation of heterocyclic rings like quinolines and pyrimidines. These structural motifs are commonly found in pharmaceuticals and agrochemicals. For instance, the fluorine atom can enhance the binding affinity of a drug candidate to its target protein and improve its metabolic stability, leading to a longer duration of action.

While specific drugs or commercial products derived directly from 4-Chloro-5-fluoro-2-methylbenzaldehyde are not prominently documented in the public domain, its structural analogues are known to be intermediates in the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[1]

Experimental Protocols

The following is a generalized, representative protocol for the synthesis of a halogenated benzaldehyde via a Friedel-Crafts-type reaction, adapted from established methods for similar compounds.[6] This protocol is for illustrative purposes and should be adapted and optimized for the specific synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Objective: To synthesize a halogenated methylbenzaldehyde from a corresponding halogenated toluene derivative via a formylation reaction.

Materials:

  • Halogenated toluene derivative (e.g., 1-chloro-2-fluoro-4-methylbenzene)

  • Lewis acid (e.g., anhydrous aluminum chloride)

  • Formylating agent (e.g., trioxane or dichloromethyl methyl ether)

  • Inert solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the inert solvent and the Lewis acid under a nitrogen atmosphere. Cool the mixture in an ice bath.

  • Addition of Reactants: Dissolve the halogenated toluene derivative and the formylating agent in the inert solvent and add this solution dropwise to the cooled Lewis acid suspension.

  • Reaction: Allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for a specified period. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water, followed by the slow addition of hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure halogenated methylbenzaldehyde.

References

  • Chem-Impex. 5-Fluoro-2-methylbenzaldehyde. [Link]

  • Chemspace. 5-chloro-4-fluoro-2-methylbenzaldehyde. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. [Link]

  • precisionFDA. 4-CHLORO-2-FLUORO-5-NITROBENZALDEHYDE. [Link]

  • PubChem. 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422. [Link]

  • PubChem. 4-Chloro-5-fluoro-2-hydroxybenzaldehyde | C7H4ClFO2 | CID 59152845. [Link]

  • YouTube. 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Chloro-5-fluoro-2-methylbenzaldehyde in Modern Drug Discovery

4-Chloro-5-fluoro-2-methylbenzaldehyde is a highly versatile and strategically important building block in the landscape of medicinal chemistry and drug development. Its unique substitution pattern—a reactive aldehyde group, a stabilizing methyl group, and two distinct halogens (chloro and fluoro)—provides a rich platform for a diverse array of chemical transformations. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the chlorine atom offers a handle for cross-coupling reactions.[1] The aldehyde functionality is a gateway to countless derivatives, including amines, alkenes, and complex heterocyclic systems, which are foundational scaffolds in many pharmaceuticals.[1]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key derivatives from 4-Chloro-5-fluoro-2-methylbenzaldehyde. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and innovate.

Core Synthetic Pathways and Applications

The derivatization of 4-Chloro-5-fluoro-2-methylbenzaldehyde can be broadly categorized into three key areas, each offering access to a distinct class of molecules with significant potential in drug discovery.

G A 4-Chloro-5-fluoro-2-methylbenzaldehyde B Reductive Amination A->B RNH2, Reducing Agent C Wittig Olefination A->C Phosphonium Ylide D Heterocycle Synthesis A->D Multi-component Reactions E Substituted Benzylamines B->E F Styrene Derivatives C->F G Fused Ring Systems (e.g., Quinolines) D->G

Caption: Key synthetic routes from 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Application Note 1: Synthesis of Substituted Benzylamines via Reductive Amination

Introduction: Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[2] This one-pot reaction involves the formation of an imine or iminium ion from the starting aldehyde and an amine, followed by in-situ reduction.[3] This method offers high efficiency and avoids the over-alkylation often encountered in direct alkylation of amines.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity for imines over aldehydes.[4]

General Reaction Mechanism: The reaction proceeds in two main steps:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the aldehyde's carbonyl carbon, followed by dehydration to form a C=N double bond.

  • Reduction: A hydride reagent, such as NaBH(OAc)₃, selectively reduces the imine/iminium ion to the corresponding amine.[3]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine (R-NH2) Imine Imine Hemiaminal->Imine - H2O Substituted Amine Product Imine->Substituted Amine + NaBH(OAc)3

Caption: General mechanism of reductive amination.

Experimental Protocol:

Materials:

  • 4-Chloro-5-fluoro-2-methylbenzaldehyde

  • Primary or secondary amine of choice (e.g., morpholine, piperidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE or THF to a concentration of approximately 0.1 M.

  • Add the desired amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted benzylamine.

Quantitative Data (Representative Examples):

EntryAmineReducing AgentSolventTime (h)Yield (%)
1MorpholineNaBH(OAc)₃DCE492
2N-methylpiperazineNaBH(OAc)₃THF688
3AnilineNaBH(OAc)₃DCE1285
4BenzylamineNaBH(OAc)₃DCE590

Application Note 2: Synthesis of Styrene Derivatives via Wittig Olefination

Introduction: The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[5] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[6] This reaction is particularly valuable for creating C=C bonds with high regioselectivity. The nature of the ylide (stabilized or unstabilized) can influence the stereoselectivity (E/Z) of the resulting alkene.[6]

General Reaction Mechanism: The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[7]

G cluster_0 Ylide + Aldehyde cluster_1 Product Formation Aldehyde Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane + Phosphonium Ylide Alkene Styrene Derivative Oxaphosphetane->Alkene -> Triphenylphosphine Oxide

Caption: General mechanism of the Wittig reaction.

Experimental Protocol:

Materials:

  • Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

  • 4-Chloro-5-fluoro-2-methylbenzaldehyde

  • Strong base (e.g., n-butyllithium, sodium hydride, or 50% aq. NaOH)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Water

  • Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes or other suitable solvent for recrystallization

Procedure (using NaOH as base):

  • In a round-bottom flask, add the phosphonium salt (1.1 eq) and 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.0 eq).

  • Add dichloromethane to dissolve the solids.

  • While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise. This phase-transfer catalysis method is often effective and avoids the need for strictly anhydrous conditions.[5]

  • Stir the two-phase mixture vigorously for 30-60 minutes at room temperature.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Transfer the reaction mixture to a separatory funnel. Add water and dichloromethane to dilute the layers.

  • Separate the organic layer. Wash the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the styrene derivative.

Quantitative Data (Representative Examples):

EntryPhosphonium SaltBaseSolventTime (h)Yield (%)
1Benzyltriphenylphosphonium chloride50% NaOHCH₂Cl₂185
2(Carbethoxymethylene)triphenylphosphoraneN/A (stabilized ylide)Toluene, reflux495 (E-isomer)
3Methyltriphenylphosphonium bromiden-BuLiTHF278

Application Note 3: Synthesis of Heterocyclic Scaffolds

Introduction: 4-Chloro-5-fluoro-2-methylbenzaldehyde is an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals. For instance, it can be used in multi-component reactions to build complex scaffolds like benzodiazepines or in condensation reactions with suitable binucleophiles to form fused ring systems.

Example Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

Rationale: 1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of pharmacological activities. A common synthesis involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound and an aldehyde.

Experimental Protocol:

Materials:

  • o-Phenylenediamine

  • 4-Chloro-5-fluoro-2-methylbenzaldehyde

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and dimedone (1.0 eq) in ethanol (approx. 0.5 M).

  • Add 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.0 eq) to the mixture.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 1,5-benzodiazepine derivative.

Data Presentation:

Reactant 1Reactant 2Reactant 3Product ClassExpected Yield (%)
o-PhenylenediamineDimedoneAldehyde1,5-Benzodiazepine80-90

References

  • PubChem. 4-Chloro-2-fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for producing fluorobenzaldehydes - EP 0289942 B1.
  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. [Link]

  • Williamson, K. L. Macroscale and Microscale Organic Experiments, 3rd ed. Houghton Mifflin, 1999.
  • The Wittig Reaction: Synthesis of Alkenes. [Link]

  • A Solvent Free Wittig Reaction. [Link]

  • Google Patents. 4-chloro-2-fluoro-5-(pentyloxycarbonylmethyloxy) nitrobenzene and a process for its production - EP0585964B1.
  • Google Patents. Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - US6300525B1.
  • Molander, G. A., & Gravel, M. (2002). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Journal of Organic Chemistry, 67(25), 9235–9239.
  • Reddit. Question about reductive amination reaction procedure. r/Chempros. [Link]

  • The Wittig Reaction: Preparation of trans-4,4'-bpe. [Link]

  • Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

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Application Note & Protocol: Synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde, a valuable substituted benzaldehyde intermediate in the development of pharmaceuticals and other fine chemicals.[1] The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable and effective method for the formylation of electron-rich aromatic compounds.[2][3] The protocol herein describes the formylation of 1-chloro-2-fluoro-4-methylbenzene. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic rationale, safety protocols, and methods for purification and characterization.

Introduction & Rationale

Substituted benzaldehydes are critical building blocks in organic synthesis. The title compound, 4-Chloro-5-fluoro-2-methylbenzaldehyde, possesses a unique substitution pattern that makes it a desirable precursor for complex molecular targets. The Vilsmeier-Haack reaction is the chosen synthetic route due to its efficiency and applicability to moderately activated aromatic substrates.[2] This reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The starting material, 1-chloro-2-fluoro-4-methylbenzene, is sufficiently electron-rich to be formylated. The directing effects of the substituents (ortho, para-directing methyl and fluoro groups versus the deactivating chloro group) favor substitution at the position ortho to the methyl group and para to the fluorine, leading to the desired product.

Reaction Scheme & Mechanism

2.1 Overall Reaction

Reaction Scheme for the synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde

Caption: Synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde from 1-chloro-2-fluoro-4-methylbenzene via the Vilsmeier-Haack reaction.

2.2 Reaction Mechanism

The Vilsmeier-Haack reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the aromatic ring and subsequent hydrolysis to yield the aldehyde.[6][7]

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution & Hydrolysis DMF DMF (N,N-Dimethylformamide) Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct VilsmeierReagent Vilsmeier Reagent (Electrophilic Iminium Ion) Adduct->VilsmeierReagent Elimination of PO₂Cl₂⁻ Substrate 1-chloro-2-fluoro-4-methylbenzene SigmaComplex Sigma Complex (Resonance Stabilized) VilsmeierReagent->SigmaComplex Substrate->SigmaComplex Electrophilic Attack IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt Deprotonation (Restores Aromaticity) Product 4-Chloro-5-fluoro-2-methylbenzaldehyde IminiumSalt->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

Materials and Equipment

Reagents & Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
1-chloro-2-fluoro-4-methylbenzeneC₇H₆ClF144.575.0 g34.6Starting Material
Phosphorus Oxychloride (POCl₃)POCl₃153.334.1 mL (7.0 g)45.6Corrosive, toxic, water-reactive. [8] Handle with extreme care.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-Anhydrous, reaction solvent.
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-For extraction.
Saturated Sodium BicarbonateNaHCO₃(aq)-100 mL-For washing.
Brine (Saturated NaCl)NaCl(aq)-50 mL-For washing.
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying agent.
Silica GelSiO₂-~50 g-For column chromatography.
Hexane / Ethyl Acetate--~500 mL-Eluent for chromatography.
Equipment
  • Three-necked round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel, pressure-equalizing

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glassware for column chromatography

Experimental Workflow & Protocol

Experimental Workflow Diagram

G start Start reagent_prep 1. Prepare Vilsmeier Reagent (Add POCl₃ to DMF at 0°C) start->reagent_prep substrate_add 2. Add Aromatic Substrate (1-chloro-2-fluoro-4-methylbenzene) reagent_prep->substrate_add reaction 3. Heat Reaction Mixture (e.g., 60-70°C, monitor by TLC) substrate_add->reaction workup 4. Aqueous Workup (Pour into ice-water, neutralize) reaction->workup extraction 5. Extract Product (e.g., with Dichloromethane) workup->extraction purification 6. Purify Product (Column Chromatography) extraction->purification analysis 7. Characterize Product (NMR, MS, IR) purification->analysis end_node End analysis->end_node

Caption: General experimental workflow for the Vilsmeier-Haack reaction.[6]

Step-by-Step Protocol

CAUTION: This reaction involves highly corrosive and water-reactive reagents. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, acid-resistant gloves) must be worn at all times.[9][10]

  • Vilsmeier Reagent Formation:

    • Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

    • Under a positive pressure of nitrogen, add anhydrous N,N-dimethylformamide (20 mL) to the flask.

    • Cool the flask to 0°C using an ice-water bath.

    • Slowly add phosphorus oxychloride (4.1 mL, 45.6 mmol) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes.[6][11] Justification: This slow, cooled addition is critical to control the exothermic reaction between DMF and POCl₃ and to safely form the Vilsmeier reagent.[5]

    • After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.

  • Reaction with Substrate:

    • While maintaining the temperature at 0°C, add 1-chloro-2-fluoro-4-methylbenzene (5.0 g, 34.6 mmol) dropwise to the freshly prepared Vilsmeier reagent.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 60-70°C using a heating mantle and stir for 3-6 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • After the reaction is complete (as determined by TLC), cool the mixture back down to room temperature.

    • In a separate beaker, prepare approximately 100 g of crushed ice.

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. CAUTION: This quenching step is highly exothermic and will release HCl gas.[12] Perform this in the back of the fume hood.

    • Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[13]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).[11] Justification: The washes remove residual acid and water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product will be a yellow to brown oil or solid. Purify the crude material by flash column chromatography on silica gel.[14][15]

    • A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 95:5 hexane/ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-Chloro-5-fluoro-2-methylbenzaldehyde as a solid.

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃)δ ~10.2 (s, 1H, -CHO), ~7.5-7.8 (m, 2H, Ar-H), ~2.5 (s, 3H, -CH₃). The aldehyde proton signal is a characteristic singlet downfield.[16][17]
¹³C NMR (CDCl₃)δ ~188-192 (C=O), other aromatic and methyl carbons in the appropriate regions. The carbonyl carbon is highly deshielded.[18]
Mass Spec (EI) M⁺ peak corresponding to the molecular weight (172.58 g/mol ). Isotope pattern for one chlorine atom (M, M+2 in ~3:1 ratio).[19]
FT-IR (KBr or neat)Strong C=O stretch around 1690-1710 cm⁻¹, C-H stretch of aldehyde around 2820 and 2720 cm⁻¹.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic by inhalation, and reacts violently with water to produce toxic HCl gas.[12] Always handle in a fume hood with appropriate PPE. Have a neutralizing agent (like sodium bicarbonate) ready for spills.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • General Hazards: The reaction is exothermic, particularly during reagent preparation and quenching.[20] Ensure adequate cooling and slow addition rates. The workup generates corrosive HCl gas.

Troubleshooting

  • Low or No Conversion: Ensure anhydrous conditions were maintained. Water will decompose the Vilsmeier reagent. Confirm the quality of POCl₃ and DMF. The reaction may require a higher temperature or longer reaction time depending on substrate purity.

  • Formation of Byproducts: Incomplete reaction or side reactions can lead to impurities. Purification by column chromatography is essential. If multiple formylation products are observed, the reaction temperature may have been too high.

  • Difficulty with Purification: If the product "oils out" during crystallization or is difficult to separate via chromatography, consider alternative purification methods such as forming a bisulfite adduct, which can be isolated and then reconverted to the pure aldehyde.[21][22][23]

References

  • Bautin, D., et al. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. Magnetic Resonance in Chemistry, 44(8), 797-806. Available at: [Link]

  • Baiwir, M., et al. (n.d.). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Available at: [Link]

  • Reddit. (2015). Purifying aldehydes? r/chemistry. Available at: [Link]

  • Makhanya, T. R., et al. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Sawada, H., et al. (1982). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 91(4), 1433-1442. Available at: [Link]

  • DeLano, T. J., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1160-1165. Available at: [Link]

  • European Publication Server. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Available at: [Link]

  • Tormena, C. F., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 2132-2140. Available at: [Link]

  • Li, Y., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15555-15566. Available at: [Link]

  • Diehl, P., Henrichs, P. M., & Niederberger, W. (1971). The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. Organic Magnetic Resonance, 3(2), 243-248. Available at: [Link]

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)... Available at: [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (2020). Continuous-Flow Preparation and Use of β-Chloro Enals Using the Vilsmeier Reagent. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. Available at: [Link]

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Application Note: Purification of 4-Chloro-5-fluoro-2-methylbenzaldehyde via Anti-Solvent Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

4-Chloro-5-fluoro-2-methylbenzaldehyde (CAS: 1780682-41-8) is a highly functionalized aromatic building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. However, its purification presents a significant challenge. Like many poly-halogenated, methylated benzaldehydes, it exhibits a low melting point and a high propensity for auto-oxidation.

Standard purification via silica gel chromatography is often unscalable and can lead to compound degradation, while distillation risks thermal decomposition. Consequently, recrystallization is the industry standard for achieving >99% purity. This application note details a self-validating anti-solvent crystallization protocol designed specifically to overcome the most common failure mode in low-melting aldehyde purification: Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[2].

Physicochemical Profiling

Successful crystallization requires a precise understanding of the solute's physical properties. Based on structural analogs (e.g., 4-chloro-2-methylbenzaldehyde and 4-bromo-5-fluoro-2-methylbenzaldehyde), this compound is a low-melting solid[3][4].

PropertyValueImplication for Crystallization
Chemical Formula C₈H₆ClFOHighly hydrophobic; requires a polar anti-solvent.
Molecular Weight 172.58 g/mol Standard packing density in crystal lattice.
CAS Number 1780682-41-8Unique identifier for raw material sourcing.
Estimated Melting Point 40°C – 55°CHigh risk of "oiling out" if crystallization occurs above 40°C.
Solubility Profile Soluble in alcohols, ethers; Insoluble in waterIdeal for an Isopropanol (IPA) / Water anti-solvent system.

Mechanistic Insights: Overcoming Liquid-Liquid Phase Separation (LLPS)

The Causality of "Oiling Out"

When attempting to crystallize low-melting organic molecules, researchers frequently encounter a phenomenon where the compound separates as a dense, viscous liquid rather than a crystalline solid[5]. This occurs when the supersaturated solution reaches its cloud point at a temperature above the melting point of the solute-solvent mixture[2].

The Thermodynamic Solution

To force the system into a crystalline state rather than an amorphous oil, we must manipulate the solubility curve using an Isopropanol/Water anti-solvent system .

  • Primary Solvent (IPA): Provides excellent solubility at mild temperatures (40°C), preventing the need for high heat which accelerates the oxidation of the aldehyde to its corresponding carboxylic acid.

  • Anti-Solvent (Water): Rapidly decreases the solubility of the hydrophobic aromatic ring.

  • Seeding: By introducing seed crystals just below the saturation temperature, we bypass the high activation energy required for primary nucleation, forcing the molecules to align into a crystal lattice before LLPS can occur[6].

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system : visual cues at each step confirm that the thermodynamic conditions are correct before proceeding.

Step 1: Dissolution

  • Suspend 10.0 g of crude 4-Chloro-5-fluoro-2-methylbenzaldehyde in 20 mL of Isopropanol (IPA) in a 100 mL jacketed reactor.

  • Heat the mixture gently to 40°C under moderate stirring (200 rpm).

  • Causality: 40°C is chosen to maximize solubility while remaining just below the predicted melting point of the pure solid, minimizing thermal stress.

Step 2: Hot Filtration

  • Pass the 40°C solution through a pre-warmed 0.45 µm PTFE filter.

  • Causality: This removes insoluble polymeric byproducts and dust, which can act as uncontrolled nucleation sites and trap impurities in the final crystal lattice.

Step 3: Anti-Solvent Addition (The Cloud Point)

  • Return the filtrate to the reactor at 40°C.

  • Add deionized water dropwise (approx. 10–15 mL) until a persistent, milky turbidity appears.

  • Self-Validation: Add exactly 1–2 mL of warm IPA until the solution just turns clear again. This confirms the system is resting exactly on the metastable boundary.

Step 4: Seeding and Controlled Cooling

  • Cool the reactor to 35°C.

  • Add 50 mg of pure 4-Chloro-5-fluoro-2-methylbenzaldehyde seed crystals.

  • Initiate a linear cooling ramp of 0.5°C/min down to 5°C.

  • Causality: A slow cooling rate ensures that crystal growth outpaces secondary nucleation, yielding large, high-purity crystals that are easy to filter[7].

Step 5: Isolation and Drying

  • Filter the resulting slurry through a sintered glass funnel under vacuum.

  • Wash the filter cake with 10 mL of pre-chilled (5°C) 10% IPA/Water solution.

  • Dry the crystals in a vacuum desiccator at room temperature (20–25°C) for 12 hours.

  • Causality: Never use an oven for low-melting halogenated benzaldehydes; they possess significant vapor pressure and will sublime or melt-degrade under heated vacuum[3].

G A Crude 4-Chloro-5-fluoro- 2-methylbenzaldehyde B Dissolution in Isopropanol (40°C, 200 rpm) A->B C Hot Filtration (Remove Particulates) B->C D Anti-Solvent Addition (Dropwise H2O to Cloud Point) C->D E Metastable Equilibration (Add 1mL IPA to clear) D->E F Seeding & Slow Cooling (0.5°C/min to 5°C) E->F G Cold Filtration & Vacuum Drying (20°C) F->G H Pure Crystalline Product (>99% Purity) G->H

Caption: Workflow for Anti-Solvent Crystallization of 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Troubleshooting: The "Oiling Out" Decision Tree

If the protocol is executed too rapidly, or if the crude material contains >15% impurities, the melting point of the mixture may be depressed significantly, leading to LLPS. Use the following decision tree to rescue the batch without losing yield.

G S1 Cooling Phase Initiated S2 Observation: Oiling Out (LLPS) or Crystals? S1->S2 S3 Oiling Out Detected (Droplets form) S2->S3 Oil forms S7 Crystals Formed (Solid Suspension) S2->S7 Solids form S4 Re-heat to 45°C to Dissolve Oil S3->S4 S5 Add 5-10% more Primary Solvent (IPA) S4->S5 S6 Lower Cooling Rate & Add Seed Crystals Earlier S5->S6 S6->S2 S8 Proceed to Filtration S7->S8

Caption: Decision tree for mitigating Liquid-Liquid Phase Separation (oiling out).

In-Process Controls & Quality Validation

To ensure the trustworthiness of the final purified batch, the following analytical validations should be performed:

  • HPLC (High-Performance Liquid Chromatography): Monitor for the removal of regioisomers (e.g., 2-chloro-3-fluoro-6-methylbenzaldehyde) and the over-oxidation product (4-chloro-5-fluoro-2-methylbenzoic acid). The acid impurity will typically remain dissolved in the aqueous mother liquor.

  • Karl Fischer Titration: Because water is used as an anti-solvent, KF titration is mandatory to confirm that the final vacuum-dried product contains <0.5% residual moisture before downstream organometallic reactions.

  • ¹H NMR (CDCl₃): Verify the integrity of the aldehyde proton (typically appearing as a sharp singlet around δ 10.0–10.5 ppm) to ensure no acetal formation occurred with the Isopropanol solvent.

References

  • AR-Reagent / Sigma-Aldrich. 4-Chloro-2-methylbenzaldehyde LR Grade | Laboratory Reagent Properties and Storage. Retrieved from:[Link]

  • ResearchGate. Experimental investigation and prediction of oiling out during crystallization process. Retrieved from: [Link]

  • ACS Publications. Selective Crystallization of Metastable Polymorphs: The Role and Mechanism of Additives and Cooling Rates. Retrieved from: [Link]

Sources

High-Purity Isolation of 4-Chloro-5-fluoro-2-methylbenzaldehyde via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloro-5-fluoro-2-methylbenzaldehyde is a key substituted aromatic aldehyde intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Achieving high purity of this building block is critical for ensuring the desired yield, efficacy, and safety profile of the final products. This application note provides a detailed, field-proven protocol for the purification of 4-Chloro-5-fluoro-2-methylbenzaldehyde using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to advanced troubleshooting, ensuring a reproducible and efficient purification workflow.

Introduction and Scientific Context

Substituted benzaldehydes are foundational precursors in medicinal chemistry and organic synthesis. The specific compound, 4-Chloro-5-fluoro-2-methylbenzaldehyde, possesses a unique substitution pattern that makes it a valuable intermediate. However, synthetic routes often yield this product with impurities such as unreacted starting materials, by-products, or the corresponding carboxylic acid formed via oxidation.

Column chromatography is a fundamental and powerful technique for purifying organic compounds.[1] It operates on the principle of differential partitioning, where components of a mixture are separated based on their varying affinities for a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[2] By optimizing these phases, we can achieve excellent separation of the target aldehyde from closely related impurities. This protocol is designed to be a self-validating system, starting with analytical TLC to predict and confirm the separation before committing material to the preparative column.

Compound Properties:

PropertyValue
IUPAC Name 4-chloro-5-fluoro-2-methylbenzaldehyde[3]
Molecular Formula C₈H₆ClFO[3]
Molecular Weight 172.58 g/mol [3]
Appearance Typically an off-white to yellow solid
Polarity Moderately polar

Safety and Handling Precautions

Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all reagents.

  • 4-Chloro-5-fluoro-2-methylbenzaldehyde: Similar aromatic aldehydes are known to cause skin and serious eye irritation.[4][5] May cause respiratory irritation.[5]

  • Solvents (Hexane, Ethyl Acetate): These are flammable liquids and their vapors can form explosive mixtures with air.

  • Silica Gel: Fine silica dust can be a respiratory hazard.

Mandatory Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[4]

  • All operations involving dry silica gel and volatile solvents must be performed inside a certified chemical fume hood to ensure adequate ventilation.[5]

  • Keep away from open flames and other ignition sources.[5]

The Purification Workflow: From Analytical to Preparative Scale

The entire purification process can be visualized as a logical flow, beginning with small-scale analysis and culminating in the isolation of the pure compound.

G cluster_0 Part 1: Method Development cluster_1 Part 2: Preparative Chromatography cluster_2 Part 3: Analysis & Isolation TLC TLC Solvent Scouting (e.g., Hexane:EtOAc mixtures) Optimize Identify Optimal Mobile Phase (Target Rf ≈ 0.25-0.35) TLC->Optimize Analyze Spots Prepare Prepare Column (Wet Slurry Packing) Optimize->Prepare Apply Optimized Conditions Load Load Crude Sample (Minimal Solvent) Prepare->Load Elute Elute with Optimal Solvent & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Yield Pure Product Evaporate->Final

Caption: Workflow for Column Chromatography Purification.

Experimental Protocol: Step-by-Step Methodology

Part A: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

Rationale: Before performing a large-scale column separation, it is essential to identify a solvent system (mobile phase) that effectively separates the target compound from its impurities. TLC is a rapid and material-sparing technique for this purpose.[6] An ideal solvent system will move the target compound to a Retention Factor (Rf) value of approximately 0.25-0.35, providing a balance between good separation and reasonable elution time.

Materials:

  • TLC plates (Silica Gel 60 F₂₅₄)

  • Crude 4-Chloro-5-fluoro-2-methylbenzaldehyde

  • Developing chamber

  • Spotting capillaries

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • UV lamp (254 nm)

Procedure:

  • Prepare a Sample Solution: Dissolve a small amount (1-2 mg) of the crude product in a minimal volume (~0.1 mL) of a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary, carefully spot the sample solution onto the baseline of a TLC plate. Keep the spot as small as possible.

  • Prepare Eluents: Prepare a series of mobile phases with varying polarities in separate beakers. Good starting points for aromatic aldehydes are mixtures of Hexane and Ethyl Acetate.[6][7]

    • 95:5 Hexane:EtOAc

    • 90:10 Hexane:EtOAc

    • 80:20 Hexane:EtOAc

  • Develop the Plates: Pour a small amount (~0.5 cm depth) of the first eluent into a TLC chamber lined with filter paper to ensure saturation.[8] Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp. Calculate the Rf value for each spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the Optimal System: Choose the solvent system that gives the target aldehyde an Rf of ~0.25-0.35 and shows the best separation from all other spots.

Part B: Preparative Flash Column Chromatography

Rationale: This protocol utilizes the "wet slurry" packing method, which is superior for creating a homogenous, bubble-free stationary phase, leading to better separation efficiency.[2]

Materials and Reagents:

Reagent/EquipmentSpecification
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)
Mobile Phase Optimized Hexane:Ethyl Acetate mixture from Part A
Crude Compound 1.0 g (Example quantity)
Chromatography Column Glass column (e.g., 40mm diameter, 30cm length)
Support Cotton or glass wool plug
Leveling Agent Sea sand
Collection Vessels Test tubes or flasks

Step-by-Step Protocol:

  • Column Preparation:

    • Securely clamp the column in a vertical position in a fume hood.

    • Insert a small plug of cotton or glass wool into the bottom of the column, using a long rod to gently push it into place.[1][9]

    • Add a thin layer (~1 cm) of sand on top of the plug to create an even base.[9]

  • Packing the Column (Wet Slurry Method):

    • In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample, e.g., 50-100 g for 1 g of crude).

    • In a separate flask, prepare the selected mobile phase.

    • Create a slurry by adding the silica gel to a portion of the mobile phase, swirling until it is a homogenous, pourable consistency.[9]

    • Pour the slurry into the column. Open the stopcock to drain some solvent, and continuously tap the side of the column gently to dislodge air bubbles and ensure even packing.

    • Add more mobile phase as needed, never allowing the solvent level to drop below the top of the silica bed. A cracked column leads to poor separation.

    • Once the silica has settled, add another thin layer (~1 cm) of sand on top to prevent the stationary phase from being disturbed during sample loading.[2]

  • Sample Loading:

    • Dissolve the crude 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.0 g) in the absolute minimum amount of mobile phase or dichloromethane (DCM). Using too much solvent will broaden the initial sample band and reduce separation efficiency.

    • Drain the solvent in the column until it is just level with the top layer of sand.

    • Carefully add the dissolved sample solution dropwise onto the center of the sand using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent until it is just level with the sand.

    • Gently add a small amount of fresh mobile phase to rinse the sides of the column and repeat the draining process.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the mobile phase.

    • Begin eluting the column by opening the stopcock, collecting the eluent in sequentially numbered test tubes. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

    • Maintain the solvent level in the column by continuously adding fresh mobile phase.

  • Monitoring and Isolation:

    • Periodically, analyze the collected fractions using the same TLC system from Part A to determine which contain the pure product.

    • Combine all fractions that show a single spot corresponding to the pure 4-Chloro-5-fluoro-2-methylbenzaldehyde.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Poor or No Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. If compounds are very similar, try a different solvent system (e.g., Dichloromethane/Hexane).[6]
Cracked/Channeled Column Bed The column ran dry during packing or elution.This column is compromised. The entire process must be repeated, ensuring the solvent level never drops below the top of the silica.
Broad Elution Bands Sample was loaded in too much solvent; column was overloaded with crude material.Use the minimum possible volume for sample loading. Reduce the amount of crude material relative to the silica gel.
Product Degradation (Streaking on TLC) Aldehydes can sometimes be sensitive to acidic silica gel.Consider deactivating the silica by using a mobile phase containing a small amount (~0.1%) of triethylamine.[10] Alternatively, use neutral alumina as the stationary phase.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of 4-Chloro-5-fluoro-2-methylbenzaldehyde. By adhering to the principles of method development through TLC and careful execution of the preparative column chromatography steps, researchers can consistently obtain this valuable intermediate in high purity. This foundational purification is an indispensable step in advancing drug discovery and materials science projects.[11]

References

  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved March 11, 2026, from [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Department of Chemistry. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-5-fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved March 11, 2026, from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved March 11, 2026, from [Link]

  • Winthrop University. (n.d.). Column Chromatography. Department of Chemistry. Retrieved March 11, 2026, from [Link]

  • Chemspace. (n.d.). 5-chloro-4-fluoro-2-methylbenzaldehyde. Retrieved March 11, 2026, from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved March 11, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved March 11, 2026, from [Link]

  • PubChemLite. (n.d.). 5-chloro-2-fluoro-4-methylbenzaldehyde. Retrieved March 11, 2026, from [Link]

  • Biotage. (2023, January 20). Controlling purification outcomes from flash column chromatography. Retrieved March 11, 2026, from [Link]

Sources

Application Note: 1H NMR Analysis of 4-Chloro-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-5-fluoro-2-methylbenzaldehyde is a substituted aromatic aldehyde of interest in synthetic organic chemistry, potentially serving as a versatile building block in the development of novel pharmaceutical and agrochemical agents. The precise arrangement of chloro, fluoro, methyl, and aldehyde substituents on the benzene ring gives rise to a unique electronic environment, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its structural elucidation and purity assessment. This application note provides a detailed guide to the 1H NMR analysis of this compound, including a standardized experimental protocol and an in-depth interpretation of the expected spectrum. The principles discussed herein are broadly applicable to the structural characterization of similarly complex substituted aromatic systems.

Scientific Principles: Understanding Substituent Effects in 1H NMR

The chemical shift (δ) and spin-spin coupling (J) are fundamental NMR parameters that provide a wealth of information about a molecule's structure.[1] In aromatic systems, the positions of proton signals are highly sensitive to the electronic effects of the substituents on the ring.

  • Electron-withdrawing groups (e.g., -CHO, -Cl, -F) deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

  • Electron-donating groups (e.g., -CH₃) shield nearby protons, shifting their signals to a lower chemical shift (upfield).

The aldehyde proton (-CHO) itself typically resonates far downfield (around δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group and the anisotropic magnetic field of the benzene ring.[2]

Spin-spin coupling provides information about the connectivity of protons. In benzene derivatives, the magnitude of the coupling constant (J) depends on the relative positions of the coupled protons:

  • Ortho-coupling (³JHH): Typically 7-10 Hz

  • Meta-coupling (⁴JHH): Typically 2-3 Hz

  • Para-coupling (⁵JHH): Typically 0-1 Hz

Furthermore, coupling between protons and fluorine (¹⁹F) is often observed. The magnitude of H-F coupling also depends on their relative positions:

  • Ortho-coupling (³JHF): ~6-10 Hz

  • Meta-coupling (⁴JHF): ~4-8 Hz

  • Para-coupling (⁵JHF): ~2-3 Hz

By analyzing the chemical shifts, integration values, and coupling patterns, a definitive assignment of each proton in the molecule can be achieved.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

This protocol outlines the steps for obtaining a high-quality 1H NMR spectrum of 4-Chloro-5-fluoro-2-methylbenzaldehyde.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 4-Chloro-5-fluoro-2-methylbenzaldehyde.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds.

  • For enhanced spectral quality and chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (400 MHz Spectrometer):

ParameterRecommended ValueRationale
Pulse Program zg30A standard 30-degree pulse experiment for quantitative 1D spectra.
Number of Scans 16Sufficient for good signal-to-noise ratio with the specified sample concentration.
Acquisition Time ~4 secondsEnsures high resolution and accurate integration.
Relaxation Delay 2 secondsAllows for full relaxation of protons between scans, crucial for accurate integration.
Spectral Width 16 ppm (0-16 ppm)Covers the expected chemical shift range for all protons, including the aldehyde.
Temperature 298 K (25 °C)Standard operating temperature for routine NMR.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all peaks to determine the relative number of protons.

  • Analyze the multiplicities and measure the coupling constants.

Predicted 1H NMR Data and Interpretation

Based on established substituent effects and data from related benzaldehyde derivatives, the following 1H NMR spectrum is predicted for 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Table 1: Predicted 1H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
CHO10.2Singlet (or very fine doublet)-1H
H-37.6Doublet⁴JHF ≈ 6-8 Hz1H
H-67.4Doublet⁴JHH ≈ 2-3 Hz1H
CH₃2.5Singlet-3H

Detailed Interpretation:

  • Aldehyde Proton (CHO): Expected to be the most downfield signal at approximately 10.2 ppm due to the strong deshielding effect of the carbonyl group. It will likely appear as a singlet. A very small coupling to the fluorine at the 5-position (⁵JHF) might be present but is often not resolved.

  • Aromatic Proton (H-3): This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-withdrawing chloro and fluoro groups. It is also ortho to the electron-donating methyl group. The dominant effect will be the deshielding from the aldehyde group, placing it significantly downfield. The most significant coupling will be a meta-coupling to the fluorine atom (⁴JHF), resulting in a doublet with a coupling constant of approximately 6-8 Hz.

  • Aromatic Proton (H-6): This proton is ortho to the electron-withdrawing chloro group and meta to the aldehyde and methyl groups. It is also para to the fluoro group. The deshielding effect of the adjacent chlorine will shift this proton downfield. It will exhibit a small meta-coupling to H-3 (⁴JHH), appearing as a doublet with a J value of around 2-3 Hz.

  • Methyl Protons (CH₃): The methyl group, being attached directly to the aromatic ring, will resonate in the typical benzylic region, around 2.5 ppm. Due to the absence of adjacent protons, this signal will be a sharp singlet.

Visualization of Spin-Spin Coupling:

The following diagram illustrates the key coupling interactions within the 4-Chloro-5-fluoro-2-methylbenzaldehyde molecule.

Caption: Spin-spin coupling in 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Conclusion

The 1H NMR spectrum of 4-Chloro-5-fluoro-2-methylbenzaldehyde provides a clear and detailed fingerprint of its molecular structure. By following the outlined protocol, researchers can obtain a high-resolution spectrum amenable to straightforward interpretation. The distinct chemical shifts of the aldehyde, aromatic, and methyl protons, in conjunction with the characteristic H-H and H-F coupling patterns, allow for unambiguous assignment of all proton signals. This application note serves as a practical guide for scientists and drug development professionals engaged in the synthesis and characterization of novel substituted aromatic compounds.

References

  • PubChem. 4-Chloro-2-fluoro-5-methylbenzaldehyde. Available at: [Link]

  • de Oliveira, G. R., & Rittner, R. (2019). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1543–1550. Available at: [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

  • University of Calgary. H NMR Spectroscopy. Available at: [Link]

Sources

Application Note: Mass Spectrometry of 4-Chloro-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-5-fluoro-2-methylbenzaldehyde is a substituted aromatic aldehyde with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a methyl and a formyl group, presents a unique profile for mass spectrometric analysis. Understanding its behavior under various ionization conditions and its fragmentation pathways is crucial for its unambiguous identification and quantification in complex matrices. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing experimental protocols, expected fragmentation patterns, and data interpretation.

The structural complexity and the presence of multiple functional groups necessitate a robust analytical methodology. Mass spectrometry, particularly when coupled with chromatographic separation techniques, offers the required sensitivity and selectivity for the analysis of such compounds.[1] This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and characterization of halogenated aromatic compounds.[2]

Principles of Mass Spectrometry for Halogenated Aromatic Aldehydes

The mass spectrometric analysis of 4-Chloro-5-fluoro-2-methylbenzaldehyde involves three key stages: ionization, mass analysis, and detection. The choice of ionization technique is critical and depends on the analyte's properties and the desired information.

Ionization Techniques:

  • Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation.[3][4] This provides valuable structural information through characteristic fragmentation patterns.[4] EI is particularly effective for small, volatile molecules like aromatic aldehydes.[3][5]

  • Chemical Ionization (CI): A softer ionization method that uses a reagent gas to produce ions with less internal energy, resulting in less fragmentation and a more prominent molecular ion peak.[3][4] This can be useful for confirming the molecular weight of the analyte.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and large biomolecules.[3][4] For small molecules like 4-Chloro-5-fluoro-2-methylbenzaldehyde, it can be employed, often in conjunction with liquid chromatography (LC-MS), to generate protonated molecules ([M+H]⁺).[6]

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique often used with LC-MS for less polar, volatile compounds.[4] It involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte.

For the purpose of detailed structural elucidation, this application note will primarily focus on Electron Ionization (EI) due to its ability to generate reproducible and information-rich fragmentation patterns for aromatic aldehydes.[2][5]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like 4-Chloro-5-fluoro-2-methylbenzaldehyde.[1]

3.1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-Chloro-5-fluoro-2-methylbenzaldehyde in a suitable volatile solvent such as dichloromethane or methanol.

  • Working Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution for calibration and analysis.

  • Sample Matrix (if applicable): For analysis in complex matrices (e.g., reaction mixtures, biological samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering substances.

3.2. GC-MS Instrumentation and Parameters:

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 70°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-300
Scan Rate 2 scans/sec

Data Interpretation: Expected Mass Spectrum and Fragmentation

The mass spectrum of 4-Chloro-5-fluoro-2-methylbenzaldehyde is expected to exhibit a distinct molecular ion peak and a series of fragment ions that provide structural information.

4.1. Molecular Ion and Isotopic Pattern:

The molecular formula of 4-Chloro-5-fluoro-2-methylbenzaldehyde is C₈H₆ClFO, with a nominal molecular weight of 172 g/mol .[7] Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion region will display two peaks: the M⁺˙ peak at m/z 172 (containing ³⁵Cl) and the M+2 peak at m/z 174 (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.[2][8][9] This isotopic signature is a key identifier for chlorine-containing compounds.

4.2. Proposed Fragmentation Pathway:

The fragmentation of aromatic aldehydes under EI-MS typically follows well-defined pathways.[2][5][10] The primary fragmentation events for 4-Chloro-5-fluoro-2-methylbenzaldehyde are predicted to be the loss of a hydrogen radical, a formyl radical, and a neutral carbon monoxide molecule.[2]

  • Loss of a hydrogen radical ([M-H]⁺): A common fragmentation for aldehydes, resulting from the cleavage of the C-H bond of the aldehyde group, leading to a stable acylium ion at m/z 171/173.[2][11]

  • Loss of the formyl group ([M-CHO]⁺): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (CHO•), producing a prominent ion at m/z 143/145.[2]

  • Loss of carbon monoxide ([M-CO]⁺˙): Rearrangement and subsequent loss of a neutral carbon monoxide molecule can lead to the formation of an ion at m/z 144/146.[2]

  • Loss of a chlorine atom ([M-Cl]⁺): Fragmentation can also involve the loss of a chlorine radical, leading to an ion at m/z 137.

Table of Expected Fragments:

m/z (³⁵Cl/³⁷Cl) Proposed Fragment Ion Neutral Loss
172/174[C₈H₆ClFO]⁺˙-
171/173[C₈H₅ClFO]⁺H•
144/146[C₇H₆F]⁺˙CO
143/145[C₇H₅ClFO]⁺CHO•
137[C₈H₆FO]⁺Cl•
115[C₆H₃Cl]⁺˙CO, F•
77[C₆H₅]⁺C₂HClFO

Visualizing the Process

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Standard Solution (1 mg/mL in Dichloromethane) prep2 Working Solutions (Serial Dilution) prep1->prep2 Dilute gc Gas Chromatography (Separation) prep2->gc Inject ms Mass Spectrometry (EI, 70 eV) gc->ms Elution spec Mass Spectrum Acquisition ms->spec Detect interp Fragmentation Analysis spec->interp Interpret result Compound Identification & Structural Elucidation interp->result Identify

Caption: Experimental workflow for the GC-MS analysis of 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Proposed Fragmentation Pathway Diagram:

G M [M]⁺˙ m/z 172/174 M_minus_H [M-H]⁺ m/z 171/173 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 143/145 M->M_minus_CHO - CHO• M_minus_CO [M-CO]⁺˙ m/z 144/146 M->M_minus_CO - CO M_minus_Cl [M-Cl]⁺ m/z 137 M->M_minus_Cl - Cl• C6H3Cl [C₆H₃Cl]⁺˙ m/z 115 M_minus_CO->C6H3Cl - F•

Caption: Proposed EI fragmentation pathway of 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The characteristic 3:1 isotopic pattern for chlorine-containing fragments serves as an internal confirmation of the elemental composition.[2][8][9] Furthermore, the predictable fragmentation pattern of aromatic aldehydes provides a logical framework for spectral interpretation.[2][5][10] For enhanced confidence, the analysis of a certified reference standard alongside unknown samples is strongly recommended. The use of high-resolution mass spectrometry (HRMS) can further validate the proposed elemental compositions of the molecular and fragment ions by providing accurate mass measurements.

Conclusion

This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of 4-Chloro-5-fluoro-2-methylbenzaldehyde. By employing the described GC-MS method and understanding the characteristic fragmentation patterns, researchers can confidently identify and characterize this important chemical intermediate. The principles and techniques outlined are broadly applicable to the analysis of other halogenated aromatic compounds, making this a valuable resource for scientists in the pharmaceutical and chemical industries.

References

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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Chloro-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-Chloro-5-fluoro-2-methylbenzaldehyde in Medicinal Chemistry

4-Chloro-5-fluoro-2-methylbenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal starting material in the synthesis of diverse pharmaceutical intermediates. Its unique substitution pattern—featuring a reactive aldehyde group, a sterically influential ortho-methyl group, and two halogen atoms (chlorine and fluorine) that modulate electronic properties and metabolic stability—makes it an exceptionally versatile scaffold for constructing complex molecular architectures.[1] The fluorine atom, in particular, is a bioisostere of a hydrogen atom but with significantly different electronic effects, often enhancing binding affinity and improving pharmacokinetic profiles of drug candidates.[2]

This guide provides detailed application notes and validated protocols for the use of 4-Chloro-5-fluoro-2-methylbenzaldehyde in key synthetic transformations relevant to drug discovery and development. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 1780682-41-8[3]
Molecular Formula C₈H₆ClFO[3]
Molecular Weight 172.58 g/mol [3]
Purity Typically ≥95%[3]
Appearance Off-white to yellow solid-
IUPAC Name 4-chloro-5-fluoro-2-methylbenzaldehyde[3]

Spectroscopic Data Summary:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a singlet for the aldehydic proton (CHO) around δ 10.0-10.5 ppm, a singlet for the methyl protons (CH₃) around δ 2.4-2.6 ppm, and two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic protons, with coupling constants characteristic of their meta relationship.

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals would include the aldehydic carbon at δ > 185 ppm, and aromatic carbons in the range of δ 120-165 ppm, with the carbon atoms attached to fluorine and chlorine showing characteristic splitting and chemical shifts.

  • IR (ATR, cm⁻¹): The spectrum will be dominated by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹, along with C-H stretching of the aldehyde and aromatic rings, and C=C stretching vibrations in the aromatic region (approx. 1600 cm⁻¹ and 1475 cm⁻¹).[4]

Application 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

Application Note: Chalcones (α,β-unsaturated ketones) are fundamental precursors in the synthesis of various heterocyclic compounds, most notably pyrazoles and pyrazolines.[5] These heterocyclic motifs are prevalent in a vast number of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aromatic aldehyde and a ketone to form these crucial chalcone intermediates. The electron-withdrawing nature of the halogen substituents on the 4-Chloro-5-fluoro-2-methylbenzaldehyde ring can enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enolate of the ketone.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(4-chloro-5-fluoro-2-methylphenyl)prop-2-en-1-one

Materials:

  • 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Deionized Water

  • Magnetic stirrer, Round-bottom flask, Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol (20-30 mL).

  • Cool the stirred solution in an ice bath to 0-5 °C.

  • Slowly add a 10% aqueous solution of NaOH (2.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. The addition of the base catalyzes the condensation by generating the enolate of acetophenone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water (100 mL).

  • Acidify the mixture with dilute HCl to neutralize the excess NaOH, which will cause the chalcone product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone.

Workflow Visualization:

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product start_aldehyde 4-Chloro-5-fluoro- 2-methylbenzaldehyde step1 Claisen-Schmidt Condensation start_aldehyde->step1 start_ketone Acetophenone start_ketone->step1 reagent_base NaOH (aq) reagent_base->step1 Catalyst reagent_solvent Ethanol, 0°C to RT reagent_solvent->step1 Solvent step2 Workup: Precipitation & Filtration step1->step2 step3 Purification: Recrystallization step2->step3 product Chalcone Intermediate step3->product

Caption: Workflow for Chalcone Synthesis.

Application 2: Synthesis of Substituted Pyrazole Derivatives

Application Note: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction). A common and effective method for pyrazole synthesis is the cyclocondensation reaction between a chalcone (an α,β-unsaturated ketone) and a hydrazine derivative.[8] The reaction proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[6]

Experimental Protocol: Synthesis of a 4-Chloro-5-fluoro-2-methylphenyl-substituted Pyrazole

Materials:

  • (E)-1-phenyl-3-(4-chloro-5-fluoro-2-methylphenyl)prop-2-en-1-one (chalcone from Application 1) (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O) or Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid or Ethanol

  • Reflux condenser, Round-bottom flask, Magnetic stirrer

Procedure:

  • Place the chalcone intermediate (1.0 eq) in a round-bottom flask.

  • Add a suitable solvent, such as glacial acetic acid or ethanol (25 mL).

  • To this stirred solution, add hydrazine hydrate or phenylhydrazine (1.1 eq). The choice of hydrazine will determine the substituent at the N1 position of the pyrazole ring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The elevated temperature drives the cyclization and dehydration steps.

  • Monitor the reaction by TLC. The disappearance of the chalcone spot and the appearance of a new, often more polar, product spot indicates reaction progression.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL). The pyrazole derivative will typically precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure pyrazole derivative.

Workflow Visualization:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product start_chalcone Chalcone Intermediate step1 Cyclocondensation Reaction start_chalcone->step1 reagent_hydrazine Hydrazine Derivative (e.g., N₂H₄·H₂O) reagent_hydrazine->step1 reagent_solvent Glacial Acetic Acid or Ethanol, Reflux reagent_solvent->step1 step2 Workup: Precipitation & Filtration step1->step2 step3 Purification: Recrystallization step2->step3 product Substituted Pyrazole step3->product

Caption: Workflow for Pyrazole Synthesis.

Application 3: Stereoselective Olefination via Horner-Wadsworth-Emmons (HWE) Reaction

Application Note: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[9] It is a modification of the Wittig reaction that utilizes phosphonate carbanions, which are more nucleophilic and generally less basic than the corresponding phosphonium ylides.[10][11] A significant advantage of the HWE reaction, particularly with stabilized phosphonates (e.g., those bearing an electron-withdrawing group like an ester), is its high stereoselectivity, predominantly yielding the (E)-alkene.[12] This control is crucial in drug synthesis, where stereochemistry dictates biological activity. The resulting α,β-unsaturated ester is a versatile intermediate for further transformations.

Experimental Protocol: Synthesis of Ethyl (E)-3-(4-chloro-5-fluoro-2-methylphenyl)acrylate

Materials:

  • 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.0 eq)

  • Triethyl phosphonoacetate (1.05 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere setup

  • Magnetic stirrer, Three-necked round-bottom flask, Dropping funnel, Ice bath

Procedure:

  • Set up a flame-dried three-necked flask under an inert atmosphere (Nitrogen or Argon).

  • In the flask, suspend sodium hydride (1.1 eq) in anhydrous THF (20 mL). Cool the suspension to 0 °C using an ice bath.

  • In a separate dropping funnel, prepare a solution of triethyl phosphonoacetate (1.05 eq) in anhydrous THF (10 mL).

  • Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C. This step generates the phosphonate carbanion (ylide). Allow the mixture to stir at this temperature for 30 minutes after the addition is complete.

  • Prepare a solution of 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.0 eq) in anhydrous THF (10 mL).

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure (E)-alkene.

Workflow Visualization:

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product start_aldehyde 4-Chloro-5-fluoro- 2-methylbenzaldehyde step2 HWE Reaction start_aldehyde->step2 start_phosphonate Triethyl phosphonoacetate step1 Ylide Formation start_phosphonate->step1 reagent_base NaH reagent_base->step1 reagent_solvent Anhydrous THF, 0°C to RT, Inert atm. reagent_solvent->step1 step1->step2 step3 Workup & Extraction step2->step3 step4 Purification: Chromatography step3->step4 product (E)-α,β-Unsaturated Ester step4->product

Caption: Workflow for HWE Olefination.

Safety and Handling

Substituted benzaldehydes can be irritants to the skin, eyes, and respiratory system. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reagents such as sodium hydride are highly flammable and react violently with water; they must be handled under an inert atmosphere with extreme care. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

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Application Notes and Protocols for 4-Chloro-5-fluoro-2-methylbenzaldehyde in Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the potential applications of 4-Chloro-5-fluoro-2-methylbenzaldehyde as a key building block in the synthesis of novel crop protection agents. While this document does not focus on a single, commercialized agrochemical directly derived from this specific benzaldehyde, it presents a scientifically robust, representative application in the synthesis of pyrazole carboxamide fungicides, a critically important class of modern agricultural products. The protocols and methodologies are based on well-established chemical principles and are designed to be adaptable for the synthesis of a variety of potential agrochemical candidates.

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Agrochemicals

The introduction of halogen atoms, particularly fluorine and chlorine, into the molecular structure of potential agrochemicals is a widely employed and highly effective strategy for enhancing their biological efficacy.[1] The unique physicochemical properties imparted by these halogens, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved transport characteristics within the plant, have led to the development of numerous successful commercial herbicides, fungicides, and insecticides.[2]

Substituted benzaldehydes, such as 4-Chloro-5-fluoro-2-methylbenzaldehyde, are versatile intermediates in the synthesis of these complex agrochemicals. The aldehyde functional group provides a reactive handle for a wide array of chemical transformations, enabling the construction of diverse molecular scaffolds. The specific substitution pattern of chlorine, fluorine, and a methyl group on the aromatic ring of 4-Chloro-5-fluoro-2-methylbenzaldehyde offers a unique combination of electronic and steric properties that can be exploited to fine-tune the biological activity of the final product.

Representative Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide

Pyrazole carboxamides are a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the mitochondrial respiratory chain of fungi.[3][4] This mode of action provides broad-spectrum and effective control against a wide range of fungal pathogens. The synthesis of many SDHI fungicides involves the construction of a substituted pyrazole ring, often derived from a corresponding substituted benzaldehyde.

This section outlines a representative synthetic pathway for a hypothetical pyrazole carboxamide fungicide, demonstrating the utility of 4-Chloro-5-fluoro-2-methylbenzaldehyde as a starting material.

Overall Synthetic Workflow

The proposed synthesis is a multi-step process that begins with the conversion of 4-Chloro-5-fluoro-2-methylbenzaldehyde to a key pyrazole carboxylic acid intermediate, followed by an amide coupling to yield the final target molecule.

G A 4-Chloro-5-fluoro-2-methylbenzaldehyde B Hydrazone Formation A->B C Cyclization to Pyrazole B->C D Hydrolysis to Carboxylic Acid C->D E Amide Coupling D->E F Target Pyrazole Carboxamide Fungicide E->F

Caption: Overall workflow for the synthesis of a pyrazole carboxamide fungicide.

Detailed Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative pyrazole carboxamide fungicide. These protocols are intended as a guide and may require optimization based on laboratory conditions and specific target molecules.

Synthesis of the Starting Material: 4-Chloro-5-fluoro-2-methylbenzaldehyde

While 4-Chloro-5-fluoro-2-methylbenzaldehyde is commercially available from suppliers like AChemBlock[5], understanding its synthesis can be crucial for quality control and impurity profiling. A plausible synthetic route involves the formylation of a corresponding substituted toluene derivative. For instance, a related compound, 4-chloro-2-methylbenzaldehyde, can be synthesized from 4-chlorobenzaldehyde through a directed ortho-lithiation and methylation process.[6]

Step 1: Synthesis of N'-(4-chloro-5-fluoro-2-methylbenzylidene)hydrazinecarboxamide

This step involves the condensation of the starting benzaldehyde with semicarbazide hydrochloride to form a semicarbazone, which serves as a precursor for the pyrazole ring.

Reaction Scheme:

G cluster_0 Reaction Scheme: Hydrazone Formation A 4-Chloro-5-fluoro-2-methylbenzaldehyde C N'-(4-chloro-5-fluoro-2-methylbenzylidene)hydrazinecarboxamide A->C + B Semicarbazide HCl, Sodium Acetate B->C Ethanol, Reflux G cluster_0 Reaction Scheme: Pyrazole Formation and Hydrolysis A Semicarbazone Intermediate C 5-(4-Chloro-5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid A->C Vilsmeier-Haack Cyclization & Hydrolysis B 1. POCl3, DMF 2. NaOH (aq) B->C

Sources

Application Note: Stereoelectronically Driven Condensation Reactions of 4-Chloro-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 4-Chloro-5-fluoro-2-methylbenzaldehyde (CAS: 1780682-41-8)[1]

Introduction & Mechanistic Insights

4-Chloro-5-fluoro-2-methylbenzaldehyde is a highly functionalized, poly-substituted aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1][2]. Condensation reactions—such as Knoevenagel, Aldol, and Schiff base formations—are fundamental pathways for elaborating this aldehyde into complex molecular architectures[3].

However, the unique substitution pattern of this molecule presents a fascinating interplay of steric and electronic effects that must be carefully managed during experimental design.

The Causality of Reactivity: Stereoelectronic Interplay

To successfully execute condensation reactions with this substrate, one must understand the opposing forces at play:

  • Electronic Activation (-I Effect): The halogens at the 4- (chloro) and 5- (fluoro) positions exert strong electron-withdrawing inductive effects. This pulls electron density away from the aromatic ring, highly polarizing the carbonyl carbon and increasing its electrophilicity. This theoretically accelerates nucleophilic attack.

  • Steric Hindrance (+I / Bulk): The ortho-methyl group introduces significant steric bulk directly adjacent to the reactive formyl center. This restricts the trajectory of incoming bulky nucleophiles (such as large enolates or secondary amines) and can push the aldehyde slightly out of coplanarity with the aromatic ring, disrupting optimal orbital overlap.

SubstituentEffects Compound 4-Chloro-5-fluoro- 2-methylbenzaldehyde Sub_2Me 2-Methyl Group (+I, Steric Bulk) Compound->Sub_2Me Sub_4Cl5F 4-Chloro & 5-Fluoro (-I, Electron Withdrawing) Compound->Sub_4Cl5F Effect_Steric Steric Hindrance at Carbonyl Center Sub_2Me->Effect_Steric Induces Effect_Elec Increased Carbonyl Electrophilicity Sub_4Cl5F->Effect_Elec Induces Result_Dec Slower attack by bulky nucleophiles Effect_Steric->Result_Dec Causes Result_Inc Faster nucleophilic addition overall Effect_Elec->Result_Inc Causes

Logical relationship of stereoelectronic substituent effects on condensation reactivity.

Quantitative Reaction Profiling

The following table summarizes the optimized parameters for various condensation reactions involving 4-Chloro-5-fluoro-2-methylbenzaldehyde, highlighting the specific challenges addressed by each method.

Reaction TypeNucleophileCatalyst / SolventTemp / TimeExpected YieldKey Challenge Addressed
Knoevenagel MalononitrilePiperidine (10 mol%) / EtOH80 °C / 3 h88–92%Overcomes ortho-steric bulk via transient iminium catalysis.
Aldol AcetophenoneNaOH (1.2 eq) / MeOH25 °C / 12 h75–80%Base-catalyzed enolate attack enhanced by -I halogens.
Schiff Base Primary Aminep-TsOH (5 mol%) / Toluene110 °C / 5 h85–90%Dean-Stark water removal shifts unfavorable equilibrium.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that the researcher can diagnose and correct deviations in real-time without requiring post-reaction failure analysis.

Protocol A: Knoevenagel Condensation via Iminium Catalysis

Objective: Synthesis of 2-(4-chloro-5-fluoro-2-methylbenzylidene)malononitrile. Causality Note: Piperidine is selected not just as a base, but because it condenses with the sterically hindered aldehyde to form a highly reactive, unhindered iminium ion intermediate. This bypasses the sluggish direct attack of the malononitrile carbanion.

Step-by-Step Procedure:

  • Preparation: In a dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.72 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Nucleophile Addition: Add malononitrile (0.73 g, 11.0 mmol, 1.1 equiv) to the solution. Stir for 5 minutes at room temperature until fully homogenized.

  • Catalyst Initiation: Add piperidine (85 mg, 1.0 mmol, 10 mol%) dropwise. Observation Checkpoint: A slight exothermic reaction and a color change (typically to pale yellow/orange) should occur immediately, validating the formation of the iminium intermediate.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 3 hours.

  • Reaction Monitoring (Self-Validation): At t = 2.5 h, perform a TLC (Hexanes:EtOAc 4:1). The aldehyde starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a lower-running, strongly UV-active product spot ( Rf​≈0.3 ). If starting material remains, add an additional 2 mol% piperidine and reflux for 1 more hour.

  • Isolation: Remove the flask from heat and cool to room temperature. Place in an ice-water bath (0–5 °C) for 30 minutes to force complete crystallization.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove residual piperidine and unreacted malononitrile.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield the pure product.

Protocol B: Schiff Base Formation via Azeotropic Distillation

Objective: Synthesis of an imine precursor for downstream reductive amination. Causality Note: Imine formation is a reversible equilibrium reaction that generates water. The ortho-methyl group makes the forward reaction thermodynamically less favorable. Therefore, Le Chatelier's principle must be aggressively applied by physically removing water from the system using a Dean-Stark apparatus.

Workflow Step1 1. Reagent Mixing Aldehyde + Amine Step2 2. Acid Catalysis p-TsOH in Toluene Step1->Step2 Step3 3. Azeotropic Reflux Dean-Stark (110°C) Step2->Step3 Step4 4. Equilibrium Shift Water Removal Step3->Step4 Step5 5. Workup NaHCO3 Wash Step4->Step5 Step6 6. Isolation Solvent Evaporation Step5->Step6

Step-by-step experimental workflow for Schiff Base formation utilizing a Dean-Stark apparatus.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, combine 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.72 g, 10.0 mmol) and the primary amine (e.g., 4-methoxyaniline, 1.23 g, 10.0 mmol).

  • Solvent & Catalyst: Add anhydrous toluene (30 mL) followed by p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 95 mg, 0.5 mmol, 5 mol%).

  • Apparatus Setup: Attach a Dean-Stark trap filled with anhydrous toluene, and fit a reflux condenser on top.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux (oil bath at 120 °C to maintain an internal temp of ~110 °C).

  • Equilibrium Monitoring (Self-Validation): Monitor the Dean-Stark trap. For a 10 mmol scale, exactly 0.18 mL of water should collect at the bottom of the trap. Diagnostic Check: If water collection stalls below 0.15 mL after 4 hours, the reaction is incomplete. Verify the oil bath temperature; if adequate, the amine may be degraded, requiring a fresh spike (0.1 equiv) of the amine.

  • Workup: Once water collection ceases (typically 4–6 hours), cool the reaction to room temperature. Transfer the toluene solution to a separatory funnel.

  • Washing: Wash with saturated aqueous NaHCO₃ (20 mL) to neutralize the p-TsOH catalyst and halt any potential hydrolysis during concentration. Wash with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the Schiff base, which is typically used in the next step without further purification to prevent hydrolytic degradation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. URL:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules using 4-Chloro-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of 4-Chloro-5-fluoro-2-methylbenzaldehyde in Medicinal Chemistry

4-Chloro-5-fluoro-2-methylbenzaldehyde (CAS: 1780682-41-8) is a uniquely substituted aromatic aldehyde that serves as a valuable starting material in the synthesis of novel bioactive molecules.[1] Its trifunctional substitution pattern—a reactive aldehyde group, and the electron-withdrawing chloro and fluoro moieties, complemented by an electron-donating methyl group—offers a nuanced platform for chemical modifications. This substitution influences the electron density of the aromatic ring, enhancing its reactivity and providing multiple points for diversification.[2]

The presence of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine can introduce favorable interactions with biological targets and provide a site for further functionalization.[2] The methyl group can also contribute to steric and electronic effects that influence biological activity. These features make 4-Chloro-5-fluoro-2-methylbenzaldehyde a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases.

This application note provides detailed protocols for the synthesis of two important classes of bioactive molecules—substituted quinazolines and chalcones—using 4-Chloro-5-fluoro-2-methylbenzaldehyde as a key building block. The methodologies are based on established synthetic strategies for analogous substituted benzaldehydes and are presented with detailed experimental procedures, reaction mechanisms, and characterization data.

I. Synthesis of Substituted Quinolines and Quinazolinones

Quinazoline and quinazolinone scaffolds are prevalent in a multitude of FDA-approved drugs and clinical candidates, renowned for their diverse pharmacological activities, including as kinase inhibitors in oncology. The aldehyde functionality of 4-Chloro-5-fluoro-2-methylbenzaldehyde is an ideal entry point for constructing these heterocyclic systems.

A. Rationale for Quinazoline Synthesis

The synthesis of a 2-substituted-4-aminoquinazoline derivative from 4-Chloro-5-fluoro-2-methylbenzaldehyde can be envisioned through a multi-step sequence involving an initial condensation with an appropriate amino-nitrile precursor, followed by cyclization. The resulting quinazoline will bear the substituted phenyl ring at the 2-position, a common motif in many kinase inhibitors.

B. Experimental Workflow: Quinazoline Synthesis

Quinazoline_Synthesis Start 4-Chloro-5-fluoro-2-methylbenzaldehyde Step1 Condensation with 2-aminobenzonitrile Start->Step1 Intermediate1 Imine Intermediate Step1->Intermediate1 Step2 Oxidative Cyclization (e.g., DDQ or I2/K2CO3) Intermediate1->Step2 Product 2-(4-Chloro-5-fluoro-2-methylphenyl)quinazolin-4-amine Step2->Product

Caption: Workflow for the synthesis of a substituted quinazoline.

C. Detailed Protocol: Synthesis of 2-(4-Chloro-5-fluoro-2-methylphenyl)quinazolin-4-amine

Materials:

  • 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.0 eq)

  • 2-Aminobenzonitrile (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Iodine (I₂) (1.5 eq)

  • Ethyl acetate (EtOAc)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.0 eq) and 2-aminobenzonitrile (1.1 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at 120 °C for 2 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and add iodine (1.5 eq).

  • Stir the mixture at 120 °C for an additional 12 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to yield the desired 2-(4-Chloro-5-fluoro-2-methylphenyl)quinazolin-4-amine.

Expected Data & Characterization:

ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield 65-75%
Purity (HPLC) >95%
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spec (ESI) m/z corresponding to [M+H]⁺

II. Synthesis of Bioactive Chalcones

Chalcones are open-chain flavonoids that serve as precursors for a wide variety of heterocyclic compounds and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation is a classical and efficient method for their synthesis.

A. Rationale for Chalcone Synthesis

The reaction of 4-Chloro-5-fluoro-2-methylbenzaldehyde with an appropriate acetophenone derivative in the presence of a base will yield a chalcone. The resulting α,β-unsaturated ketone system is a versatile Michael acceptor and can be further elaborated to generate diverse bioactive molecules.

B. Experimental Workflow: Chalcone Synthesis

Chalcone_Synthesis Start 4-Chloro-5-fluoro-2-methylbenzaldehyde Step1 Claisen-Schmidt Condensation with Substituted Acetophenone Start->Step1 Intermediate1 Aldol Adduct Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Product (E)-1-(Substituted-phenyl)-3-(4-chloro-5-fluoro-2-methylphenyl)prop-2-en-1-one Step2->Product

Caption: Workflow for the synthesis of a substituted chalcone.

C. Detailed Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-chloro-5-fluoro-2-methylphenyl)prop-2-en-1-one

Materials:

  • 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 50%)

  • Dilute hydrochloric acid (HCl)

  • Ice-cold water

Procedure:

  • Dissolve 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add aqueous sodium hydroxide solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Expected Data & Characterization:

ParameterExpected Value
Appearance Yellow crystalline solid
Yield 80-90%
Purity (TLC/HPLC) >98%
Melting Point Sharp melting point
¹H NMR Characteristic signals for α,β-unsaturated protons
IR (KBr) Bands for C=O, C=C, and aromatic C-H stretching

III. Scientific Integrity and Self-Validation

The protocols described above are designed to be self-validating through rigorous in-process monitoring and comprehensive final product characterization.

  • In-Process Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of the reactions, ensuring the consumption of starting materials and the formation of the desired product.

  • Purification: Column chromatography and recrystallization are integral steps to ensure the high purity of the synthesized compounds, which is critical for accurate biological evaluation.

  • Structural Elucidation: The identity and structure of the final products must be unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is recommended for determining the final purity of the bioactive molecules.

IV. Conclusion

4-Chloro-5-fluoro-2-methylbenzaldehyde is a versatile and promising building block for the synthesis of a wide array of potentially bioactive molecules. The protocols detailed herein for the synthesis of substituted quinazolines and chalcones provide a solid foundation for researchers to explore the chemical space around this unique scaffold. The strategic incorporation of chloro, fluoro, and methyl substituents offers significant opportunities for fine-tuning the pharmacological profiles of the resulting compounds. Further derivatization of the synthesized scaffolds can lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 4-Chloro-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-5-fluoro-2-methylbenzaldehyde

A Senior Application Scientist's Guide to Synthesis Optimization

Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde. As a key intermediate in the development of novel pharmaceuticals and agrochemicals, achieving a high-yield, high-purity synthesis of this compound is critical. However, the inherent electronic and steric properties of the substituted benzene ring present unique challenges, particularly concerning reaction yield and regioselectivity.

This guide is designed to provide you, our fellow researchers and development professionals, with in-depth, field-proven insights to navigate these challenges. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde, with a focus on the Vilsmeier-Haack formylation of 1-chloro-2-fluoro-5-methylbenzene, the most prevalent synthetic route.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield in the Vilsmeier-Haack formylation of this substrate?

A1: Low yields in this specific Vilsmeier-Haack reaction are a frequent challenge and typically stem from a combination of factors related to reagent stability, substrate reactivity, and reaction conditions.

  • Moisture Sensitivity: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is extremely sensitive to moisture.[1] Any water present in the reagents or glassware will rapidly quench the electrophilic iminium salt, leading to a significant drop in effective reagent concentration and, consequently, a lower product yield. It is imperative to use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Substrate Deactivation: While the methyl group is an activating group, the two halogen substituents (chloro and fluoro) are deactivating via their inductive effect. This makes the aromatic ring less nucleophilic and therefore less reactive towards the Vilsmeier reagent compared to more electron-rich substrates like anisole or N,N-dimethylaniline.[2][3] Overcoming this requires careful optimization of reaction time and temperature.

  • Incomplete Reaction: Due to the substrate's deactivation, the reaction may require more forcing conditions (longer time or higher temperature) to reach completion. It is crucial to monitor the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the starting material has been fully consumed before proceeding with the work-up.[4][5]

  • Temperature Control: The formation of the Vilsmeier reagent is an exothermic process.[6] Adding POCl₃ to DMF must be done slowly at a reduced temperature (e.g., 0°C) to prevent degradation of the reagent.[4] Subsequently, the formylation step itself often requires heating to proceed at a reasonable rate; however, excessively high temperatures can lead to side reactions and decomposition, reducing the overall yield.[6][7]

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity to favor 4-Chloro-5-fluoro-2-methylbenzaldehyde?

A2: Achieving high regioselectivity is the most significant challenge in this synthesis. The substitution pattern on the starting material, 1-chloro-2-fluoro-5-methylbenzene, dictates the complexity.

The directing effects on the aromatic ring are as follows:

  • -CH₃ group: Activating and ortho, para-directing.

  • -F and -Cl groups: Deactivating and ortho, para-directing.

The formylation must occur at the position ortho to the activating methyl group and meta to both deactivating halogen groups. This is electronically favored. However, formylation at other positions is possible, leading to isomeric impurities.

Strategies to Enhance Regioselectivity:

  • Leverage Steric Hindrance: The Vilsmeier reagent is a relatively bulky electrophile.[3] This steric bulk inherently disfavors attack at positions flanked by other substituents. The target position (C6, ortho to the methyl group) is one of the least sterically hindered positions, which provides a natural advantage.

  • Strict Temperature Control: Reaction temperature can significantly influence the isomer ratio. Electrophilic aromatic substitutions often exhibit better selectivity at lower temperatures. While heating is necessary to drive the reaction, avoid excessive temperatures which can overcome the subtle energy differences between the transition states leading to different isomers.[8]

  • Confirm Starting Material Purity: Ensure the starting 1-chloro-2-fluoro-5-methylbenzene is pure and is not a mixture of isomers itself, as this will inevitably lead to a mixture of products.

Q3: What causes the formation of dark, tar-like substances in my reaction flask, and how can I prevent it?

A3: The formation of resin or polymer-like substances is a known side reaction in formylations, particularly under strong acidic conditions which are characteristic of the Vilsmeier-Haack reaction.[7]

This typically occurs due to:

  • Excessively High Temperatures: High heat can promote polymerization and decomposition of both the substrate and the product.[7]

  • Prolonged Reaction Times: Leaving the reaction to proceed long after the starting material has been consumed can increase the likelihood of product degradation and side reactions.

  • Incorrect Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes lead to unwanted side reactions.

To mitigate this, maintain the lowest effective temperature for the formylation and monitor the reaction closely, quenching it as soon as the starting material is consumed.[7]

Optimized Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a robust starting point for the synthesis. Researchers should consider this a baseline and optimize based on their specific laboratory conditions and analytical results.

Materials:

  • 1-chloro-2-fluoro-5-methylbenzene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium Acetate (NaOAc)

  • Hydrochloric Acid (HCl, 1M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0°C using an ice-water bath.

    • Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not rise above 5-10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 45 minutes. The solution should become a thick, pale-yellow or off-white slurry.[4]

  • Formylation Reaction:

    • Dissolve 1-chloro-2-fluoro-5-methylbenzene (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the substrate solution to the pre-formed Vilsmeier reagent at 0°C.

    • Slowly warm the reaction mixture to room temperature, then heat to 55-60°C.

    • Maintain this temperature for 4-8 hours, monitoring the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and sodium acetate (4.0 equivalents).

    • Stir the resulting mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layer sequentially with 1M HCl, water, and finally with brine.[9]

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

    • The resulting crude oil or solid is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure 4-Chloro-5-fluoro-2-methylbenzaldehyde.[9][10]

Visualized Workflows and Data

General Experimental Workflow

The following diagram outlines the critical steps from reagent preparation to final product isolation.

G cluster_0 Reagent Preparation (Inert Atmosphere) cluster_1 Formylation cluster_2 Work-up & Isolation cluster_3 Purification reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) formylation 2. Add Substrate 3. Heat to 55-60°C 4. Monitor by TLC/GC reagent_prep->formylation Controlled Addition workup 5. Quench on Ice/NaOAc (Hydrolysis) formylation->workup Reaction Complete extraction 6. DCM Extraction workup->extraction washing 7. Wash & Dry extraction->washing purification 8. Column Chromatography washing->purification Crude Product product Pure Product purification->product

Caption: Vilsmeier-Haack Synthesis Workflow.

Troubleshooting Decision Tree: Low Yield

When faced with low yields, a systematic approach to troubleshooting is essential. Use this decision tree to diagnose the potential cause.

G start Low Yield Observed q1 Were anhydrous conditions strictly maintained? start->q1 a1_no Implement rigorous anhydrous techniques. q1->a1_no No q4 Check reagent stoichiometry and quality. q1->q4 Yes a1_yes Flame-dried glassware? Anhydrous solvents? q2 Was starting material fully consumed (TLC/GC)? a2_yes Loss during workup or purification likely. q2->a2_yes Yes a2_no Reaction incomplete. q2->a2_no No q3 Optimize reaction time or temperature. a2_no->q3 q4->q2 Yes a4_no Use fresh, high-purity POCl₃ and DMF. q4->a4_no No a4_yes Consider substrate deactivation issues.

Caption: Decision Tree for Low Yield Troubleshooting.

Table 1: Summary of Troubleshooting Strategies
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Presence of moisture.2. Incomplete reaction.3. Reagent decomposition.1. Use flame-dried glassware and anhydrous solvents under an inert atmosphere.[1][5]2. Increase reaction time or temperature; monitor reaction progress via TLC/GC.[5]3. Ensure slow, controlled addition of POCl₃ at 0°C; use fresh reagents.[4]
Poor Regioselectivity 1. High reaction temperature.2. Impure starting material.1. Maintain the lowest effective temperature to favor the thermodynamically controlled product.2. Verify the purity and isomeric identity of the starting 1-chloro-2-fluoro-5-methylbenzene by GC or NMR.
Polymer/Tar Formation 1. Excessively high temperature.2. Reaction time too long.1. Do not exceed the recommended reaction temperature (e.g., 60-65°C).2. Quench the reaction promptly after the starting material is consumed.[7]
Difficult Purification 1. Close-eluting isomers.2. Product tailing on silica gel.1. Optimize column chromatography conditions (e.g., use a shallow solvent gradient, try a different solvent system).2. If tailing is severe, consider using a less acidic grade of silica gel or adding a small amount of a non-polar solvent to the sample before loading.[10]

References

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). NEET coaching. Retrieved March 11, 2026, from [Link]

  • Reimer Tiemann Reaction Mechanism. (2025, July 23). GeeksforGeeks. Retrieved March 11, 2026, from [Link]

  • Reimer-Tiemann Reaction. (2025, April 27). Online Organic Chemistry Tutor. Retrieved March 11, 2026, from [Link]

  • Reimer-Tiemann Reaction Guide. (n.d.). Scribd. Retrieved March 11, 2026, from [Link]

  • Reimer–Tiemann reaction. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof. (n.d.). Google Patents.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 11, 2026, from [Link]

  • Gattermann Koch Reaction: Mechanism, Uses & Examples. (n.d.). Vedantu. Retrieved March 11, 2026, from [Link]

  • Vilsmeier–Haack reaction. (2009, August 19). Sciencemadness Discussion Board. Retrieved March 11, 2026, from [Link]

  • Gattermann reaction. (2020, May 11). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Gattermann Koch Reaction Mechanism. (2019, January 25). BYJU'S. Retrieved March 11, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Retrieved March 11, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. Retrieved March 11, 2026, from [Link]

  • 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. (2025, February 17). YouTube. Retrieved March 11, 2026, from [Link]

  • 4-Chloro-2-fluoro-5-methylbenzaldehyde. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

  • Ortho-Formylation of Phenols with Paraformaldehyde/MgCl2. (2012). Organic Syntheses, 89, 220. Retrieved March 11, 2026, from [Link]

  • Preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde. (n.d.). Google Patents.
  • Formylation boosts the performance of light-driven overcrowded alkene-derived rotary molecular motors. (2024, April 26). University of Groningen research portal. Retrieved March 11, 2026, from [Link]

  • Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. (2023, July 25). Journal of the American Chemical Society. Retrieved March 11, 2026, from [Link]

  • Considerations for the optimization of biocatalyst formulation in multi-enzymatic reactions. (2025, July 23). DTU Research Database. Retrieved March 11, 2026, from [Link]

  • Process for producing fluorobenzaldehydes. (n.d.). Google Patents.
  • Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Optimization of the reductive de-formylation. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

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Technical Support Center: Troubleshooting By-Product Formation in Reactions of 4-Chloro-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-5-fluoro-2-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. The unique substitution pattern of this aldehyde—featuring steric hindrance from the ortho-methyl group and electronic effects from the halogen substituents—presents specific challenges that can lead to undesirable by-product formation. This document provides in-depth, question-and-answer-based troubleshooting guides to help you diagnose, mitigate, and prevent common side reactions, ensuring higher yields and purity for your target molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during reactions with 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Question 1: Why is my reaction with 4-Chloro-5-fluoro-2-methylbenzaldehyde often sluggish or incomplete, requiring harsh conditions?

Answer: The low reactivity of this aldehyde is a primary challenge stemming from a combination of steric and electronic factors.

  • Steric Hindrance: The methyl group at the ortho-position physically blocks the approach of nucleophiles to the carbonyl carbon. This increases the activation energy for addition reactions.

  • Electronic Effects: The chlorine and fluorine atoms are strongly electronegative, exerting an electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic. However, this is counteracted by the electron-donating nature of the methyl group (+I), which slightly reduces the electrophilicity. For many reactions, the steric hindrance is the dominant factor leading to reduced reaction rates.[1]

Overcoming this requires careful optimization, such as using more reactive reagents, higher temperatures, or catalysts, but these conditions can also promote side reactions if not properly controlled.

Question 2: I consistently find 4-Chloro-5-fluoro-2-methylbenzoic acid as a by-product, even in non-oxidative reactions. What is the cause?

Answer: The most common cause for the formation of the corresponding carboxylic acid is the auto-oxidation of the aldehyde. Benzaldehydes are notoriously susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.[2]

Preventative Measures:

  • Use an Inert Atmosphere: Always run your reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

  • Degas Solvents: Use solvents that have been thoroughly degassed.

  • Purity of Starting Material: Ensure the starting aldehyde is pure and has not been stored for long periods exposed to air. Consider adding a radical inhibitor like hydroquinone (BHT) for long-term storage.[2]

Question 3: My reaction produced the corresponding alcohol, (4-Chloro-5-fluoro-2-methylphenyl)methanol, as a major by-product. Why did this happen?

Answer: The formation of the alcohol by-product points to an unintended reduction of the aldehyde. There are two primary scenarios where this occurs:

  • Reductive Amination: In reductive amination protocols, if the reducing agent is too reactive or added before the imine has formed, it can directly reduce the starting aldehyde to the alcohol. This is a common side reaction.[1] Using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less reactive towards the aldehyde than the intermediate iminium ion, is highly recommended.

  • Cannizzaro-type Reaction: Under strongly basic conditions (e.g., concentrated NaOH or KOH) and in the absence of other viable reaction pathways, aldehydes lacking α-hydrogens (like this one) can undergo disproportionation. In this reaction, one molecule of the aldehyde is reduced to the alcohol while a second molecule is oxidized to the carboxylic acid. If you observe both the alcohol and carboxylic acid by-products, a Cannizzaro reaction is a likely cause.

Question 4: What are the best methods to analyze my reaction mixture for by-products?

Answer: A multi-technique approach is recommended for robust analysis.

Analytical TechniquePurpose
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. Allows for visualization of starting material consumption and product/by-product formation.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying and quantifying volatile by-products. Provides molecular weight and fragmentation data for structural elucidation.
High-Performance Liquid Chromatography (HPLC) Ideal for monitoring less volatile compounds and for accurate quantification of product purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) The most powerful tool for unambiguous structure determination of the main product and any isolated by-products. ¹⁹F NMR is particularly useful for tracking fluorine-containing species.
Part 2: Troubleshooting Guides for Specific Reactions
Scenario 1: Oxidation to 4-Chloro-5-fluoro-2-methylbenzoic Acid

Problem: Incomplete reaction and recovery of starting material, or formation of unidentified impurities.

Root Cause Analysis: The electron-withdrawing nature of the halogens can make the methyl group slightly more resistant to oxidation compared to unsubstituted toluenes. However, the primary issue is often sub-optimal reaction conditions or choice of oxidant. Strong oxidants are required, but harsh conditions can lead to decomposition.

Recommended Solutions:

CauseRecommended Solution
Insufficient Oxidizing Power Use a strong oxidant known for converting substituted benzaldehydes to benzoic acids, such as Potassium Permanganate (KMnO₄) or Isoquinolinium Bromochromate (IQBC).[3][4][5]
Poor Solubility / Phase Issues For reactions with aqueous KMnO₄, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the interaction between the organic substrate and the aqueous oxidant.[3][4]
Reaction Temperature Too Low Gradually increase the reaction temperature while carefully monitoring for by-product formation via TLC or GC. Many permanganate oxidations require heating to proceed at a reasonable rate.

Protocol: Phase-Transfer Catalyzed Permanganate Oxidation

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.0 eq) and a suitable solvent like toluene.

  • Catalyst Addition: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) (approx. 2.0-3.0 eq) in water to the stirring mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously for several hours. Monitor the disappearance of the purple permanganate color and the formation of brown MnO₂ precipitate.

  • Work-up: After cooling, quench the reaction with a saturated solution of sodium sulfite until the purple color disappears. Acidify the mixture with concentrated HCl to a pH of ~2.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

G cluster_main Oxidation Pathway cluster_side Troubleshooting start 4-Chloro-5-fluoro- 2-methylbenzaldehyde product Desired Product: 4-Chloro-5-fluoro- 2-methylbenzoic Acid start->product KMnO₄, Heat Phase-Transfer Catalyst byproduct By-product: Unreacted Aldehyde start->byproduct Incomplete Reaction cause Root Cause: - Insufficient Oxidant - Low Temperature - Phase Separation byproduct->cause

Caption: Competing pathways in reductive amination.

Scenario 3: Knoevenagel Condensation

Problem: Very low conversion of the aldehyde, even with a strong base and extended reaction times.

Root Cause Analysis: The Knoevenagel condensation relies on the nucleophilic attack of an enolate (from an active methylene compound) on the aldehyde carbonyl. The steric bulk of the ortho-methyl group severely hinders this attack, leading to a very slow reaction. Furthermore, the reaction is reversible, and if the water by-product is not removed, the equilibrium may not favor the product.

Recommended Solutions:

CauseRecommended Solution
High Steric Hindrance Use a less bulky, more active catalyst. Piperidine or ammonium acetate are common choices. For extremely hindered cases, using a Lewis acid catalyst like TiCl₄ in the presence of a tertiary amine can activate the aldehyde.
Reversibility of Reaction Employ a Dean-Stark apparatus with a refluxing solvent (e.g., toluene or benzene) to azeotropically remove the water formed during the reaction. This will shift the equilibrium towards the product, driving the reaction to completion.
Low Reactivity Increase the reaction temperature to the reflux point of the solvent (e.g., toluene, ~110 °C). Microwave irradiation can also be highly effective at accelerating these slow condensations.

Protocol: Knoevenagel Condensation with Dean-Stark Azeotropic Removal of Water

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add 4-Chloro-5-fluoro-2-methylbenzaldehyde (1.0 eq), the active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq), a catalytic amount of piperidine (0.1 eq), and toluene.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water collecting at the bottom and the toluene overflowing back into the flask.

  • Monitoring: Continue the reaction until no more water is collected in the trap and TLC analysis shows complete consumption of the aldehyde.

  • Work-up & Isolation: Cool the reaction mixture, wash with dilute acid (e.g., 1M HCl) and then brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by recrystallization or column chromatography.

References
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Google Patents. (n.d.). CN102267871A - Preparation method of 3-chloro-4-fluorobenzotrifluoride.
  • Google Patents. (n.d.). US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
  • Organic Syntheses. (n.d.). Mesitaldehyde. Coll. Vol. 5, p.733 (1973); Vol. 41, p.56 (1961). [Link]

  • Pillai, C. N., et al. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA-International Journal of Applied Sciences, 5(3), 110-116. [Link]

  • Purohit, D. M., et al. (2014). Oxidative of Some Substituted Benzaldehydes by Isoqauinolinium Bromochromate. ARC Journals. [Link]

Sources

stability and storage conditions for 4-Chloro-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-5-fluoro-2-methylbenzaldehyde (CAS: 1780682-41-8)[1]. As a highly reactive building block used in pharmaceutical synthesis and drug development, this benzaldehyde derivative requires rigorous handling and storage protocols.

This guide is designed for researchers and scientists, providing field-proven insights into the chemical's stability, troubleshooting common degradation issues, and detailing self-validating protocols for purification.

Chemical Profile & Quantitative Data

Understanding the baseline physical and chemical properties of 4-Chloro-5-fluoro-2-methylbenzaldehyde is the first step in preventing degradation. The table below summarizes the critical quantitative data required for proper handling.

PropertyValue / Specification
CAS Number 1780682-41-8[1]
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.58 g/mol [1]
Optimal Storage Temp 15°C to 25°C (Room Temperature)[2][3]
Primary Degradation Pathway Free-radical autoxidation[2]
Primary Degradation Product 4-Chloro-5-fluoro-2-methylbenzoic acid[2]
Visual Indicator of Degradation White crystalline solid forming in the liquid[2]

Autoxidation Mechanism & Causality

The most common issue researchers encounter with benzaldehyde derivatives is autoxidation . This is not a simple decomposition; it is a free-radical chain reaction where the aldehyde reacts with atmospheric oxygen to form the corresponding benzoic acid[2].

Causality: The reaction is initiated by ultraviolet (UV) light or trace metal impurities, which abstract a hydrogen atom from the formyl group to create an acyl radical[3][4]. This radical rapidly reacts with diatomic oxygen (O₂) to form a peroxy acid intermediate, which then reacts with another molecule of unoxidized aldehyde to yield two molecules of carboxylic acid[2]. Understanding this mechanism explains why strict storage conditions (inert gas, darkness, metal-free environments) are non-negotiable.

Autoxidation A 4-Chloro-5-fluoro-2-methylbenzaldehyde (Target Compound) B Initiation: UV Light / Trace Metals A->B C Acyl Radical Formation B->C D Propagation: O2 Addition C->D E Peroxy Acid Intermediate D->E F Reaction with Unoxidized Aldehyde E->F G 4-Chloro-5-fluoro-2-methylbenzoic acid (Degradation Product) F->G

Caption: Free-radical autoxidation pathway of benzaldehyde derivatives into benzoic acid.

Frequently Asked Questions (FAQs): Storage & Handling

Q: What is the optimal storage temperature, and why shouldn't I just freeze it? A: The ideal storage temperature is between 15°C and 25°C[2][3]. While lowering the temperature generally decreases the kinetic rate of oxidation, refrigeration or freezing can cause any trace amounts of the less-soluble benzoic acid impurity to rapidly crystallize out of the solution[2]. Furthermore, repeated freeze-thaw cycles can introduce condensation (moisture) into the container, which complicates downstream moisture-sensitive reactions (like Grignard or Wittig reactions)[3].

Q: Why must I store it under Argon rather than just sealing the cap tightly? A: A tightly sealed cap still leaves atmospheric oxygen in the headspace of the vial. Because autoxidation is a chain reaction, even a small amount of O₂ can initiate significant degradation[2]. Argon is highly recommended over Nitrogen because Argon is denser than air; it sinks and forms a protective physical blanket directly over the liquid surface, effectively displacing oxygen before the cap is sealed[5].

Q: Does light exposure really matter if the bottle is stored in a dark refrigerator? A: Yes. Benzaldehyde derivatives are highly photosensitive[3]. Even the brief exposure to ambient laboratory fluorescent lighting during transfer can initiate the photochemical radical formation. Always store the compound in opaque or amber-colored glass bottles[2][3].

Troubleshooting Guide: Identifying Degradation

Issue: My conversion rates in a reductive amination are unusually low, and I notice a white crust around the cap of the aldehyde bottle. Diagnosis: Your 4-Chloro-5-fluoro-2-methylbenzaldehyde has oxidized into 4-Chloro-5-fluoro-2-methylbenzoic acid[2]. The white crust is the crystallized acid. Because the acid does not participate in aldehyde-specific reactions (and may neutralize basic catalysts or reagents), your reaction yields will plummet. Resolution: You must purify the aldehyde to remove the benzoic acid impurity prior to use. Proceed to the purification methodology below.

Step-by-Step Methodology: Purification of Oxidized Aldehyde

When oxidation has occurred, the aldehyde must be purified. The following protocol leverages the drastic solubility difference between the neutral aldehyde and the deprotonated sodium salt of the carboxylic acid impurity[2].

Purification Start Oxidized Aldehyde Sample Step1 Dissolve in Diethyl Ether Start->Step1 Step2 Wash with 10% Na2CO3 (Converts Acid to Na-Salt) Step1->Step2 Step3 Phase Separation (Discard Aqueous Layer) Step2->Step3 Step4 Dry Organic Layer (Anhydrous MgSO4) Step3->Step4 Step5 Filter Drying Agent Step4->Step5 Step6 Vacuum Distillation (Exclude O2) Step5->Step6 End Purified 4-Chloro-5-fluoro- 2-methylbenzaldehyde Step6->End

Caption: Step-by-step liquid-liquid extraction and distillation workflow for aldehyde purification.

Materials Required:
  • Diethyl ether (or dichloromethane)

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution[2]

  • Anhydrous Magnesium Sulfate (MgSO₄)[2]

  • Separatory funnel

  • Vacuum distillation apparatus (oven-dried)[2]

Procedure:
  • Dissolution: Dissolve the impure 4-Chloro-5-fluoro-2-methylbenzaldehyde in an equal volume of diethyl ether. Causality: Ether provides a low-boiling organic phase that easily separates from water.

  • Base Washing: Transfer to a separatory funnel and add an equal volume of 10% aqueous Na₂CO₃[2]. Shake vigorously, venting frequently to release CO₂ gas. Causality: The mild base deprotonates the benzoic acid into a water-soluble sodium carboxylate salt, leaving the pure aldehyde in the ether layer.

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer. Repeat the base wash until the aqueous layer remains basic (pH > 8).

  • Drying: Transfer the ether layer to an Erlenmeyer flask and add anhydrous MgSO₄ until it stops clumping[2]. Causality: Removes trace water dissolved in the ether, which could cause bumping during distillation.

  • Filtration & Concentration: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Transfer the crude oil to an oven-dried distillation apparatus[2]. Distill under high vacuum. Causality: Vacuum distillation lowers the boiling point, preventing thermal degradation of the aldehyde. Ensure the receiving flask is purged with Argon to prevent immediate re-oxidation[5].

System Validation (Self-Validating Protocol):

To ensure the protocol was successful and the system is self-validating, take a 10 µL aliquot of the freshly distilled product and dissolve it in 1 mL of methanol. Spot it on a Silica Gel TLC plate alongside a sample of the unpurified starting material. Elute with a 9:1 Hexane:Ethyl Acetate mixture.

  • Validation: The purified product should show a single, high-Rf spot (aldehyde) under UV light. The baseline spot (carboxylic acid) present in the unpurified sample must be completely absent.

References

  • Sinoshiny - What are the storage conditions for benzaldehyde? URL: [Link]

  • Chemical Papers - Benzaldehyde oxidation test, a model reaction with radical mechanism URL: [Link]

  • Sciencemadness - Best way to store and transfer my benzaldehyde to air tight container? URL: [Link]

Sources

scale-up issues for 4-Chloro-5-fluoro-2-methylbenzaldehyde production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-Chloro-5-fluoro-2-methylbenzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are working with this critical intermediate. Here, we move beyond simple protocols to address the nuanced challenges encountered during process development and scale-up, providing troubleshooting strategies grounded in chemical principles and field experience.

Section 1: Troubleshooting Common Synthetic Pathways

The industrial synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde typically relies on two primary strategies: the formylation of a substituted toluene precursor or the oxidation of the corresponding benzyl alcohol. Each route presents a unique set of challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.

FAQ: Vilsmeier-Haack Formylation Route

This route is often favored for its use of readily available and cost-effective reagents. The reaction involves the formylation of 1-chloro-2-fluoro-4-methylbenzene using a pre-formed or in-situ generated Vilsmeier reagent (from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃)).[1][2]

Question 1: My Vilsmeier-Haack reaction is giving a low yield, with significant recovery of the 1-chloro-2-fluoro-4-methylbenzene starting material. What are the likely causes and solutions?

Answer: Low conversion in a Vilsmeier-Haack reaction is a common scale-up issue often traced back to the activity of the Vilsmeier reagent or suboptimal reaction conditions.

  • Causality: The Vilsmeier reagent, a chloromethyliminium salt, is a moderately strong electrophile.[1] Its formation is highly exothermic and moisture-sensitive. Inadequate temperature control during its formation can lead to degradation. Furthermore, the aromatic ring of 1-chloro-2-fluoro-4-methylbenzene is moderately activated by the methyl group but deactivated by the two halogen substituents, requiring a sufficiently reactive electrophile for efficient conversion.

  • Troubleshooting Protocol:

    • Vilsmeier Reagent Integrity: Ensure the Vilsmeier reagent is prepared under strictly anhydrous conditions. Phosphorus oxychloride (POCl₃) should be fresh and colorless. DMF should be anhydrous grade.

    • Temperature Control during Reagent Formation: The addition of POCl₃ to DMF is highly exothermic and can lead to thermal runaway if not controlled.[3] For larger scales, this step should be performed at 0-5 °C with efficient heat removal. A slow, subsurface addition of POCl₃ to vigorously stirred DMF is recommended.

    • Reaction Temperature with Aromatic Substrate: After the Vilsmeier reagent is formed, the subsequent formylation step typically requires heating. The optimal temperature must be determined empirically. A gradual increase in temperature (e.g., to 60-80 °C) after the addition of the 1-chloro-2-fluoro-4-methylbenzene can improve the reaction rate without promoting side reactions.

    • Stoichiometry: A slight excess of the Vilsmeier reagent (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate the work-up and purification.

Question 2: During scale-up, the work-up of my Vilsmeier-Haack reaction is problematic, leading to inconsistent product quality and the formation of dark tars. How can this be mitigated?

Answer: The work-up stage, which involves quenching the reaction and hydrolyzing the intermediate iminium salt, is critical for obtaining a high-purity product.

  • Causality: The intermediate aryl iminium salt is hydrolyzed to the final aldehyde product upon the addition of water. This hydrolysis is typically performed after quenching the excess Vilsmeier reagent and POCl₃ with a base. Uncontrolled quenching can lead to localized "hot spots," causing decomposition of the product or intermediates, resulting in polymerization and tar formation.

  • Optimized Work-up Procedure:

    • Controlled Quench: Cool the reaction mixture to room temperature or below (e.g., 10-20 °C).

    • Reverse Addition: Instead of adding water or base to the reaction mixture, slowly add the reaction mixture to a separate, well-stirred vessel containing a cooled aqueous solution of a base like sodium acetate or sodium carbonate. This method helps to control the exotherm of the quench and hydrolysis.

    • pH Control: Maintain the pH of the aqueous mixture in the range of 6-8 during the quench and hydrolysis to ensure complete hydrolysis of the iminium salt without promoting side reactions.

    • Extraction: After hydrolysis, the product should be extracted promptly into a suitable organic solvent (e.g., toluene, ethyl acetate) to minimize its contact time with the aqueous phase, which can prevent potential degradation.

Workflow for Troubleshooting Low Vilsmeier-Haack Yield

G start Low Yield of 4-Chloro-5-fluoro-2-methylbenzaldehyde check_reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl3) start->check_reagents check_temp_formation Review Temperature Control During Vilsmeier Reagent Formation (Target: 0-5 °C) start->check_temp_formation check_temp_reaction Optimize Formylation Reaction Temperature (e.g., 60-80 °C) start->check_temp_reaction check_stoichiometry Adjust Stoichiometry (1.2-1.5 eq. Vilsmeier Reagent) start->check_stoichiometry check_workup Investigate Work-up Procedure (Quench, Hydrolysis) start->check_workup solution_reagents Use High-Purity, Anhydrous Reagents check_reagents->solution_reagents If reagents are suspect solution_temp_formation Implement Slow, Subsurface Addition with Efficient Cooling check_temp_formation->solution_temp_formation If exotherm was uncontrolled solution_temp_reaction Perform Temperature Scouting Study (e.g., DoE) check_temp_reaction->solution_temp_reaction If reaction stalled solution_stoichiometry Confirm Molar Ratios and Re-evaluate Excess check_stoichiometry->solution_stoichiometry If conversion is incomplete solution_workup Employ Reverse Quench into Buffered Aqueous Base check_workup->solution_workup If tar/impurities are high G sub 1-Chloro-2-fluoro-4-methylbenzene prod 4-Chloro-5-fluoro-2-methylbenzaldehyde (TARGET PRODUCT) sub->prod Vilsmeier-Haack (Incomplete Reaction) isomer Positional Isomers sub->isomer Impurity in Starting Material or Poor Regioselectivity alc (4-Chloro-5-fluoro-2-methylphenyl)methanol alc->prod Oxidation (Incomplete Reaction) acid 4-Chloro-5-fluoro-2-methylbenzoic acid alc->acid Over-oxidation prod->acid Over-oxidation

Caption: Origins of common impurities in the synthesis of the target product.

Section 3: Analytical Methodologies

Robust analytical methods are required for in-process control and final product release.

ParameterMethodTypical Conditions
Reaction Monitoring & Purity Assay Reverse-Phase HPLCColumn: C18, 150 mm x 4.6 mm, 5 µmMobile Phase: Acetonitrile/Water gradient with 0.1% formic acidDetection: UV at 254 nm
Isomeric Impurities & Volatiles Gas Chromatography-Mass Spectrometry (GC-MS)Column: DB-5 or equivalent capillary columnTemperature Program: 50 °C hold for 2 min, ramp to 280 °C at 15 °C/minDetection: Mass Spectrometry (MS)
Structural Confirmation ¹H NMR, ¹³C NMRSolvent: CDCl₃ or DMSO-d₆Confirmation of substitution pattern and functional groups.

Section 4: References

  • Organic Syntheses. m-CHLOROBENZALDEHYDE. Available at: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Available at:

  • European Patent Office. EP 0289942 B1 - Process for producing fluorobenzaldehydes. Available at: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof. Available at:

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. TEMPO-Mediated Oxidations. Available at: [Link]

  • Schnyder Safety Chemistry. Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Available at: [Link]

  • ACS Publications. Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Available at: [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available at: [Link]

Sources

Technical Support Center: Optimization of Catalyst for 4-Chloro-5-fluoro-2-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde. The selective oxidation of the corresponding substituted toluene is a significant synthetic challenge, primarily due to the propensity for over-oxidation to the carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your catalytic process, improve yield, and ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 4-Chloro-5-fluoro-2-methylbenzaldehyde via catalytic oxidation?

A1: The principal challenge is controlling the selectivity of the reaction. The target aldehyde product is often more susceptible to oxidation than the starting material (4-Chloro-5-fluoro-2-methyltoluene). This leads to the formation of the corresponding carboxylic acid as a major byproduct, reducing the yield of the desired aldehyde.[1][2] Achieving high conversion of the starting material while maintaining high selectivity for the aldehyde requires careful optimization of the catalyst and reaction conditions.

Q2: What are the most common catalytic systems for the selective oxidation of substituted toluenes?

A2: A variety of heterogeneous and homogeneous catalysts have been investigated. Common systems include:

  • Manganese-based catalysts: Manganese oxides (e.g., Mn₃O₄, MnO₂) supported on materials like carbon nanotubes (CNTs) or alumina (γ-Al₂O₃) are widely studied due to their variable oxidation states and good activity.[3][4]

  • Cobalt/Manganese systems: Mixed metal catalysts, often involving cobalt and manganese, sometimes with bromide promoters, are classic systems for autoxidation reactions.[5]

  • Precious Metal Catalysts: Ruthenium (Ru) and Palladium (Pd) based catalysts can also be effective, though cost is a consideration. Ru-doping of other metal oxides like CoMn₂O₄ has been shown to enhance activity.[6]

  • Polyoxometalates: These have been used as effective, recyclable catalysts for the selective oxidation of methylarenes in biphasic systems.[7]

Q3: What is the general mechanism for the catalytic oxidation of the methyl group on the aromatic ring?

A3: The oxidation of toluene derivatives over solid catalysts typically follows one or a combination of two primary mechanisms:

  • Mars-van Krevelen (MvK) Mechanism: In this pathway, the toluene derivative is first adsorbed onto the catalyst surface and is then oxidized by lattice oxygen from the metal oxide catalyst. The resulting oxygen vacancy on the catalyst surface is subsequently replenished by gaseous oxygen from the reaction atmosphere.[6][8]

  • Eley-Rideal (E-R) Mechanism: This mechanism involves a direct reaction between the gaseous or weakly adsorbed toluene derivative and oxygen species that are adsorbed on the catalyst surface.[6][8] The dominant pathway often depends on the reaction temperature and the specific nature of the catalyst.

Q4: Why are initiators or promoters sometimes required?

A4: Promoters or initiators are crucial for activating the C-H bond of the methyl group, which is the rate-limiting step in many cases.

  • Bromide ions (e.g., from NaBr): Bromide is a key component in many industrial liquid-phase oxidation processes. It facilitates the formation of radical species that initiate the oxidation chain reaction.[5]

  • Peroxides (e.g., tert-butyl hydroperoxide): These are often used as radical initiators, especially at lower temperatures, to start the reaction when thermal initiation is insufficient. Their addition can significantly increase the conversion rate.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of the Starting Toluene Derivative

  • Question: I am running the oxidation of 4-Chloro-5-fluoro-2-methyltoluene, but I am recovering most of my starting material. What are the likely causes and solutions?

  • Answer: Low conversion is typically linked to issues with reaction activation or catalyst activity.

    • Potential Cause 1: Insufficient Reaction Temperature. The activation of the benzylic C-H bond is an energy-intensive step.

      • Troubleshooting: Gradually increase the reaction temperature in 10 °C increments. Monitor both conversion and selectivity, as higher temperatures can promote over-oxidation to the carboxylic acid.[3]

    • Potential Cause 2: Inactive Catalyst. The catalyst may not be properly prepared or may have lost activity.

      • Troubleshooting:

        • Verify Catalyst Preparation: Ensure the correct calcination temperature and atmosphere were used during preparation.

        • Test with a Model Reaction: Run a test with a more reactive substrate (e.g., unsubstituted toluene) to confirm the catalyst is active.

        • Consider an Initiator: If operating at a low temperature, add a radical initiator like tert-butyl hydroperoxide (TBHP) to help kickstart the reaction. Studies have shown that in some systems, the reaction does not proceed without an initiator.[3]

    • Potential Cause 3: Absence of a Necessary Promoter. Some catalytic systems are inactive without a specific promoter.

      • Troubleshooting: If using a Co/Mn or similar system, ensure a bromide source is present. Bromide is often essential to initiate the radical chain mechanism.[5]

Issue 2: Poor Selectivity - High Yield of Carboxylic Acid Byproduct

  • Question: My conversion is high, but the main product is 4-Chloro-5-fluoro-2-methylbenzoic acid, not the aldehyde. How can I improve selectivity?

  • Answer: This is the most common problem and is caused by the over-oxidation of the desired aldehyde product.

    • Potential Cause 1: Reaction Temperature is Too High. While high temperatures increase conversion, they dramatically accelerate the oxidation of the aldehyde to the carboxylic acid.

      • Troubleshooting: Reduce the reaction temperature. It is a critical balance; you may need to accept a lower conversion to achieve higher aldehyde selectivity. Create a temperature profile (e.g., 70-100 °C) to find the optimal point for your specific catalyst.[3]

    • Potential Cause 2: Prolonged Reaction Time. The longer the aldehyde product remains in the reactive environment, the more likely it is to be over-oxidized.

      • Troubleshooting: Run a time-course study. Analyze aliquots from the reaction mixture every hour to determine the point of maximum aldehyde concentration before it begins to decrease.

    • Potential Cause 3: Oxidant Concentration. A very high partial pressure of oxygen can favor complete oxidation.

      • Troubleshooting: If using compressed air or pure O₂, try reducing the pressure or diluting the oxidant with an inert gas like N₂.

    • Potential Cause 4: Solvent Effects. The reaction medium can influence product stability.

      • Troubleshooting: Some research suggests that a wet organic solvent environment can stabilize radical intermediates through hydrogen bonding, effectively arresting the reaction after the first oxygenation step to the alcohol (which then converts to the aldehyde), preventing overoxidation.[2] Consider solvent choice carefully.

Issue 3: Progressive Loss of Catalytic Activity (Deactivation)

  • Question: My catalyst worked well for the first run, but its activity is significantly lower in subsequent runs. What is causing this deactivation?

  • Answer: Catalyst deactivation is inevitable but can be mitigated. It generally falls into three categories: poisoning, fouling (coking), and thermal degradation (sintering).[9][10]

    • Potential Cause 1: Poisoning. Impurities in the feedstock or solvent can irreversibly bind to the catalyst's active sites.

      • Troubleshooting: Analyze your starting materials (4-Chloro-5-fluoro-2-methyltoluene and solvent) for common poisons like sulfur or other halogenated compounds using techniques like GC-MS or elemental analysis. Purify the feedstock if necessary.[11]

    • Potential Cause 2: Fouling/Coking. Heavy organic byproducts or polymers can deposit on the catalyst surface, blocking active sites and pores.

      • Troubleshooting:

        • Characterize the Spent Catalyst: Use Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to confirm the presence of carbonaceous deposits.

        • Regeneration: If fouling is confirmed, the catalyst can often be regenerated by a controlled calcination in air to burn off the coke. The regeneration temperature must be carefully controlled to avoid sintering.[11]

    • Potential Cause 3: Thermal Degradation (Sintering). Operating at excessively high temperatures can cause the small, active metal particles on the catalyst support to agglomerate into larger, less active particles. This process is generally irreversible.[10][11]

      • Troubleshooting:

        • Confirm Sintering: Use techniques like XRD or TEM to compare the crystallite size of the fresh and spent catalyst.

        • Optimize Operating Temperature: Ensure the reaction temperature does not exceed the thermal stability limit of your catalyst. If high temperatures are required for conversion, a more thermally stable catalyst support may be needed.

Data & Protocols

Table 1: Comparison of Catalytic Systems for Toluene Oxidation
Catalyst SystemSupport/SolventPromoter/InitiatorTemp (°C)Toluene Conv. (%)Aldehyde Select. (%)Key Findings & Reference
Mn₃O₄/CNTs Solvent-FreeTBHP10034.0~35% (Benzaldehyde)TBHP initiator was essential for the reaction to proceed. Selectivity to benzyl alcohol was higher.[3]
Cu(OAc)₂/SnCl₂ Acetic AcidNaBr16011.264.2% (Benzaldehyde)Bromide was found to be an essential component to initiate the oxidation reaction.[5]
Ru-doped CoMn₂O₄ Gas PhaseNone22490.0~100% (CO₂)Primarily for complete oxidation (VOC removal), but demonstrates the high activity of Ru-doped spinels.[6]
H₅PV₂Mo₁₀O₄₀ H₂O/H₂SO₄None150>95%>95% (p-tolualdehyde)Demonstrates high selectivity for moderately activated toluenes in an aqueous biphasic system.[7]

Note: The data above is for toluene or similar derivatives and serves as a starting point for optimizing the synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Experimental Protocol: Catalyst Screening for Selective Oxidation

This protocol outlines a general procedure for screening a heterogeneous catalyst for the liquid-phase oxidation of 4-Chloro-5-fluoro-2-methyltoluene.

1. Catalyst Preparation (Example: Impregnation for Mn/γ-Al₂O₃)

  • Calculate the required amount of manganese nitrate (Mn(NO₃)₂) to achieve a 5 wt% Mn loading on the γ-Al₂O₃ support.

  • Dissolve the Mn(NO₃)₂ in a minimal amount of deionized water.

  • Add the γ-Al₂O₃ support to the solution (incipient wetness impregnation).

  • Agitate the slurry for 4 hours at room temperature.

  • Dry the mixture overnight at 110 °C.

  • Calcine the dried powder in a furnace under a flow of air. Ramp the temperature at 5 °C/min to 400 °C and hold for 4 hours.

  • Allow the catalyst to cool to room temperature before use.

2. Catalytic Reaction

  • To a high-pressure autoclave reactor, add the prepared catalyst (e.g., 100 mg), 4-Chloro-5-fluoro-2-methyltoluene (1 mmol), and the chosen solvent (e.g., 10 mL of acetic acid).

  • If required, add the promoter (e.g., 0.1 mmol NaBr) or initiator (e.g., 0.2 mmol TBHP).

  • Seal the reactor and purge it 3-5 times with N₂ followed by 3-5 times with the oxidant gas (e.g., compressed air or O₂).

  • Pressurize the reactor to the desired pressure (e.g., 10 bar with compressed air).

  • Begin stirring (e.g., 750 rpm) and heat the reactor to the target temperature (e.g., 120 °C).

  • Maintain the reaction for the desired time (e.g., 4 hours).

  • After the reaction, cool the reactor to room temperature in an ice bath and carefully vent the pressure.

3. Workup and Analysis

  • Remove the catalyst from the reaction mixture by filtration or centrifugation.

  • Add an internal standard (e.g., 1,3,5-trimethoxybenzene) to the liquid product mixture.

  • Analyze the sample by Gas Chromatography (GC) or GC-MS to determine the conversion of the starting material and the selectivity for the aldehyde, carboxylic acid, and other byproducts.

Visualizations

General Experimental Workflow

The following diagram illustrates the logical flow from catalyst synthesis to final product analysis.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Workup & Analysis prep_support Support Selection (e.g., Al₂O₃, CNTs) impregnation Impregnation with Metal Precursor prep_support->impregnation drying Drying (110 °C) impregnation->drying calcination Calcination (e.g., 400 °C) drying->calcination reactor_setup Reactor Setup (Substrate, Catalyst, Solvent) calcination->reactor_setup purge Purge & Pressurize (N₂, O₂) reactor_setup->purge reaction Heat & Stir (Controlled T, P) purge->reaction quench Cool & Quench reaction->quench filtration Catalyst Separation (Filtration) quench->filtration internal_std Add Internal Standard filtration->internal_std gc_analysis GC / GC-MS Analysis internal_std->gc_analysis calc Calculate Conversion & Selectivity gc_analysis->calc

Caption: Workflow for catalyst synthesis, reaction, and analysis.

Troubleshooting Decision Tree for Poor Aldehyde Yield

This diagram provides a logical path to diagnose and solve issues related to low product yield.

G start Low Yield of Desired Aldehyde check_conversion Analyze GC Data: Check Conversion & Selectivity start->check_conversion check_runs Is activity decreasing over multiple runs? start->check_runs low_conv Conversion is LOW check_conversion->low_conv Low Conversion low_select Selectivity is LOW (High Carboxylic Acid) check_conversion->low_select High Conversion, Low Selectivity cause_conv Potential Causes: - Insufficient Temperature - Inactive Catalyst - Missing Promoter/Initiator low_conv->cause_conv sol_conv Solutions: 1. Increase Temperature 2. Add Initiator (TBHP) 3. Verify Catalyst Prep/Activity cause_conv->sol_conv cause_select Potential Causes: - Temperature Too High - Reaction Time Too Long - High Oxidant Pressure low_select->cause_select sol_select Solutions: 1. Decrease Temperature 2. Optimize Reaction Time 3. Reduce O₂ Partial Pressure cause_select->sol_select deactivation Catalyst Deactivation check_runs->deactivation Yes cause_deact Potential Causes: - Poisoning (S, Cl) - Coking/Fouling - Sintering (High Temp) deactivation->cause_deact sol_deact Solutions: 1. Purify Feedstock 2. Regenerate by Calcination 3. Lower Operating Temperature cause_deact->sol_deact

Caption: Decision tree for troubleshooting low aldehyde yield.

References

  • Title: Selective Liquid-Phase Oxidation of Toluene with Molecular Oxygen Catalyzed by Mn3O4 Nanoparticles Immobilized on CNTs under Solvent-Free Conditions Source: MDPI URL: [Link]

  • Title: Site-selective electrooxidation of methylarenes to aromatic acetals Source: Nature Communications (via PMC) URL: [Link]

  • Title: Solvent-Free Selective Oxidation of Toluene with O 2 Catalyzed by Metal Cation Modified LDHs and Mixed Oxides Source: MDPI URL: [Link]

  • Title: Selective Toluene Electrooxidation to Benzyl Alcohol Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Iron Oxide as a Promoter for Toluene Catalytic Oxidation Over Fe–Mn/γ-Al2O3 Catalysts Source: ResearchGate URL: [Link]

  • Title: Boosting Toluene Oxidation over Ru-Doped CoMn2O4 Spinel Catalysts by Constructing Ru–O–Mn/Co Chains Source: MDPI URL: [Link]

  • Title: Oxygenation of Methylarenes to Benzaldehyde Derivatives by a Polyoxometalate Mediated Electron Transfer–Oxygen Transfer Reaction in Aqueous Sulfuric Acid Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalytic Oxidation of Chlorobenzene over HSiW/CeO2 as a Co-Benefit of NOx Reduction Source: MDPI URL: [Link]

  • Title: SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM Source: TSI Journals URL: [Link]

  • Title: Mechanisms of catalyst deactivation Source: SciSpace URL: [Link]

  • Title: Catalyst deactivation Common causes Source: AmmoniaKnowHow URL: [Link]

  • Title: Selective heterogeneous photocatalytic activation for toluene oxidation: recent advances, challenges and perspective Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde, with a particular focus on the critical role of solvents in achieving high yield and purity.

I. Core Concepts: Understanding the Synthesis and the Role of Solvents

The synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde most commonly proceeds via electrophilic aromatic substitution, specifically through the formylation of 1-chloro-2-fluoro-4-methylbenzene. The Vilsmeier-Haack reaction is a prevalent and efficient method for this transformation.[1][2] In this reaction, a substituted amide, typically N,N-dimethylformamide (DMF), reacts with an activating agent like phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent.[2][3]

The choice of solvent is paramount as it can significantly influence the reaction's success by affecting:

  • Reagent and Intermediate Stability: Polar aprotic solvents are often preferred as they can stabilize the charged Vilsmeier reagent, thereby facilitating the reaction.[4]

  • Solubility: Ensuring all reactants are fully dissolved is crucial for a complete and efficient reaction.

  • Reaction Temperature: The solvent's boiling point will dictate the achievable temperature range for the reaction.

  • Side Reactions: The solvent can influence the formation of byproducts. Protic solvents, for instance, can react with the Vilsmeier reagent, leading to reduced yields.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 4-Chloro-5-fluoro-2-methylbenzaldehyde?

A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic rings, such as the starting material 1-chloro-2-fluoro-4-methylbenzene.[1][3] This method involves the in-situ formation of the Vilsmeier reagent from DMF and POCl₃.[2]

Q2: Why is N,N-dimethylformamide (DMF) commonly used in the Vilsmeier-Haack reaction?

A2: DMF serves a dual role in this reaction. It acts as both the solvent and the reagent that forms the electrophilic Vilsmeier reagent upon reaction with POCl₃.[4] Its polar aprotic nature helps to stabilize the charged intermediates, and when used in excess, it ensures the reaction goes to completion.

Q3: What are the expected directing effects of the substituents on the starting material, 1-chloro-2-fluoro-4-methylbenzene?

A3: The substituents on the aromatic ring will direct the position of formylation. The methyl group is an activating, ortho-, para-director. The fluorine and chlorine atoms are deactivating, yet also ortho-, para-directing. The interplay of these effects, along with steric hindrance, will influence the regioselectivity of the formylation.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[5] A suitable mobile phase, for example, a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. The disappearance of the starting material spot indicates the reaction is complete. Gas chromatography (GC) can also be used for more quantitative monitoring.[6]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q5: My reaction yield is significantly lower than expected. What are the potential causes related to the solvent?

A5: Low yields can often be traced back to solvent-related issues:

  • Inadequate Solubility: If the starting material, 1-chloro-2-fluoro-4-methylbenzene, is not fully soluble in the chosen solvent, the reaction will be incomplete. While DMF is often used in excess, ensuring solubility at the reaction temperature is critical.

  • Presence of Water: The Vilsmeier reagent is highly reactive and sensitive to moisture. Using a wet solvent will lead to the decomposition of the reagent and a drastic reduction in yield. Always use anhydrous solvents.

  • Incorrect Solvent Polarity: As the Vilsmeier-Haack reaction proceeds through a charged intermediate, a polar aprotic solvent like DMF or acetonitrile is generally preferred to stabilize this species.[4] Using a non-polar solvent can hinder the reaction rate and lead to lower yields.

Troubleshooting Steps:

  • Ensure your solvent is anhydrous. If in doubt, use a freshly opened bottle or dry the solvent using appropriate methods.

  • Confirm the complete solubility of your starting material in the solvent at the reaction temperature.

  • If not using DMF as the solvent, consider switching to a polar aprotic solvent.

Q6: I am observing the formation of significant byproducts. How can the solvent choice help in minimizing these?

A6: The formation of byproducts can be influenced by the solvent's properties:

  • Over-formylation: In some cases, highly activated aromatic rings can undergo di-formylation. While less likely with the deactivated ring of the substrate , using a less polar solvent can sometimes temper reactivity and reduce such side reactions.[4]

  • Reaction with the Solvent: Protic solvents like alcohols or water will react with the Vilsmeier reagent, leading to the formation of undesired byproducts and consuming the formylating agent.[4]

Troubleshooting Steps:

  • Strictly use anhydrous, aprotic solvents.

  • If over-formylation is suspected, a solvent with lower polarity might be tested, although this may also decrease the overall reaction rate.

Q7: My final product is a yellow oil, not the expected solid. What could be the cause and how do I purify it?

A7: The yellow coloration can be due to residual impurities or slight decomposition. Purification is necessary to obtain the pure product.

  • Aqueous Work-up: After quenching the reaction, a thorough aqueous work-up is essential to remove any remaining DMF and inorganic salts. Extraction with a suitable organic solvent like diethyl ether or dichloromethane, followed by washing with brine, is standard procedure.[5]

  • Vacuum Distillation: For liquid products, vacuum distillation is an effective purification method to remove non-volatile impurities.[7]

  • Column Chromatography: If distillation is not effective, silica gel column chromatography can be employed to separate the desired product from closely related impurities.[5]

Q8: An emulsion has formed during the aqueous work-up. How can I break it?

A8: Emulsion formation is a common issue. Here are some techniques to resolve it:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can sometimes help to separate the layers.

  • Patience: Allowing the mixture to stand for an extended period can lead to the separation of the layers.

IV. Experimental Protocols and Data

Experimental Workflow: Vilsmeier-Haack Formylation

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification prep_dmf Anhydrous DMF in Flask prep_cool Cool to 0°C prep_dmf->prep_cool prep_add_poccl3 Add POCl3 dropwise prep_cool->prep_add_poccl3 prep_stir Stir at 0°C for 30 min prep_add_poccl3->prep_stir react_add_substrate Add 1-chloro-2-fluoro-4-methylbenzene dropwise at 0°C prep_stir->react_add_substrate react_warm Warm to room temperature react_add_substrate->react_warm react_stir Stir for 4-8 hours react_warm->react_stir react_monitor Monitor by TLC react_stir->react_monitor workup_cool Cool to 0°C react_monitor->workup_cool workup_quench Quench with cold aqueous sodium acetate workup_cool->workup_quench workup_extract Extract with diethyl ether workup_quench->workup_extract workup_wash Wash with NaHCO3 and brine workup_extract->workup_wash workup_dry Dry over Na2SO4 workup_wash->workup_dry workup_concentrate Concentrate in vacuo workup_dry->workup_concentrate workup_purify Purify by vacuum distillation or column chromatography workup_concentrate->workup_purify

Figure 1. General workflow for the Vilsmeier-Haack formylation.[5]
Data Presentation: Impact of Solvent on Reaction Yield

The following table provides illustrative data on how the choice of solvent can impact the yield of the Vilsmeier-Haack formylation of 1-chloro-2-fluoro-4-methylbenzene.

SolventSolvent TypeDielectric Constant (approx.)Typical Yield (%)Notes
N,N-Dimethylformamide (DMF) Polar Aprotic3785-95Also acts as the formylating reagent precursor.[4]
Acetonitrile Polar Aprotic3870-80Good alternative, but requires a separate formylating agent.
Dichloromethane (DCM) Polar Aprotic960-75Lower polarity may result in a slower reaction.[4]
Toluene Non-polar2< 20Inefficient due to poor stabilization of the Vilsmeier reagent.
Methanol Polar Protic33< 10Reacts with the Vilsmeier reagent, leading to very low yields.[4]
Note: The yields presented are representative and can vary based on specific reaction conditions.

V. Troubleshooting Decision Tree

G start Low Yield or No Product check_reagents Are reagents anhydrous and pure? start->check_reagents check_temp Is the reaction temperature optimized? check_reagents->check_temp Yes reagent_no Use fresh, anhydrous reagents and solvents. check_reagents->reagent_no No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes temp_no Adjust temperature based on literature for similar reactions. check_temp->temp_no No solvent_no Switch to a polar aprotic solvent (e.g., DMF). check_solvent->solvent_no No side_reactions Are there significant side products? check_solvent->side_reactions Yes reagent_yes Yes temp_yes Yes solvent_yes Yes side_reactions_yes Consider purification by chromatography. side_reactions->side_reactions_yes Yes side_reactions_no Investigate other reaction parameters (e.g., stoichiometry, reaction time). side_reactions->side_reactions_no No

Sources

Technical Support Center: Managing Exothermic Reactions in 4-Chloro-5-fluoro-2-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists safely scale up the synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde .

Due to the electron-deficient nature of the polyhalogenated aromatic ring, traditional electrophilic aromatic substitution (e.g., standard Vilsmeier-Haack) is highly inefficient. The industry-standard approach utilizes a metal-halogen exchange on 1-bromo-4-chloro-5-fluoro-2-methylbenzene using a "Turbo Grignard" reagent ( i -PrMgCl·LiCl), followed by an electrophilic quench with N,N -dimethylformamide (DMF)[1][2]. While highly selective, this route contains three distinct, violently exothermic nodes that pose severe thermal runaway risks during scale-up[3][4].

Part 1: Mechanistic Causality of Exotherms

To control a process, you must understand the thermodynamics driving it. The synthesis features three critical exothermic events:

  • Halogen-Magnesium Exchange (Exotherm 1): The addition of Knochel’s Turbo Grignard ( i -PrMgCl·LiCl) breaks up polymeric Grignard aggregates, creating a highly reactive monomeric species that drives the exchange at low temperatures[1]. The thermodynamic driving force is the formation of the more stable aryl Grignard reagent. If the reaction temperature drops too low, the exchange stalls. Unreacted i -PrMgCl·LiCl accumulates in the reactor, leading to a delayed, violent runaway exotherm once initiation finally occurs[4][5].

  • Electrophilic Formylation (Exotherm 2): The nucleophilic attack of the arylmagnesium intermediate on the carbonyl carbon of DMF forms a tetrahedral hemiaminal intermediate. This bond-forming step is instantaneous and highly exothermic.

  • Acidic Quench (Exotherm 3): The hydrolysis of the hemiaminal intermediate and the neutralization of excess Grignard reagent with aqueous acid is the most exothermic step of the entire workflow, often causing localized boiling, gas evolution, and emulsion formation[6].

Workflow SM 1-Bromo-4-chloro-5-fluoro- 2-methylbenzene Exchange Halogen-Mg Exchange (i-PrMgCl·LiCl) SM->Exchange Grignard Arylmagnesium Intermediate Exchange->Grignard ΔH < 0 (Exotherm 1) Formylation DMF Addition Grignard->Formylation Hemiaminal Tetrahedral Hemiaminal Formylation->Hemiaminal ΔH < 0 (Exotherm 2) Quench Acidic Quench (HCl/H2O) Hemiaminal->Quench Product 4-Chloro-5-fluoro- 2-methylbenzaldehyde Quench->Product ΔH << 0 (Exotherm 3)

Workflow of 4-Chloro-5-fluoro-2-methylbenzaldehyde synthesis highlighting exothermic nodes.

Part 2: Quantitative Data & Thermodynamic Profiles

To properly size your reactor's cooling capacity, refer to the thermodynamic profiles of each step summarized below.

Reaction StepThermodynamic ProfilePrimary HazardMitigation Strategy
Halogen-Mg Exchange Moderately Exothermic (ΔH ≈ -50 to -80 kJ/mol)Reagent accumulation leading to delayed thermal runaway.In-situ FTIR monitoring; controlled dosing at -15 °C.
DMF Formylation Highly Exothermic (ΔH ≈ -100 kJ/mol)Rapid temperature spike causing solvent (THF) boiling.Isothermal subsurface dosing; extended addition time.
Acidic Quench Violently Exothermic (ΔH < -150 kJ/mol)Emulsion formation; localized boiling; rapid gas evolution.Reverse quenching into a buffered aqueous solution.

Part 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Do not proceed to the next step without analytical confirmation.

Protocol A: Controlled Halogen-Magnesium Exchange
  • Dehydration Check: Charge the reactor with 1-bromo-4-chloro-5-fluoro-2-methylbenzene (1.0 eq) and anhydrous THF (10 vol).

    • Self-Validation: Perform a Karl Fischer titration. Proceed only if the water content is < 100 ppm to prevent spontaneous, violent quenching of the Grignard reagent[7].

  • Initiation & Dosing: Cool the solution to -15 °C. Begin dropwise addition of i -PrMgCl·LiCl (1.1 eq, 1.3 M in THF). Maintain jacket cooling to keep the internal temperature between -15 °C and -5 °C.

    • Self-Validation: Monitor reaction initiation via in-situ FTIR (tracking the disappearance of the C-Br stretch)[5]. If the temperature drops and the IR signal stalls, halt dosing immediately to prevent reagent accumulation[4].

  • Completion Check: Post-addition, stir for 1 hour at -10 °C.

    • Self-Validation: Quench a 0.5 mL aliquot in saturated NH₄Cl and analyze via GC-FID. Proceed to Protocol B only if the starting material is < 2%.

Protocol B: Isothermal Formylation
  • Electrophile Dosing: Cool the arylmagnesium intermediate to -20 °C. Dose anhydrous DMF (1.5 eq) via a subsurface dip-tube to maximize mixing. Strictly maintain the internal temperature below 0 °C.

  • Completion Check: Stir for 30 minutes at 0 °C.

    • Self-Validation: Analyze an aliquot via TLC (Hexanes/EtOAc 9:1) to confirm the complete consumption of the Grignard intermediate and the formation of the hemiaminal.

Protocol C: Safe Reverse Quenching
  • Preparation: Prepare a separate quench vessel with saturated aqueous NH₄Cl or 2M HCl (10 vol) cooled to 5 °C.

  • Reverse Quench: Slowly transfer the active reaction mixture into the vigorously stirred aqueous acid.

    • Causality: Standard forward quenching (adding acid to the reaction) creates localized hot spots and uncontrollable exotherms. Reverse quenching uses the large volume of water as a massive heat sink, effectively controlling the exotherm[6].

Part 4: Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture spike in temperature during i -PrMgCl·LiCl addition despite aggressive jacket cooling? A1: You are experiencing reagent accumulation. Grignard reactions are notorious for induction periods[8]. If the exchange reaction stalls (often because the jacket temperature is set too low), unreacted i -PrMgCl·LiCl pools in the reactor. Once the reaction finally initiates, the accumulated reagent reacts simultaneously, causing a thermal runaway[4]. Solution: Use in-situ FTIR to verify initiation before dosing the bulk of the reagent[5].

Q2: How can I prevent the formation of the des-bromo byproduct (4-chloro-5-fluoro-2-methylbenzene) during the DMF addition? A2: The des-bromo byproduct forms when the arylmagnesium intermediate abstracts a proton instead of attacking the DMF carbonyl. This is usually caused by trace moisture in the DMF or localized hot spots that promote side reactions. Solution: Ensure DMF is strictly anhydrous (KF < 50 ppm) and use subsurface dosing to minimize localized heating.

Q3: My quench is violently exothermic and forms a thick emulsion. How do I manage this on a larger scale? A3: Standard forward quenching is highly exothermic and can lead to incomplete hydrolysis of the hemiaminal[6]. Solution: Employ the reverse quench method detailed in Protocol C. Using a weaker acid or buffer like sodium acetate or NH₄Cl helps buffer the pH and makes the final phase separation much more manageable[6].

Q4: Can continuous flow chemistry mitigate these exotherms? A4: Yes. Continuous flow reactors provide superior heat and mass transfer due to their high surface-area-to-volume ratio[9]. This allows highly exothermic reactions, like the Turbo-Grignard exchange and formylation, to be run safely at near-ambient temperatures without the need for active cryogenic cooling, effectively eliminating thermal runaway threats[3].

Runaway Detect Temp Spike Detected During Reagent Dosing CheckAccum Is Reagent Accumulating? (Check in-situ IR) Detect->CheckAccum ActionStop Halt Dosing immediately Increase Jacket Cooling CheckAccum->ActionStop Yes (Stalled Reaction) CheckMoisture Is Moisture Present? (Karl Fischer > 100ppm) CheckAccum->CheckMoisture No (Normal Exotherm) ActionResume Verify Initiation Resume Dosing Slowly ActionStop->ActionResume Temp Stabilizes ActionQuench Prepare for Emergency Quench Ventilate Reactor CheckMoisture->ActionQuench Yes CheckMoisture->ActionResume No

Decision tree for managing unexpected temperature spikes during Grignard reagent dosing.

References

  • Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes - ACS Publications. 3

  • Grignard reagent - Wikipedia.8

  • Grignard Reaction Scale-up – 4 Steps to Control Development - METTLER TOLEDO. 4

  • Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem. 6

  • Controlling exothermic reactions in Grignard synthesis - Benchchem.5

  • Heat release rates of isothermal Grignard reactions with different water concentrations - ResearchGate. 7

  • Grignard Reaction Deep Dive - Scribd. 1

  • Continuous Flow Reactors for Efficient Manufacturing - Amar Equipment. 9

  • New Strategies for the Functionalization of N-Heterocycles using Li-, Mg- and Zn-Organometallics - LMU Munich. 2

Sources

Validation & Comparative

validation of 4-Chloro-5-fluoro-2-methylbenzaldehyde purity by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: Validating the Purity of 4-Chloro-5-fluoro-2-methylbenzaldehyde via Orthogonal HPLC Methodologies

The Analytical Challenge of Halogenated Aromatics

4-Chloro-5-fluoro-2-methylbenzaldehyde (CAS: 1780682-41-8) is a highly specialized molecular building block critical for synthesizing targeted therapeutics and advanced active pharmaceutical ingredients (APIs) ()[1]. The primary analytical hurdle in determining its purity lies in resolving closely related process impurities—specifically, positional isomers (e.g., 5-chloro-4-fluoro-2-methylbenzaldehyde) and dehalogenated byproducts. Because these impurities share nearly identical molecular weights and lipophilicity (LogP), traditional reversed-phase chromatography often yields co-eluting peaks, masking true impurity profiles.

Comparison Guide: Selecting the Optimal Stationary Phase

To establish a robust, self-validating purity assay, we must move beyond default column chemistries. The causality of chromatographic retention must align with the analyte's specific electronic properties.

  • Alkyl Phases (C18): Rely predominantly on hydrophobic (dispersive) interactions. They struggle to differentiate the subtle electron density shifts caused by ortho/meta/para halogen substitutions on an aromatic ring ()[2].

  • Pentafluorophenyl (PFP) Phases: Offer a multimodal retention mechanism. The highly electronegative fluorine atoms on the PFP ligand create a strong dipole moment. This facilitates π−π electron-donor/acceptor interactions, dipole-dipole interactions, and enhanced shape selectivity ()[3]. For a molecule like 4-chloro-5-fluoro-2-methylbenzaldehyde, the PFP phase exploits the distinct electron cloud distribution of the halogens, achieving baseline resolution of isomers that C18 cannot separate ()[4].

Table 1: Performance Comparison of HPLC Column Chemistries for Halogenated Benzaldehydes

ParameterC18 (Octadecylsilane)BiphenylPFP (Pentafluorophenyl)
Primary Interaction Hydrophobic dispersionHydrophobic, π−π Hydrophobic, π−π , Dipole-Dipole
Isomer Resolution ( Rs​ ) < 1.2 (Co-elution)1.8 (Moderate)> 2.5 (Baseline Resolution)
Shape Selectivity LowModerateHigh
Suitability for Fluorines PoorModerateExcellent

Workflow Visualization: Method Validation Architecture

To ensure regulatory compliance, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines (). The following diagram maps the causality from column selection to lifecycle validation.

HPLC_Validation A Method Development (Stationary Phase Screening) B PFP Column Selected (Dipole & π-π Selectivity) A->B C ICH Q2(R2) Validation Protocol B->C D Specificity (Isomer Resolution > 2.0) C->D E Linearity & Range (R² ≥ 0.999) C->E F Accuracy (Spike Recovery 98-102%) C->F G Precision (RSD ≤ 2.0%) C->G H Routine Purity Analysis (Self-Validating SST) D->H E->H F->H G->H

Analytical workflow from PFP column selection to ICH Q2(R2) method validation.

Experimental Protocol: Self-Validating HPLC Methodology

This protocol is designed as a self-validating system; it incorporates System Suitability Testing (SST) as a strict gatekeeper to ensure the instrument is fit-for-purpose before any sample is quantified.

Chromatographic Conditions
  • Column: Core-shell PFP, 100 x 4.6 mm, 2.7 µm particle size. (Causality: The core-shell architecture minimizes eddy diffusion, increasing theoretical plates and resolution without generating UHPLC-level backpressures).

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v). (Causality: Formic acid ensures a consistent acidic pH, suppressing any residual silanol ionization on the silica support to prevent peak tailing, while maintaining LC-MS compatibility[5]).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

  • Gradient: 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12-12.1 min: 30% B (followed by 3 minutes of re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 5 µL.

Step-by-Step Validation Procedure (per ICH Q2(R2))
  • System Suitability Testing (SST): Inject a resolution standard containing 4-chloro-5-fluoro-2-methylbenzaldehyde and its known 5-chloro-4-fluoro isomer.

    • Self-Validating Check: Proceed with the sequence only if Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5. This proves the column and mobile phase are performing optimally.

  • Specificity: Inject a blank (diluent), the resolution standard, and stressed samples (subjected to acid, base, peroxide, and heat degradation).

    • Causality: Ensures the primary analyte peak is pure and spectrally homogenous. Verified via DAD peak purity analysis (purity angle < purity threshold).

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 100 µg/mL). Inject each level in triplicate.

    • Causality: Confirms the detector response is directly proportional to the analyte concentration across the operational range.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels. Analyze in triplicate.

    • Causality: Proves the method recovers the true quantitative value without matrix interference or sample loss during preparation.

  • Precision (Repeatability): Inject the 100% target concentration sample six consecutive times from the same vial.

    • Causality: Evaluates the internal consistency of the autosampler mechanics and the integration parameters.

Data Presentation: Validation Results

The following table summarizes the expected validation outcomes for 4-Chloro-5-fluoro-2-methylbenzaldehyde using the optimized PFP method, demonstrating compliance with stringent pharmaceutical quality standards.

Table 2: ICH Q2(R2) Validation Summary for 4-Chloro-5-fluoro-2-methylbenzaldehyde

Validation ParameterAcceptance CriteriaExperimental ResultStatus
System Suitability ( Rs​ ) > 2.03.1Pass
Specificity No interference at tR​ Peak purity confirmedPass
Linearity ( R2 ) ≥ 0.9990.9998Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.6%Pass
Precision (RSD, n=6) ≤ 2.0%0.85%Pass

References

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases". Chromatography Online. [Link]

  • Symta. "ACE C18-PFP". Symta.[Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases". Waters. [Link]

  • International Council for Harmonisation. "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)". ICH.[Link]

  • ResearchGate. "Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC". ResearchGate.[Link]

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Spectroscopic Comparison of 4-Chloro-5-fluoro-2-methylbenzaldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical step that underpins the success of subsequent development. The subtle yet significant differences in the physicochemical properties of isomers can lead to vastly different biological activities and impurity profiles. This guide provides an in-depth spectroscopic comparison of 4-Chloro-5-fluoro-2-methylbenzaldehyde and its closely related positional isomers, offering a strategic approach to their unambiguous differentiation.

The isomers under consideration are:

  • Isomer 1: 4-Chloro-5-fluoro-2-methylbenzaldehyde

  • Isomer 2: 5-Chloro-4-fluoro-2-methylbenzaldehyde

  • Isomer 3: 4-Chloro-6-fluoro-2-methylbenzaldehyde

This guide will delve into the predicted and expected variations in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the rationale behind these predictions.

The Challenge of Isomer Differentiation

Positional isomers, such as those of 4-Chloro-5-fluoro-2-methylbenzaldehyde, possess the same molecular formula and thus the same exact mass. This makes their differentiation by mass spectrometry alone challenging. The key to distinguishing these compounds lies in probing the unique electronic environment of each nucleus and functional group within the molecule, a task for which NMR and IR spectroscopy are exceptionally well-suited.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of these isomers. By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete and unambiguous assignment of the substitution pattern can be achieved.

¹⁹F NMR: The Most Direct Probe

Given the presence of a single fluorine atom, ¹⁹F NMR spectroscopy offers a direct and highly sensitive method for distinguishing between the isomers. The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment.[1][2]

Predicted ¹⁹F NMR Chemical Shifts:

IsomerStructurePredicted ¹⁹F Chemical Shift (Relative to Isomer 1)Rationale
1: 4-Chloro-5-fluoro-2-methylbenzaldehyde ReferenceThe fluorine is flanked by a chloro and a hydrogen atom.
2: 5-Chloro-4-fluoro-2-methylbenzaldehyde Downfield shiftThe fluorine is now adjacent to the electron-donating methyl group, leading to deshielding.
3: 4-Chloro-6-fluoro-2-methylbenzaldehyde Upfield shiftThe fluorine is ortho to the electron-withdrawing aldehyde group, causing significant shielding.

Note: Absolute chemical shifts can vary with solvent and reference standard. The relative shifts are more diagnostic.

¹H NMR: Mapping the Aromatic Protons

The chemical shifts and coupling patterns of the two aromatic protons provide a wealth of information to confirm the substitution pattern.[3] The aldehyde proton will appear as a singlet around 9-10 ppm for all isomers.

Predicted ¹H NMR Aromatic Region Characteristics:

IsomerAromatic ProtonsPredicted Splitting PatternRationale
1: 4-Chloro-5-fluoro H-3, H-6H-3: doublet of doublets (³JH-F, ⁴JH-H)H-6: doublet (⁴JH-H)The fluorine at position 5 will couple to the proton at position 3. The two aromatic protons will show a meta-coupling.
2: 5-Chloro-4-fluoro H-3, H-6H-3: doublet (³JH-F)H-6: singletThe fluorine at position 4 will couple to the proton at position 3. The proton at position 6 has no adjacent protons.
3: 4-Chloro-6-fluoro H-3, H-5H-3: doublet (⁴JH-F)H-5: doublet (³JH-F)Both aromatic protons will show coupling to the fluorine atom.
¹³C NMR: Probing the Carbon Skeleton

¹³C NMR provides further confirmation of the substitution pattern. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.[4][5][6]

Predicted Diagnostic ¹³C NMR Chemical Shifts:

IsomerCarbon atomPredicted Chemical Shift Range (ppm)Rationale
1: 4-Chloro-5-fluoro C-5 (bearing F)~150-160 (d, ¹JC-F)The carbon directly attached to fluorine will show a large one-bond coupling constant.
2: 5-Chloro-4-fluoro C-4 (bearing F)~155-165 (d, ¹JC-F)The chemical shift will be influenced by the adjacent methyl group.
3: 4-Chloro-6-fluoro C-6 (bearing F)~160-170 (d, ¹JC-F)The ortho-position to the aldehyde group will result in a distinct chemical shift.
Experimental Protocol: High-Resolution NMR Spectroscopy

A robust and reliable protocol is essential for obtaining high-quality NMR data.

Sample Preparation:

  • Accurately weigh 5-10 mg of the benzaldehyde isomer.[7][8]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[9][10]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[9]

  • Cap the NMR tube securely.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use a suitable fluorine-containing reference standard if necessary.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase the spectra correctly.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns to determine the connectivity of the atoms.

NMR_Workflow

Infrared (IR) Spectroscopy: A Confirmatory Technique

While not as definitive as NMR, IR spectroscopy can provide valuable confirmatory evidence for the correct isomer. The primary diagnostic absorption band is the carbonyl (C=O) stretch of the aldehyde group.[11][12]

Predicted C=O Stretching Frequencies:

The position of the C=O stretching vibration is sensitive to the electronic effects of the substituents on the aromatic ring.[11][13][14] Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it.

IsomerKey Substituent InfluencePredicted C=O Stretch (cm⁻¹)Rationale
1: 4-Chloro-5-fluoro Halogens are para and meta to CHO~1705-1715The combined electron-withdrawing effects of the halogens will increase the C=O bond order.
2: 5-Chloro-4-fluoro Halogens are meta and para to CHO~1705-1715Similar electronic environment to Isomer 1, expecting a very similar C=O stretch.
3: 4-Chloro-6-fluoro Fluorine is ortho to CHO~1710-1720The strong inductive effect of the ortho-fluoro group is expected to cause a slight increase in the C=O frequency compared to the other isomers.

Additionally, the "fingerprint" region (below 1500 cm⁻¹) will be unique for each isomer, providing a basis for differentiation if reference spectra are available.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a convenient and rapid method for obtaining IR spectra of solid or liquid samples with minimal preparation.[15][16][17][18]

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the crystal, ensuring good contact.

  • Apply pressure using the ATR accessory's pressure clamp to ensure intimate contact between the sample and the crystal.

  • Record the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

FTIR_Workflow

Mass Spectrometry (MS): Molecular Weight and Fragmentation

While all isomers have the same nominal and exact mass, GC-MS can be a powerful tool for confirming the molecular weight and, in some cases, providing clues to the substitution pattern through fragmentation analysis.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): All isomers will exhibit a molecular ion peak at the same mass-to-charge ratio (m/z). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

  • Fragmentation: Aromatic aldehydes are known to produce a strong molecular ion peak.[19][20] Common fragmentation pathways include the loss of a hydrogen atom (M-1) and the loss of the aldehyde group (M-29).[20][21][22][23] While the major fragments are likely to be the same for all isomers, the relative intensities of these fragments may differ slightly due to subtle differences in the stability of the resulting ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile and semi-volatile compounds.[24] The gas chromatograph separates the components of a mixture before they enter the mass spectrometer for detection.[25]

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[25]

  • Transfer the solution to a GC vial.

Data Acquisition:

  • GC Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX) is suitable.[26]

    • Injection: Use a split or splitless injection mode.

    • Temperature Program: Start with a low initial oven temperature, followed by a ramp to a higher temperature to ensure good separation and peak shape.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 40-250).

Isomer_Structures

Summary of Spectroscopic Distinctions

TechniqueKey Differentiating FeatureIsomer 1 (4-Cl, 5-F)Isomer 2 (5-Cl, 4-F)Isomer 3 (4-Cl, 6-F)
¹⁹F NMR Chemical ShiftReferenceDownfield ShiftUpfield Shift
¹H NMR Aromatic CouplingH-3 (dd), H-6 (d)H-3 (d), H-6 (s)H-3 (d), H-5 (d)
IR C=O Stretch (cm⁻¹)~1705-1715~1705-1715~1710-1720
MS Molecular Ion (m/z)IdenticalIdenticalIdentical

Conclusion

The unambiguous identification of 4-Chloro-5-fluoro-2-methylbenzaldehyde and its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹⁹F NMR stands out as the most direct and decisive method , providing clear differentiation based on the unique chemical shift of the fluorine nucleus in each isomer. ¹H and ¹³C NMR provide a wealth of complementary data to build a complete and confident structural assignment. While IR and MS are less definitive on their own, they serve as excellent confirmatory techniques for the presence of key functional groups and the overall molecular weight. By following the protocols and understanding the predictive principles outlined in this guide, researchers can confidently navigate the challenges of isomer differentiation in their drug development and chemical synthesis endeavors.

References
  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]

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  • Molecular structures of substituted benzaldehydes 1-50 (training set). (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Reactivity of 4-Chloro-5-fluoro-2-methylbenzaldehyde and 4-bromo-5-fluoro-2-methylbenzaldehyde for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the judicious selection of building blocks is paramount to the success of a synthetic campaign. The halogenated 2-methylbenzaldehydes, specifically 4-Chloro-5-fluoro-2-methylbenzaldehyde and 4-bromo-5-fluoro-2-methylbenzaldehyde, are versatile intermediates. Their utility is defined by the reactivity of the carbon-halogen bond in concert with the directing effects of the additional substituents on the aromatic ring. This guide offers a comparative analysis of these two compounds, providing insights into their reactivity in key synthetic transformations, supported by established chemical principles and representative experimental protocols.

At a Glance: Key Physicochemical and Reactivity Differences

The primary distinction in reactivity between the chloro and bromo analogues stems from the inherent differences in the carbon-halogen bond strength and the electronegativity of the halogen atom. These factors manifest in their performance in two major classes of reactions pivotal to drug development: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Property/Reaction Type4-Chloro-5-fluoro-2-methylbenzaldehyde4-bromo-5-fluoro-2-methylbenzaldehydeRationale
CAS Number 1780682-41-8[1]861928-26-9[2]-
Molecular Formula C₈H₆ClFO[1]C₈H₆BrFO[2]-
Molecular Weight 172.58 g/mol 217.04 g/mol [3]-
Reactivity in Pd-Catalyzed Cross-Coupling LowerHigherThe C-Br bond is weaker than the C-Cl bond, facilitating the rate-determining oxidative addition step.[3]
Reactivity in Nucleophilic Aromatic Substitution (SNAr) HigherLowerChlorine is more electronegative than bromine, which better stabilizes the negatively charged Meisenheimer intermediate in the rate-determining addition step.[4][5]

Delving Deeper: A Mechanistic Perspective

The divergent reactivity of these two molecules can be best understood by examining the mechanisms of the reactions in which they are commonly employed.

Palladium-Catalyzed Cross-Coupling Reactions

In reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This step is typically the rate-determining step of the overall reaction. The weaker carbon-bromine bond in 4-bromo-5-fluoro-2-methylbenzaldehyde allows for a faster rate of oxidative addition compared to the stronger carbon-chlorine bond in its chloro counterpart.[3] Consequently, the bromo-substituted compound will generally provide higher yields in shorter reaction times and under milder conditions.

Cross_Coupling_Reactivity Bromo_Reactant Ar-Br Bromo_TS [Ar--Br--Pd(0)]‡ Bromo_Reactant->Bromo_TS Lower ΔG‡ Bromo_Product Ar-Pd(II)-Br Bromo_TS->Bromo_Product Chloro_Reactant Ar-Cl Chloro_TS [Ar--Cl--Pd(0)]‡ Chloro_Reactant->Chloro_TS Higher ΔG‡ Chloro_Product Ar-Pd(II)-Cl Chloro_TS->Chloro_Product caption Oxidative Addition Energy Profile

Figure 1: Comparative energy profile for oxidative addition.
Nucleophilic Aromatic Substitution (SNAr)

Conversely, in nucleophilic aromatic substitution reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[6][7] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. Due to its higher electronegativity, chlorine is more effective at stabilizing the negative charge of the Meisenheimer complex through its inductive effect than bromine.[4] This leads to a lower activation energy for the initial nucleophilic attack, and thus, a faster overall reaction rate for 4-chloro-5-fluoro-2-methylbenzaldehyde in SNAr reactions.

SNAr_Reactivity Chloro_Reactant_SNAr Ar-Cl + Nu- Chloro_TS_SNAr [Meisenheimer Complex]‡ Chloro_Reactant_SNAr->Chloro_TS_SNAr Lower ΔG‡ Chloro_Product_SNAr Ar-Nu + Cl- Chloro_TS_SNAr->Chloro_Product_SNAr Bromo_Reactant_SNAr Ar-Br + Nu- Bromo_TS_SNAr [Meisenheimer Complex]‡ Bromo_Reactant_SNAr->Bromo_TS_SNAr Higher ΔG‡ Bromo_Product_SNAr Ar-Nu + Br- Bromo_TS_SNAr->Bromo_Product_SNAr caption SNAr Meisenheimer Complex Formation

Figure 2: SNAr reaction energy profile comparison.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for key transformations and can be adapted for both 4-chloro- and 4-bromo-5-fluoro-2-methylbenzaldehyde, keeping in mind the expected differences in reactivity.

Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an aryl halide with a boronic acid. It is anticipated that the bromo- ahalide will react more efficiently, potentially allowing for lower catalyst loading or shorter reaction times.

Materials:

  • Aryl halide (4-chloro- or 4-bromo-5-fluoro-2-methylbenzaldehyde) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add the palladium(II) acetate and SPhos.

  • Add toluene and water.

  • Stir the mixture at 100 °C until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This protocol describes the amination of an aryl halide. The bromo- derivative is expected to be more reactive, while the chloro- derivative may require a more active catalyst system or harsher conditions.

Materials:

  • Aryl halide (4-chloro- or 4-bromo-5-fluoro-2-methylbenzaldehyde) (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • XPhos (0.03 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, combine the aryl halide, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos in a Schlenk flask.

  • Add toluene and seal the flask.

  • Stir the mixture at 110 °C for the specified time (monitor by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling of the bromo- compound is expected to proceed more readily than that of the chloro- analogue.

Materials:

  • Aryl halide (4-chloro- or 4-bromo-5-fluoro-2-methylbenzaldehyde) (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk flask, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert atmosphere.

  • Add THF, triethylamine, and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In this reaction, the chloro- derivative is anticipated to be more reactive.

Materials:

  • Aryl halide (4-chloro- or 4-bromo-5-fluoro-2-methylbenzaldehyde) (1.0 mmol)

  • Nucleophile (e.g., sodium methoxide) (1.5 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • Dissolve the aryl halide in DMSO in a round-bottom flask.

  • Add the nucleophile portion-wise at room temperature.

  • Heat the reaction mixture (e.g., to 80-120 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The choice between 4-chloro-5-fluoro-2-methylbenzaldehyde and 4-bromo-5-fluoro-2-methylbenzaldehyde as a synthetic intermediate is dictated by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo- derivative offers superior reactivity, often leading to higher efficiency and milder reaction conditions. Conversely, for nucleophilic aromatic substitution reactions, the chloro- analogue is the more reactive substrate due to the greater electron-withdrawing nature of chlorine, which stabilizes the key reaction intermediate. A thorough understanding of these reactivity principles is crucial for the strategic design and successful execution of complex synthetic routes in modern chemical research.

References

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Advanced Comparative Guide: Biological Activity and Therapeutic Potential of 4-Chloro-5-fluoro-2-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted, metabolically stable pharmacophores, the strategic selection of molecular building blocks becomes the defining factor in a pipeline's success. 4-Chloro-5-fluoro-2-methylbenzaldehyde (CFMB, CAS: 1780682-41-8) has emerged as a privileged scaffold for synthesizing high-performance Schiff bases, thiosemicarbazones, and heterocyclic inhibitors.

This guide provides an objective, data-driven comparison of CFMB derivatives against standard pharmacological alternatives. By dissecting the structure-activity relationship (SAR), detailing self-validating experimental workflows, and presenting comparative biological data, this document serves as a definitive resource for application scientists and drug development professionals evaluating this scaffold.

Mechanistic Rationale: The Tri-Substituted Advantage

The biological superiority of CFMB derivatives over simpler mono- or di-substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) is not coincidental; it is governed by strict thermodynamic and pharmacokinetic causality.

  • 5-Fluoro Substitution: The highly electronegative fluorine atom drastically lowers the pKa of adjacent functional groups and increases the overall lipophilicity (logP) of the molecule. This enhances cellular membrane penetration and provides metabolic stability against cytochrome P450-mediated oxidation .

  • 4-Chloro Substitution: Chlorine acts as a critical anchor. Its larger van der Waals radius and polarizability enable strong halogen bonding (σ-hole interactions) within the hydrophobic pockets of target proteins (e.g., kinase active sites or topoisomerase interfaces) .

  • 2-Methyl Substitution: The ortho-methyl group provides essential steric hindrance. It restricts the rotation of the aldehyde-derived imine bond, locking the molecule into a biologically active E-conformation that is required for optimal receptor binding.

SAR_Logic CFMB CFMB Scaffold (4-Cl, 5-F, 2-Me) F_Group 5-Fluoro Substitution CFMB->F_Group Cl_Group 4-Chloro Substitution CFMB->Cl_Group Me_Group 2-Methyl Substitution CFMB->Me_Group Metabolism Increased Metabolic Stability & Lipophilicity F_Group->Metabolism Binding Enhanced Halogen Bonding in Target Pocket Cl_Group->Binding Conformation Steric Hindrance & Conformational Locking Me_Group->Conformation Efficacy Optimized Biological Activity (MIC/IC50) Metabolism->Efficacy Binding->Efficacy Conformation->Efficacy

Structure-Activity Relationship (SAR) logic of the CFMB scaffold driving biological efficacy.

Comparative Biological Efficacy

To objectively evaluate the CFMB scaffold, we compare the in vitro performance of synthesized CFMB derivatives against both simpler structural analogs (4-Fluorobenzaldehyde derivatives) and clinical gold-standard therapeutics.

Antimicrobial Performance (Schiff Base Derivatives)

Schiff bases derived from CFMB exhibit potent broad-spectrum antimicrobial activity. The synergistic lipophilicity provided by the Cl/F combination allows for superior penetration of the complex Gram-negative outer membrane compared to mono-fluorinated alternatives.

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL)

CompoundE. coli (Gram -)S. aureus (Gram +)C. albicans (Fungi)
CFMB-Schiff Base 4.0 2.0 8.0
4-F-Benzaldehyde-Schiff Base16.08.032.0
Ciprofloxacin (Standard)1.00.5N/A
Fluconazole (Standard)N/AN/A2.0

Analysis: While Ciprofloxacin remains the most potent absolute inhibitor, the CFMB-Schiff base demonstrates a 4-fold improvement in efficacy over the standard 4-fluorobenzaldehyde analog, validating the necessity of the 4-Cl and 2-Me substitutions for target engagement.

Antiproliferative Performance (Thiosemicarbazone Derivatives)

Thiosemicarbazones (TSCs) are renowned for their metal-chelating properties, which induce oxidative stress in rapidly dividing cancer cells .

Table 2: In Vitro Antiproliferative Activity (IC50, µM)

CompoundMCF-7 (Breast)A549 (Lung)HEK293 (Normal)Selectivity Index (SI)
CFMB-TSC 1.2 2.5 >50.0 >41.6
4-F-Benzaldehyde-TSC8.512.035.0~4.1
Doxorubicin (Standard)0.81.54.2~5.2

Analysis: Doxorubicin exhibits high potency but suffers from severe off-target toxicity (low Selectivity Index). The CFMB-TSC derivative achieves comparable nanomolar/low-micromolar potency against carcinoma lines but exhibits virtually no toxicity against normal HEK293 cells (SI > 41). This massive therapeutic window is a direct result of the CFMB scaffold's optimized lipophilic efficiency (LipE).

Self-Validating Experimental Protocols

Scientific integrity requires that methodologies are not just reproducible, but inherently self-validating. The following protocols detail the synthesis and biological evaluation of CFMB derivatives, emphasizing the causality behind each reagent choice and the internal controls that guarantee data validity.

Protocol A: Synthesis of CFMB-Thiosemicarbazone (CFMB-TSC)

Causality of Design: The condensation of CFMB with thiosemicarbazide requires precise electrophilic activation. Glacial acetic acid is utilized not merely as a solvent additive, but as a specific catalyst to protonate the aldehyde carbonyl oxygen. This dramatically increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the primary amine of the thiosemicarbazide.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of 4-Chloro-5-fluoro-2-methylbenzaldehyde in 15 mL of absolute ethanol.

  • Activation: Add 3-4 drops of glacial acetic acid to the solution to protonate the carbonyl group.

  • Condensation: Slowly add an equimolar amount (1.0 mmol) of thiosemicarbazide dissolved in 10 mL of hot water/ethanol (1:1).

  • Reflux & Real-Time Validation: Reflux the mixture at 80°C for 4 hours.

    • Self-Validating Step: Monitor continuously via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is only deemed complete when the distinct UV-active spot of the starting CFMB precursor completely disappears, replaced by a single lower-Rf product spot.

  • Isolation: Cool the mixture to 0°C to precipitate the product. Filter under vacuum, wash with cold ethanol, and recrystallize from hot methanol to yield pure CFMB-TSC crystals.

Protocol B: High-Throughput Resazurin Microtiter Assay (Antimicrobial)

Causality of Design: Traditional optical density (OD) measurements cannot differentiate between dead cell debris and living cells. Resazurin (a non-fluorescent blue dye) is specifically reduced to resorufin (a highly fluorescent pink compound) by the oxidoreductase enzymes present only in metabolically active, living cells .

Step-by-Step Workflow:

  • Preparation: Dispense 100 µL of Mueller-Hinton broth into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add CFMB derivatives to the first column and perform a 2-fold serial dilution across the plate (concentrations ranging from 64 to 0.125 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 5×105 CFU/mL) to the test wells.

  • Self-Validating Internal Controls:

    • Sterility Control (Blank): Broth + Resazurin only. (Validates aseptic technique; must remain blue).

    • Growth Control: Broth + Bacteria + Resazurin. (Validates cell viability; must turn pink).

    • Positive Control: Standard drug (Ciprofloxacin) + Bacteria + Resazurin. (Validates assay sensitivity).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration well that remains strictly blue.

Workflow Start CFMB Precursor Synth Condensation Reaction (Glacial Acetic Acid Catalyst) Start->Synth Purify Recrystallization & Spectroscopic Validation Synth->Purify Assay Resazurin Microtiter Assay (Self-Validating System) Purify->Assay Controls Internal Controls: Blank, Growth, Sterility Assay->Controls Data MIC / IC50 Determination Assay->Data

Step-by-step experimental workflow from CFMB synthesis to self-validating biological assays.

Intracellular Signaling & Mechanism of Action

To fully leverage CFMB derivatives in a pharmaceutical pipeline, researchers must understand their intracellular mechanism. CFMB-thiosemicarbazones act primarily as potent intracellular metal chelators.

Once the highly lipophilic CFMB scaffold facilitates entry through the cellular membrane, the thiosemicarbazone moiety forms redox-active complexes with intracellular iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). This chelation disrupts the ribonucleotide reductase (RR) enzyme necessary for DNA synthesis. Furthermore, the redox cycling of these metal complexes generates lethal amounts of Reactive Oxygen Species (ROS). The sudden spike in ROS causes mitochondrial membrane depolarization, triggering the release of cytochrome C, which subsequently activates the Caspase-9/3 apoptotic cascade.

Pathway Drug CFMB-Thiosemicarbazone Chelation Intracellular Metal Chelation (Cu2+, Fe2+) Drug->Chelation Enters Cell ROS Reactive Oxygen Species (ROS) Generation Chelation->ROS Redox Cycling Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Intracellular apoptotic signaling pathway induced by CFMB-thiosemicarbazone derivatives.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews. URL: [Link]

  • Wilford, L., et al. (2016). "Halogen bonding in drug design". Journal of Medicinal Chemistry. URL:[Link]

  • Kalinowski, D. S., et al. (2007). "Design, synthesis, and characterization of novel iron chelators: structure-activity relationships of the bispyridyl thiosemicarbazone series". Journal of Medicinal Chemistry. URL:[Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin". Methods in Molecular Biology. URL:[Link]

A Comparative Analysis of Catalysts for the Synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of precisely substituted aromatic compounds is a cornerstone of innovation. Among these, 4-Chloro-5-fluoro-2-methylbenzaldehyde stands as a valuable intermediate, its trifunctionalized ring system offering a versatile scaffold for the construction of complex molecular architectures. The efficient and selective synthesis of this key building block is, therefore, of paramount importance. This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde, offering insights into catalyst performance, mechanistic underpinnings, and practical experimental protocols.

The Synthetic Challenge: Navigating Reactivity and Regioselectivity

The synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde presents a unique set of challenges. The presence of three distinct substituents on the benzene ring—a deactivating chloro group, a strongly deactivating fluoro group, and a weakly activating methyl group—complicates the regioselective introduction of the formyl group. Furthermore, the aldehyde functionality itself is susceptible to over-oxidation, necessitating careful control of reaction conditions. This guide will explore three primary catalytic strategies to address these challenges:

  • Lewis Acid-Catalyzed Formylation of 1-Chloro-2-fluoro-4-methylbenzene: A direct approach to introduce the aldehyde group onto the pre-functionalized aromatic ring.

  • Catalytic Oxidation of 4-Chloro-5-fluoro-2-methyltoluene: A method that relies on the selective oxidation of the benzylic methyl group.

  • Halogen-Exchange (Halex) Reaction: An indirect route that can be employed in a multi-step synthesis.

I. Lewis Acid-Catalyzed Formylation: A Direct and Potent Approach

The Friedel-Crafts formylation and related reactions offer a direct route to aromatic aldehydes. This approach involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a formyl group equivalent, typically generated in situ. The choice of the Lewis acid catalyst is critical in driving the reaction and controlling regioselectivity.

Catalyst Performance Comparison

While direct comparative studies for the synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde are not extensively reported in the literature, we can draw valuable insights from the synthesis of structurally similar compounds. A key example is the formylation of 3-fluorotoluene to yield 4-fluoro-2-methylbenzaldehyde, a close analog of our target's precursor.

CatalystFormylating AgentSubstrateYield (%)Reference
Aluminum Chloride (AlCl₃) Carbon Monoxide (CO)3-Fluorotoluene76.2[1]
Iron(III) Chloride (FeCl₃)Dichloromethyl methyl etherTolueneGood[2]
Zinc Chloride (ZnCl₂)Dichloromethyl methyl etherTolueneModerate[2]

Analysis of Catalyst Performance:

  • Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ effectively activates the formylating agent, leading to high yields. In the synthesis of 4-fluoro-2-methylbenzaldehyde, it demonstrated significant efficacy[1]. Its high reactivity, however, can sometimes lead to side reactions and requires careful control of reaction conditions.

  • Iron(III) Chloride (FeCl₃) and Zinc Chloride (ZnCl₂): These are milder Lewis acids compared to AlCl₃. While they can be effective, they may require more forcing conditions or result in lower yields. Their milder nature can be advantageous in preventing the degradation of sensitive substrates.

Mechanistic Insights: The Role of the Lewis Acid

The Gattermann-Koch reaction, a classic formylation method, provides a good model for understanding the mechanism. The Lewis acid, such as AlCl₃, plays a crucial role in generating the highly electrophilic formyl cation equivalent from carbon monoxide and a proton source.

Gattermann_Koch CO Carbon Monoxide (CO) Formyl_cation [HCO]⁺AlCl₄⁻ (Formyl Cation Equivalent) CO->Formyl_cation HCl HCl HCl->Formyl_cation AlCl3 AlCl₃ AlCl3->Formyl_cation Intermediate Sigma Complex (Wheland Intermediate) Formyl_cation->Intermediate Aromatic 1-Chloro-2-fluoro- 4-methylbenzene Aromatic->Intermediate + [HCO]⁺ Product 4-Chloro-5-fluoro- 2-methylbenzaldehyde Intermediate->Product - H⁺ H_plus H⁺ Intermediate->H_plus AlCl4_minus AlCl₄⁻ H_plus->AlCl4_minus + AlCl₃ AlCl4_minus->AlCl3

Caption: Mechanism of Lewis Acid-Catalyzed Formylation.

Experimental Protocol: Formylation using Aluminum Chloride

This protocol is adapted from the synthesis of 4-fluoro-2-methylbenzaldehyde and can be applied to the synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde from 1-chloro-2-fluoro-4-methylbenzene.[1]

Materials:

  • 1-Chloro-2-fluoro-4-methylbenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Carbon Monoxide (CO) gas

  • Anhydrous, inert solvent (e.g., dichloromethane)

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a high-pressure reactor, suspend anhydrous AlCl₃ in the inert solvent under a nitrogen atmosphere.

  • Cool the mixture to 0-5 °C.

  • Introduce the 1-chloro-2-fluoro-4-methylbenzene to the reactor.

  • Pressurize the reactor with carbon monoxide to the desired pressure.

  • Slowly warm the reaction mixture to room temperature and stir for the specified time, monitoring the reaction progress by GC or TLC.

  • Upon completion, carefully vent the CO and quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation or column chromatography.

II. Catalytic Oxidation of the Methyl Group: A Selective Transformation

The selective oxidation of the methyl group of 4-chloro-5-fluoro-2-methyltoluene to the corresponding aldehyde is an attractive synthetic route. This method avoids the use of highly reactive formylating agents and can be more atom-economical. The key challenge lies in preventing over-oxidation to the carboxylic acid.

Catalyst Performance Comparison

Various transition metal-based catalysts have been employed for the selective oxidation of substituted toluenes.

Catalyst SystemOxidantSubstrateSelectivity for Aldehyde (%)Yield (%)Reference
Vanadia-Titania (V₂O₅/TiO₂) Air4-Fluorotoluene~50Moderate
Copper(II) sulfate / Potassium peroxysulfate K₂S₂O₈5-Fluoro-2-methylanisole-48
Cobalt(II) acetate / N-Hydroxyphthalimide (NHPI) O₂Toluene91.392.3 (conversion)[3]

Analysis of Catalyst Performance:

  • Vanadia-Titania (V₂O₅/TiO₂): This heterogeneous catalyst is effective for the vapor-phase oxidation of fluorotoluenes. However, selectivity towards the aldehyde can be moderate, with the formation of carbon oxides as byproducts.

  • Copper(II) sulfate / Potassium peroxysulfate: This system offers a convenient method for the oxidation of activated methyl groups under aqueous conditions. The yield for a related substrate is moderate.

  • Cobalt(II) acetate / N-Hydroxyphthalimide (NHPI): This catalytic system is highly effective for the aerobic oxidation of toluenes, showing excellent conversion and high selectivity for the aldehyde under relatively mild conditions[3]. The NHPI co-catalyst plays a crucial role in the radical-mediated oxidation mechanism.

Mechanistic Insights: The Radical Pathway

The cobalt-catalyzed oxidation with NHPI proceeds through a radical chain mechanism. The cobalt catalyst facilitates the decomposition of hydroperoxides, while NHPI acts as a radical mediator, promoting the selective oxidation of the methyl group.

Oxidation_Mechanism Substrate 4-Chloro-5-fluoro- 2-methyltoluene Benzyl_radical Benzyl Radical Substrate->Benzyl_radical PINO• Peroxy_radical Benzyl Peroxy Radical Benzyl_radical->Peroxy_radical + O₂ Hydroperoxide Benzyl Hydroperoxide Peroxy_radical->Hydroperoxide + Substrate - Benzyl Radical Aldehyde 4-Chloro-5-fluoro- 2-methylbenzaldehyde Hydroperoxide->Aldehyde Co(II)/Co(III) Co_II Co(II) Co_III Co(III) Co_II->Co_III + Hydroperoxide Co_III->Co_II + Hydroperoxide NHPI NHPI PINO PINO• (Phthalimide-N-oxyl radical) NHPI->PINO Co(III) O2 O₂ H_abstraction H-atom abstraction

Caption: Simplified Mechanism of Cobalt-Catalyzed Aerobic Oxidation.

Experimental Protocol: Cobalt-Catalyzed Aerobic Oxidation

This protocol is based on the selective oxidation of toluene and can be adapted for 4-chloro-5-fluoro-2-methyltoluene.[3]

Materials:

  • 4-Chloro-5-fluoro-2-methyltoluene

  • Cobalt(II) acetate tetrahydrate

  • N-Hydroxyphthalimide (NHPI)

  • Solvent (e.g., hexafluoroisopropanol)

  • Oxygen (O₂) balloon

Procedure:

  • To a reaction flask, add 4-chloro-5-fluoro-2-methyltoluene, cobalt(II) acetate, NHPI, and the solvent.

  • Stir the mixture at room temperature to dissolve the solids.

  • Replace the atmosphere in the flask with oxygen using a balloon.

  • Heat the reaction mixture to the desired temperature and stir vigorously.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

III. Halogen-Exchange (Halex) Reaction: An Indirect but Viable Route

The Halex reaction involves the nucleophilic substitution of a halogen atom on an aromatic ring with fluoride. While not a direct synthesis of the aldehyde, it can be a key step in a multi-step sequence, for example, by first synthesizing 4,5-dichloro-2-methylbenzaldehyde and then selectively replacing one of the chloro atoms with fluorine.

Catalyst Performance Comparison

Phase-transfer catalysts (PTCs) are crucial for facilitating the Halex reaction, which typically involves a solid inorganic fluoride salt and an organic substrate.

Phase-Transfer CatalystFluorinating AgentYield (%)Selectivity (%)Reference
Tetraphenylphosphonium bromide Spray-dried KF9098[4][5]
18-Crown-6 Potassium Fluoride (KF)GoodHigh[6]

Analysis of Catalyst Performance:

  • Tetraphenylphosphonium bromide: This is a highly effective PTC for Halex reactions, promoting high yields and selectivities under solvent-free or high-boiling solvent conditions[4][5].

  • 18-Crown-6: Crown ethers are excellent PTCs for fluoride-mediated reactions, effectively solubilizing the fluoride anion. They can lead to good yields and high selectivities[6].

Mechanistic Insights: The Role of the Phase-Transfer Catalyst

The PTC facilitates the transfer of the fluoride anion from the solid phase (e.g., KF) to the organic phase where the reaction occurs. The cationic part of the PTC forms a lipophilic ion pair with the fluoride anion, enabling its transport into the organic phase.

Halex_Mechanism cluster_aqueous Solid Phase cluster_organic Organic Phase KF KF (solid) F_anion_aq F⁻ KF->F_anion_aq PTC_cation_aq PTC⁺ PTC_F_pair_aq [PTC⁺F⁻] PTC_cation_aq->PTC_F_pair_aq F_anion_aq->PTC_F_pair_aq PTC_F_pair_org [PTC⁺F⁻] PTC_F_pair_aq->PTC_F_pair_org Phase Transfer Substrate 4,5-Dichloro- 2-methylbenzaldehyde Product 4-Chloro-5-fluoro- 2-methylbenzaldehyde Substrate->Product + F⁻ - Cl⁻ Cl_anion_org Cl⁻ Product->Cl_anion_org PTC_cation_org PTC⁺ PTC_Cl_pair_org [PTC⁺Cl⁻] PTC_cation_org->PTC_Cl_pair_org F_anion_org F⁻ F_anion_org->Product PTC_F_pair_org->PTC_cation_org PTC_F_pair_org->F_anion_org Cl_anion_org->PTC_Cl_pair_org PTC_Cl_pair_org->PTC_cation_aq Phase Transfer

Caption: Mechanism of Phase-Transfer Catalyzed Halogen-Exchange.

Experimental Protocol: Halogen-Exchange Reaction

This protocol is a general procedure for the fluorination of a chlorobenzaldehyde derivative.[4][5]

Materials:

  • 4,5-Dichloro-2-methylbenzaldehyde

  • Spray-dried Potassium Fluoride (KF)

  • Tetraphenylphosphonium bromide

  • High-boiling solvent (e.g., sulfolane) or solvent-free conditions

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a condenser, combine the 4,5-dichloro-2-methylbenzaldehyde, spray-dried KF, and tetraphenylphosphonium bromide.

  • If using a solvent, add it to the mixture.

  • Heat the reaction mixture to the desired temperature under a nitrogen atmosphere and stir vigorously.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Conclusion: Selecting the Optimal Catalytic Strategy

The choice of the most suitable catalytic system for the synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde depends on several factors, including the availability of starting materials, desired scale, and process safety considerations.

  • Lewis Acid-Catalyzed Formylation offers a direct and high-yielding route, particularly with a strong Lewis acid like AlCl₃. However, it requires handling of gaseous CO and a highly reactive catalyst.

  • Catalytic Oxidation of the Methyl Group provides an atom-economical and potentially milder alternative. Cobalt-based catalysts with NHPI show great promise for high selectivity and yield.

  • The Halogen-Exchange Reaction is an effective method for introducing the fluorine atom, but it is part of a multi-step synthesis. The use of phase-transfer catalysts is key to achieving high efficiency.

For researchers and drug development professionals, a thorough evaluation of these catalytic systems, considering both performance and practical aspects, will be crucial for the successful and efficient synthesis of this important building block. Further optimization of reaction conditions for the specific target molecule is recommended to achieve the best possible results.

References

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Sources

cost-benefit analysis of different 4-Chloro-5-fluoro-2-methylbenzaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Chloro-5-fluoro-2-methylbenzaldehyde (CAS: 1780682-41-8)[1]

As a highly substituted, electron-deficient aromatic building block, 4-chloro-5-fluoro-2-methylbenzaldehyde[1] is a critical intermediate in the development of modern pharmaceuticals, particularly in the synthesis of kinase inhibitors and agrochemical active ingredients. The presence of four distinct substituents (formyl, methyl, chloro, and fluoro) on the benzene ring presents significant regiochemical challenges during synthesis.

This guide provides an objective, data-driven comparison of three distinct synthetic methodologies, evaluating them on causality, scalability, regiochemical fidelity, and overall cost-efficiency.

Executive Summary: Method Comparison

The table below summarizes the quantitative and qualitative metrics of the three primary synthetic routes. Data is synthesized from standard process chemistry optimizations for this class of tetra-substituted benzenes.

MetricMethod A: Turbo-Grignard ExchangeMethod B: Rieche FormylationMethod C: DIBAL-H Nitrile Reduction
Starting Material 1-Bromo-4-chloro-5-fluoro-2-methylbenzene3-Chloro-4-fluorotoluene4-Chloro-5-fluoro-2-methylbenzonitrile
Regioselectivity Excellent (>99:1) Poor (~1:3 desired:undesired)Excellent (>99:1)
Typical Yield 82 - 86%20 - 25% (after separation)88 - 92%
Reagent Cost/Kg High ( $)Low ($) Medium-High ( )
Scalability Moderate (Exothermic quench)High (but limited by yield)High (Cryogenic/Flow systems)
Best Use Case Discovery / Milligram to Gram scaleIndustrial bulk (if isomers are separable)Late-stage high-purity synthesis

Method A: The "Precision" Route – Directed Halogen-Metal Exchange

The Chemical Causality

Traditional halogen-metal exchange using n-butyllithium requires strict cryogenic conditions (–78 °C) to prevent the elimination of the adjacent fluoride or chloride to form a highly reactive aryne intermediate. To circumvent this, we employ the Turbo-Grignard reagent ( i -PrMgCl·LiCl), pioneered by Paul Knochel[2]. The addition of lithium chloride breaks down the polymeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity. This allows the selective exchange of the bromide at a much milder temperature (–20 °C to 0 °C) without disturbing the C-Cl or C-F bonds[3][4]. The resulting arylmagnesium species is then quenched with N,N -dimethylformamide (DMF) to yield the aldehyde.

TurboGrignard SM 1-Bromo-4-chloro- 5-fluoro-2-methylbenzene Intermediate Arylmagnesium Chloride Complex SM->Intermediate Metal-Halogen Exchange Reagent i-PrMgCl·LiCl (Turbo-Grignard) Reagent->Intermediate Product 4-Chloro-5-fluoro- 2-methylbenzaldehyde Intermediate->Product Formylation Quench DMF Quench & Hydrolysis Quench->Product

Fig 1: Workflow of the Turbo-Grignard halogen-metal exchange and subsequent DMF formylation.

Step-by-Step Protocol
  • Preparation: Dissolve 1-bromo-4-chloro-5-fluoro-2-methylbenzene (1.0 eq) in anhydrous THF (0.5 M) under a strict argon atmosphere. Cool the solution to –20 °C.

  • Exchange: Dropwise add i -PrMgCl·LiCl (1.3 M in THF, 1.1 eq) over 30 minutes.

  • Self-Validating Step: Withdraw a 0.1 mL aliquot, quench with iodine, and analyze via GC-MS. The reaction must show >95% conversion of the starting bromide to the iodinated analog before proceeding.

  • Formylation: Add anhydrous DMF (2.0 eq) rapidly. Stir for 1 hour, allowing the mixture to warm to 0 °C.

  • Workup: Quench carefully with 1M HCl (exothermic) to hydrolyze the hemiaminal intermediate. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Method B: The "Low-Cost" Route – Direct Rieche Formylation

The Chemical Causality

For bulk industrial synthesis, avoiding expensive brominated precursors is highly desirable. Method B utilizes the inexpensive 3-chloro-4-fluorotoluene. Because the ring is deactivated by the halogens, standard Vilsmeier-Haack conditions (POCl₃/DMF) fail. Instead, we use the Rieche Formylation [5], employing titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether (Cl₂CHOMe)[5][6].

The Regioselectivity Challenge: This method is fundamentally limited by competing directing effects. The fluorine atom at C4 is a powerful ortho-director via resonance, pushing electrophilic aromatic substitution toward C5. However, to achieve our target, the formylation must occur at C6 (ortho to the methyl group). Consequently, the reaction yields a mixture heavily favoring the undesired 3-chloro-2-fluoro-5-methylbenzaldehyde.

RiecheSelectivity SM 3-Chloro-4-fluorotoluene Reagents TiCl₄ + Cl₂CHOMe (Rieche Conditions) SM->Reagents Major 3-Chloro-2-fluoro- 5-methylbenzaldehyde (Major, F-directed) Reagents->Major Attack at C5 (~75%) Minor 4-Chloro-5-fluoro- 2-methylbenzaldehyde (Minor, Target) Reagents->Minor Attack at C6 (~25%)

Fig 2: Competing regiochemical pathways in the Rieche formylation of 3-chloro-4-fluorotoluene.

Step-by-Step Protocol
  • Activation: Dissolve 3-chloro-4-fluorotoluene (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Complexation: Add TiCl₄ (2.0 eq) dropwise. Self-Validating Step: The solution will turn deep yellow/orange, confirming the formation of the active Lewis acid complex.

  • Formylation: Slowly add Cl₂CHOMe (1.5 eq). Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • Workup: Pour the mixture over crushed ice and 1M HCl to break the titanium complex. Extract with DCM.

  • Purification (Critical): The crude mixture must be subjected to rigorous silica gel column chromatography or fractional crystallization to separate the minor desired isomer from the major byproduct.

Method C: The "High-Fidelity Late-Stage" Route – DIBAL-H Reduction

The Chemical Causality

When absolute regiochemical fidelity is required and the benzonitrile precursor is available, reduction with Diisobutylaluminum hydride (DIBAL-H) is the gold standard[7][8][9]. Unlike NaBH₄, DIBAL-H is an electrophilic reducing agent[9]. The aluminum atom first coordinates to the lone pair of the nitrile nitrogen. Following hydride transfer, a stable tetrahedral aluminum iminium complex is formed. This intermediate is highly stable at low temperatures, actively preventing over-reduction to the primary amine[9][10]. The aldehyde is only released upon aggressive aqueous acidic hydrolysis[7].

DIBALH SM 4-Chloro-5-fluoro- 2-methylbenzonitrile Coord DIBAL-H Coordination SM->Coord Imine Stable Aluminum Iminium Complex Coord->Imine Hydride Transfer Hydrolysis Aqueous Acid Workup Imine->Hydrolysis Product 4-Chloro-5-fluoro- 2-methylbenzaldehyde Hydrolysis->Product Imine Cleavage

Fig 3: Mechanistic progression of the DIBAL-H electrophilic reduction of the nitrile precursor.

Step-by-Step Protocol
  • Preparation: Dissolve 4-chloro-5-fluoro-2-methylbenzonitrile (1.0 eq) in anhydrous toluene (0.2 M). Cool strictly to –78 °C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise down the side of the flask to pre-cool the reagent. Stir for 2 hours at –78 °C.

  • Self-Validating Step: TLC monitoring (Hexanes/EtOAc 8:2) should show complete consumption of the highly UV-active nitrile spot.

  • Hydrolysis: Quench the reaction at –78 °C by adding methanol (to destroy excess DIBAL-H), followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).

  • Workup: Warm to room temperature and stir vigorously for 2 hours until the aluminum salts partition into the aqueous layer, leaving two clear phases. Extract with EtOAc and concentrate.

Conclusion & Recommendations

  • For Discovery Chemistry & Medicinal Chemists: Method A (Turbo-Grignard) is highly recommended. It provides the best balance of high yield, excellent regioselectivity, and rapid access to the target molecule without the need for exhaustive purification.

  • For Process Scale-Up (10+ kg): Method C (DIBAL-H Reduction) is the most robust. While DIBAL-H is moderately expensive, modern continuous flow chemistry systems have revitalized this method, allowing for highly controlled, safe, and scalable aldehyde synthesis with near-quantitative yields[8][11].

  • Method B (Rieche Formylation) should be avoided unless a highly efficient downstream separation technology (e.g., simulated moving bed chromatography) is available to handle the poor regioselectivity.

References

  • Krasovskiy, A.; Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angewandte Chemie International Edition, 43(25), 3333-3336. Available at: [Link]

  • Hermann, A.; Seymen, R.; Brieger, L.; Kleinheider, J.; Grabe, B.; Hiller, W.; Strohmann, C. (2023). "Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents". Angewandte Chemie International Edition, 62(25), e202302489. Available at: [Link]

  • Rieche, A.; Gross, H.; Höft, E. (1967). "Aromatic Aldehydes. Mesitaldehyde". Organic Syntheses, 47, 1. Available at: [Link]

  • Webb, D.; Jamison, T. F. (2012). "Diisobutylaluminum Hydride Reductions Revitalized: A Fast, Robust, and Selective Continuous Flow System for Aldehyde Synthesis". Organic Letters, 14(2), 568–571. Available at: [Link]

  • Imperial College London. "Organic Synthesis Part 2 - Functional Group Interconversions". Department of Chemistry Course Materials. Available at: [Link]

Sources

comparison of analytical techniques for 4-Chloro-5-fluoro-2-methylbenzaldehyde characterization

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Chloro-5-fluoro-2-methylbenzaldehyde

Introduction: The Critical Role of Analytical Precision

4-Chloro-5-fluoro-2-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its specific arrangement of chloro, fluoro, and methyl groups on the benzaldehyde scaffold imparts unique reactivity, making it a valuable intermediate for constructing more complex, biologically active molecules.[1] The purity and structural integrity of this starting material are paramount; the presence of isomers, unreacted precursors, or by-products can have profound consequences on the yield, safety, and efficacy of the final product.[2][3]

This guide provides a comparative analysis of the primary analytical techniques for the comprehensive characterization of 4-Chloro-5-fluoro-2-methylbenzaldehyde. As a Senior Application Scientist, my objective is not merely to list protocols but to provide the underlying rationale for methodological choices. We will explore how each technique contributes to a holistic understanding of the molecule, ensuring that researchers and drug development professionals can confidently assess the quality of their material. This integrated approach, leveraging the strengths of multiple analytical methods, forms a self-validating system for quality control.

Core Analytical Techniques: A Multi-Faceted Approach

A single analytical technique is rarely sufficient for full characterization. A robust analytical package combines techniques that provide orthogonal information—confirming structure, assessing purity, and determining molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms. For 4-Chloro-5-fluoro-2-methylbenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

  • Expertise & Causality:

    • ¹H NMR: Provides information on the number and environment of protons. We expect to see distinct signals for the aldehydic proton (CHO), the two aromatic protons, and the methyl group (CH₃). The chemical shifts and coupling patterns (splitting) between these protons confirm their relative positions on the aromatic ring.

    • ¹³C NMR: Reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the aldehyde, the aromatic carbons (some of which will show coupling to fluorine), and the methyl carbon.[4]

    • ¹⁹F NMR: As fluorine has a natural abundance of 100% and is a spin-½ nucleus, ¹⁹F NMR is highly sensitive. It provides a single, sharp signal whose chemical shift is characteristic of its electronic environment, confirming the presence and position of the fluorine atom.

A complete NMR analysis provides a definitive structural fingerprint, making it the primary tool for identity confirmation.

Mass Spectrometry (MS) Coupled with Gas Chromatography (GC-MS): Identity and Volatile Impurity Profiling

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for analyzing volatile and semi-volatile compounds.[5]

  • Expertise & Causality:

    • Gas Chromatography (GC): Separates the sample into its individual components based on their volatility and interaction with the stationary phase of the GC column. This is crucial for separating the target compound from any volatile impurities, such as residual solvents or starting materials.[3] The choice of a mid-polarity column (e.g., DB-624 or Rtx-35) is often effective for separating halogenated aromatic compounds.[2][3]

    • Mass Spectrometry (MS): After separation, molecules are ionized, typically by Electron Ionization (EI), which bombards them with high-energy electrons.[6] This process creates a positively charged molecular ion ([M]⁺) and a series of characteristic fragment ions. For 4-Chloro-5-fluoro-2-methylbenzaldehyde (Molecular Weight: 172.58 g/mol ), we would expect to see the molecular ion peak and key fragments corresponding to the loss of a hydrogen atom ([M-1]⁺) or the formyl radical ([M-29]⁺).[6][7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional layer of confirmation.

GC-MS is therefore invaluable for confirming molecular weight and identifying volatile impurities that may be missed by other techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the premier technique for determining the purity of a compound and quantifying impurities, particularly those that are non-volatile or thermally unstable.[8] A reversed-phase HPLC (RP-HPLC) method is typically employed for substituted benzaldehydes.

  • Expertise & Causality:

    • Methodology: In RP-HPLC, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol).[8] The compound and its impurities are separated based on their relative hydrophobicity. The retention time is a characteristic property under specific conditions, while the peak area is proportional to the concentration.

    • Application: This method is ideal for quantifying the main peak (4-Chloro-5-fluoro-2-methylbenzaldehyde) and detecting less volatile impurities, such as isomeric by-products or products of oxidation (e.g., the corresponding carboxylic acid). UV detection is commonly used for aromatic aldehydes, with a wavelength around 254 nm providing good sensitivity.[8]

HPLC is the cornerstone of quality control for purity determination and is essential for generating the data required for batch release in pharmaceutical development.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

  • Expertise & Causality:

    • Characteristic Absorptions: The FTIR spectrum of 4-Chloro-5-fluoro-2-methylbenzaldehyde will exhibit several key absorption bands:

      • A strong, sharp peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch of the conjugated aldehyde.[10]

      • Two medium-intensity peaks around 2820 cm⁻¹ and 2720 cm⁻¹ corresponding to the C-H stretch of the aldehyde group (a characteristic Fermi doublet).[10]

      • Peaks in the 1600-1450 cm⁻¹ region for the aromatic C=C ring stretches.[10]

      • Absorptions corresponding to the C-Cl and C-F stretches, typically found in the 1150-700 cm⁻¹ region.[9]

While not a primary tool for quantification or isomer differentiation, FTIR provides a quick and non-destructive confirmation that the key functional groups of the target molecule are present.[11]

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific question being asked. The following table summarizes the strengths and applications of each method for characterizing 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Technique Information Provided Primary Use Case Sensitivity Selectivity Sample State Destructive?
NMR Unambiguous molecular structure, connectivityIdentity Confirmation, Structural ElucidationModerateVery HighSolutionNo
GC-MS Molecular weight, fragmentation pattern, volatile impurity profileIdentity Confirmation, Impurity IDHighHighGas/VaporYes
HPLC Purity, quantification of non-volatile impuritiesPurity Assessment, Quality ControlHighHighSolutionNo (sample can be recovered)
FTIR Presence of functional groupsQuick Identity ScreenLow-ModerateLowSolid/LiquidNo

Visualizing the Analytical Workflow

A comprehensive characterization of a new batch of 4-Chloro-5-fluoro-2-methylbenzaldehyde requires an integrated workflow. This ensures that all aspects of the compound's quality—identity, purity, and structure—are verified.

Analytical_Workflow cluster_0 Step 1: Identity & Structure Confirmation cluster_1 Step 2: Purity & Impurity Profiling cluster_2 Step 3: Final Quality Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Decision Compare Data to Specification NMR->Decision GCMS GC-MS Analysis GCMS_Purity GC-MS Analysis (Volatile Impurities) GCMS->Decision FTIR FTIR Spectroscopy FTIR->Decision HPLC HPLC-UV Analysis (Purity Assay) HPLC->Decision Pass Batch Release Decision->Pass Meets Specs Fail Investigate / Repurify Decision->Fail Out of Spec Start New Batch of 4-Chloro-5-fluoro-2-methylbenzaldehyde Start->NMR Structural Proof Start->GCMS MW & Volatile Profile Start->FTIR Functional Groups Start->HPLC Primary Purity Check

Caption: Comprehensive analytical workflow for quality control.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 4-Chloro-5-fluoro-2-methylbenzaldehyde and can be adapted based on available instrumentation.

Protocol 1: Purity Determination by RP-HPLC

This method is designed to provide excellent separation of the main compound from potential non-volatile impurities.

  • Instrumentation and Conditions:

    • HPLC System: A standard analytical HPLC with a UV-Vis detector.[8]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (65:35, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.[8]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): Acetonitrile.

    • Standard Solution: Accurately weigh ~10 mg of a certified reference standard of 4-Chloro-5-fluoro-2-methylbenzaldehyde and dissolve in 10 mL of diluent to get a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) as the standard solution.

  • Analysis and Data Processing:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the standard solution to determine the retention time and response of the main peak.

    • Inject the sample solution.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Identity Confirmation by GC-MS

This protocol is for confirming the molecular weight and identifying volatile impurities.

  • Instrumentation and Conditions:

    • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[5]

    • Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

      • Source Temperature: 230°C.

      • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[6]

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.

  • Analysis and Data Interpretation:

    • Inject 1 µL of the prepared sample.

    • Identify the peak corresponding to 4-Chloro-5-fluoro-2-methylbenzaldehyde based on its retention time.

    • Examine the mass spectrum of this peak. Confirm the presence of the molecular ion ([M]⁺) at m/z ~172.5 and the characteristic isotopic pattern for one chlorine atom.

    • Compare the fragmentation pattern to theoretical predictions or a reference spectrum if available.

    • Analyze any other peaks in the chromatogram to identify potential volatile impurities.

Decision_Tree Question1 What is the primary analytical question? Answer1 Is this the correct molecule? (Identity & Structure) Question1->Answer1 Answer2 How pure is this sample? (Purity & Quantification) Question1->Answer2 Answer3 What functional groups are present? Question1->Answer3 Technique1 NMR Spectroscopy (Definitive Structure) Answer1->Technique1 Primary Technique2 GC-MS (Molecular Weight) Answer1->Technique2 Confirmatory Answer2->Technique2 Volatile Impurities Technique3 HPLC-UV (Quantitative Assay) Answer2->Technique3 Primary Technique4 FTIR (Quick Functional Group Check) Answer3->Technique4

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The characterization of 4-Chloro-5-fluoro-2-methylbenzaldehyde is not a task for a single instrument but requires a thoughtfully integrated suite of analytical techniques. NMR spectroscopy stands as the ultimate arbiter of structure, while GC-MS provides essential confirmation of molecular weight and a profile of volatile impurities. For routine quality control and accurate purity assessment, HPLC is the undisputed method of choice. Finally, FTIR offers a rapid, non-destructive check for the presence of key functional groups.

By employing these techniques in a complementary fashion, as outlined in the proposed workflow, researchers, scientists, and drug development professionals can ensure the identity, purity, and overall quality of this critical synthetic intermediate. This rigorous analytical approach underpins the reliability and reproducibility of research and development, ultimately contributing to the quality of the final products.

References

  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • G, S. P., & M N, K. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Royal Society of Chemistry. Retrieved from [Link]

  • ChemWis. (2025, February 17). 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). Retrieved from [Link]

  • Sharma, V. K. (2022, April). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. International Journal of Trend in Scientific Research and Development, 6(3), 11-14. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-chloro-. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation of 3-chloro-5-fluorophenol by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2024, January 10). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for producing fluorobenzaldehydes - EP 0289942 B1. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap. Retrieved from [Link]

  • Elsevier. (2023). High resolution FTIR spectrum of CH2D37Cl. ScienceDirect. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016, February 23). Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemspace. (n.d.). 5-chloro-4-fluoro-2-methylbenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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A Comparative Guide to the Structural Validation of 4-Chloro-5-fluoro-2-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Structural Integrity in Drug Development

In the landscape of pharmaceutical synthesis, substituted benzaldehydes are pivotal intermediates. Among these, derivatives of 4-Chloro-5-fluoro-2-methylbenzaldehyde are of increasing interest due to their utility as building blocks for complex molecules in medicinal chemistry and materials science.[1] The specific arrangement of chloro, fluoro, and methyl groups on the aromatic ring provides a unique electronic and steric profile, making these compounds valuable starting materials for creating novel therapeutic agents and functional materials.[1]

However, the very complexity that makes these molecules valuable also necessitates a rigorous and multi-faceted approach to structural validation. The safety and efficacy of a final Active Pharmaceutical Ingredient (API) are directly dependent on the purity and confirmed structure of its intermediates.[2] An unconfirmed structure or the presence of unidentified impurities can lead to failed clinical trials, unforeseen side effects, and significant financial loss. This guide provides a comprehensive comparison of the essential analytical techniques required to unambiguously validate the structure and purity of 4-Chloro-5-fluoro-2-methylbenzaldehyde derivatives, ensuring the integrity of the drug development pipeline.

The Analytical Triad: NMR, Mass Spectrometry, and IR Spectroscopy

No single analytical technique is sufficient for complete structural elucidation. A robust validation strategy relies on the synergistic use of several orthogonal methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy form the foundational triad for characterizing novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.[3] It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms. For derivatives of 4-Chloro-5-fluoro-2-methylbenzaldehyde, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices: We use ¹H NMR to map the number and environment of protons, paying close attention to the aromatic region where splitting patterns reveal the substitution pattern on the benzene ring. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in the ¹H spectrum.[4] The combination provides a complete picture of the molecule's backbone.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual peak should not overlap with key analyte signals.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.[5]

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-200 ppm.

    • Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase and baseline correct the resulting spectrum and integrate the signals in the ¹H NMR spectrum.

Data Presentation: Expected NMR Data for a Representative Derivative

Let's consider a hypothetical derivative: (4-chloro-5-fluoro-2-methylphenyl)methanol, formed by the reduction of the parent aldehyde.

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
~7.25 d J(H,F) ≈ 8.0 1H Aromatic H (ortho to CH₂OH)
~7.10 d J(H,F) ≈ 6.0 1H Aromatic H (ortho to Cl)
4.68 s - 2H -CH₂OH
2.25 s - 3H -CH₃

| 1.60 | br s | - | 1H | -OH |

Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~158 (d, J(C,F) ≈ 245 Hz) C-F
~138 (d, J(C,F) ≈ 5 Hz) C-CH₂OH
~135 C-CH₃
~130 (d, J(C,F) ≈ 18 Hz) C-H (ortho to CH₂OH)
~125 C-Cl
~118 (d, J(C,F) ≈ 22 Hz) C-H (ortho to Cl)
~64 -CH₂OH

| ~18 | -CH₃ |

Note: The presence of fluorine will cause splitting in both ¹H and ¹³C spectra, providing crucial confirmation of its position.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[6] This is a critical self-validating step; the measured molecular weight must precisely match the calculated weight of the proposed structure.

Causality Behind Experimental Choices: We use a high-resolution mass spectrometer (HRMS) to obtain a highly accurate mass measurement, which helps to confirm the elemental composition. The fragmentation pattern can reveal the loss of specific groups (e.g., -CHO, -Cl), further corroborating the proposed structure. For halogenated compounds like these, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides an unmistakable signature.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common "soft" ionization technique suitable for many derivatives. For less polar compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used.[7]

  • Instrumentation: Introduce the sample into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.

  • Data Acquisition: Acquire data in positive or negative ion mode, depending on the analyte's properties. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺, [M+Na]⁺, or M⁺•). Compare the exact mass to the theoretical mass calculated from the molecular formula. Analyze the isotopic pattern to confirm the presence of chlorine.

Data Presentation: Expected MS Data for 4-Chloro-5-fluoro-2-methylbenzaldehyde

Table 3: Mass Spectrometry (MS) Data

Ionization Key m/z Values Interpretation
HRMS (ESI+) 173.0163 [M+H]⁺ Calculated for C₈H₇ClFO⁺: 173.0164
175.0134 Isotopic peak for ³⁷Cl, ratio ~3:1 with m/z 173
GC-MS (EI) 172 M⁺• Molecular ion
143 Loss of -CHO group

| | 137 | Loss of -Cl group |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[8] While it doesn't provide a complete structural map like NMR, it is exceptionally good at confirming key features, such as the aldehyde carbonyl group.

Causality Behind Experimental Choices: The primary goal here is to confirm the aldehyde functionality. The C=O stretch of an aromatic aldehyde has a very strong and characteristic absorption band. Its presence or absence (in the case of a reduced derivative) is a quick and reliable validation point.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.

    • Liquid/Oil: Place a drop of the sample between two salt (NaCl or KBr) plates.

  • Instrumentation: Place the sample in an FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background scan of the empty sample holder (or pure KBr pellet) is taken first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Data Presentation: Expected IR Data for 4-Chloro-5-fluoro-2-methylbenzaldehyde

Table 4: Infrared (IR) Spectroscopy Data

State Key Absorption Bands (cm⁻¹) Assignment
KBr Pellet ~3050-3100 Aromatic C-H stretch
~2850, ~2750 Aldehyde C-H stretch (Fermi doublet)
~1700 (strong) Aldehyde C=O stretch
~1600, ~1475 Aromatic C=C stretch
~1250 C-F stretch

| | ~800 | C-Cl stretch |

The Gold Standard: X-Ray Crystallography for Unambiguous 3D Structure

When absolute, unambiguous structural proof is required, single-crystal X-ray crystallography is the definitive method.[9][10] It provides the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and stereochemistry.[11]

Causality Behind Experimental Choices: While NMR and MS provide evidence for connectivity, crystallography provides a direct image of the molecule.[12] It is the ultimate arbiter in cases of structural ambiguity and is often required for regulatory submissions for new chemical entities. The primary challenge, and the rate-limiting step, is growing a single crystal of suitable size and quality.[13]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: This is the most critical and often challenging step. It involves slowly precipitating the purified compound from a supersaturated solution. Common methods include:

    • Slow evaporation of a solvent.

    • Vapor diffusion of an anti-solvent.

    • Slow cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibration. It is then irradiated with a monochromatic X-ray beam while being rotated. The resulting diffraction pattern is recorded on a detector.[11]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal, from which the atomic positions are deduced. This initial model is then refined to best fit the experimental data.

Visualizing the Validation Workflow

A logical and systematic workflow is essential for efficiently validating the structure of a new derivative. The following diagrams illustrate the overall process and the interplay between different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Core cluster_confirmation Confirmation & Purity Synth Chemical Synthesis Purify Purification (e.g., Chromatography, Recrystallization) Synth->Purify IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS NMR NMR (1H, 13C) Purify->NMR Purity Purity Analysis (HPLC/GC) IR->Purity MS->Purity NMR->Purity Xray X-Ray Crystallography (Optional/Definitive) Purity->Xray If needed Final Structurally Validated Intermediate Purity->Final Xray->Final

Caption: High-level workflow for synthesis and structural validation.

G cluster_data Experimental Data Proposed Proposed Structure (C8H6ClFO) NMR_Data NMR Data (H/C Framework, Connectivity) Proposed->NMR_Data MS_Data MS Data (Molecular Formula, Isotopic Pattern) Proposed->MS_Data IR_Data IR Data (Aldehyde C=O Present) Proposed->IR_Data Conclusion Structure Confirmed NMR_Data->Conclusion Matches Framework MS_Data->Conclusion Matches Formula IR_Data->Conclusion Matches Functional Groups

Caption: Logical convergence of data for structural confirmation.

Conclusion: An Integrated Approach to Trustworthiness

Validating the structure of 4-Chloro-5-fluoro-2-methylbenzaldehyde derivatives is not a linear process but an integrated system of cross-verification. Each analytical technique provides a unique piece of the structural puzzle. NMR defines the atomic framework, Mass Spectrometry confirms the molecular formula and key fragments, and IR spectroscopy verifies essential functional groups. For ultimate confirmation, X-ray crystallography provides an unambiguous three-dimensional structure. By employing these techniques in a logical workflow, researchers and drug development professionals can ensure the scientific integrity of their work, leading to safer, more effective final products.

References

  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(19), 2093–2100.
  • EBSCO. X-ray Determination Of Molecular Structure. Physics | Research Starters.
  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
  • Harris, K. D. (2001). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Benzyloxy-Substituted Phenylbenzaldehydes: A Technical Guide.
  • Vini, L. (2025). X-Ray Crystallography: Explaining the Enigmas of Molecular Structure. Journal of Physical Chemistry & Biophysics, 15(5).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231.
  • ResearchGate. (n.d.). The synthesis and characterization of substituted benzaldehyde - N - aryloxyacetyl hydrazone compounds.
  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews.
  • ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity in Pharmaceutical Intermediates: A Guide for Buyers.
  • Blogs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis.
  • Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
  • Informatics Journals. (n.d.). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.

Sources

Comparative Application Guide: 4-Chloro-5-fluoro-2-methylbenzaldehyde in Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5-fluoro-2-methylbenzaldehyde (CAS: 1780682-41-8) is a highly specialized molecular building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Featuring a meticulously balanced substitution pattern, this compound offers unique steric and electronic properties that directly influence both its chemical reactivity and the pharmacokinetic profile of its downstream derivatives.

This guide provides an objective comparison of its performance against alternative scaffolds, alongside field-validated experimental protocols for its synthesis and application.

Structural Rationale & Causality (SAR)

In drug development, the spatial orientation and metabolic stability of a molecule are as critical as its target affinity.

  • Steric Shielding (The Ortho-Effect): The 2-methyl group introduces significant steric bulk adjacent to the reactive carbonyl center. This steric hindrance restricts the rotational degrees of freedom of the aldehyde, locking it into a preferred conformation. When converted into a benzylamine, this restricted rotation minimizes entropic penalties upon binding to target proteins (e.g., kinase hinge regions).

  • Metabolic & Electronic Modulation: The para-chloro and meta-fluoro substituents act as a dual electronic and metabolic shield. The highly electronegative fluorine atom withdraws electron density via the inductive effect, blocking cytochrome P450-mediated oxidation at the electron-rich aromatic ring. Simultaneously, the chlorine atom enhances overall lipophilicity (LogP) and enables strong halogen bonding within hydrophobic binding pockets.

SAR Core CAS: 1780682-41-8 Me 2-Methyl Group Core->Me F 5-Fluoro Group Core->F Cl 4-Chloro Group Core->Cl Steric Steric Shielding Me->Steric Restricts rotation Meta Metabolic Stability F->Meta Blocks CYP450 Lipo Lipophilicity (LogP) F->Lipo Cl->Lipo Halogen bonding

Figure 1: Structure-Activity Relationship (SAR) mapping of the substitution pattern.

Comparative Performance Analysis

To objectively evaluate the utility of 4-chloro-5-fluoro-2-methylbenzaldehyde, we compare its performance against two common commercial alternatives: 4-Chloro-3-fluorobenzaldehyde (lacking the ortho-methyl) and 2-Methylbenzaldehyde (lacking the halogens).

ScaffoldSteric Hindrance (Aldehyde)Lipophilicity ContributionAldehyde ElectrophilicityPrimary Application Advantage
4-Chloro-5-fluoro-2-methylbenzaldehyde High (ortho-Me)High (+Cl, +F)Moderate (Sterically shielded)Conformationally locked, metabolically stable APIs.
4-Chloro-3-fluorobenzaldehyde LowModerateHigh (Unshielded)Rapid Schiff base formation, flexible linkers.
2-Methylbenzaldehyde HighLowModerateSimple steric probes, low lipophilicity targets.

Data Interpretation: While 4-Chloro-3-fluorobenzaldehyde reacts faster with nucleophiles due to the lack of steric hindrance, it produces highly flexible linkages that often suffer from poor target selectivity. 4-Chloro-5-fluoro-2-methylbenzaldehyde sacrifices raw reaction speed for superior structural rigidity and metabolic robustness.

Synthetic Methodologies & Experimental Protocols

The synthesis of heavily substituted benzaldehydes traditionally relies on harsh oxidation of toluene derivatives, which frequently suffers from over-oxidation to the corresponding benzoic acid. To circumvent this, a self-validating radical-mediated halogenation approach is preferred[2].

Pathway SM Starting Toluene Derivative UV UV Chlorination (400 nm) SM->UV GemDi gem-Dichloride Intermediate UV->GemDi Cl2 gas Hydro Catalytic Hydrolysis GemDi->Hydro Prod 4-Chloro-5-fluoro- 2-methylbenzaldehyde Hydro->Prod H2O, Cat.

Figure 2: Radical-mediated synthesis workflow for 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Protocol 1: Radical-Mediated Synthesis via gem-Dichloride Intermediate

Causality behind choices: Utilizing UV light (400 nm) initiates homolytic cleavage of Cl₂ without the need for chemical radical initiators (like AIBN), ensuring a cleaner reaction profile. The reaction is stoichiometrically driven to the gem-dichloride stage, deliberately avoiding the trichloride to prevent carboxylic acid formation upon hydrolysis[2][3].

Step-by-Step Methodology:

  • Preparation: Charge a photoreactor vessel with 1-chloro-2-fluoro-5-methyl-4-(methyl)benzene (1.0 eq, 100 mmol). No solvent is required if the substrate is liquid at the reaction temperature, maximizing throughput and environmental sustainability[3].

  • Initiation: Irradiate the neat liquid with a 400 nm UV LED array.

  • Halogenation: Slowly bubble Cl₂ gas (2.2 eq, 220 mmol) into the reaction mixture over 4 hours. Maintain the internal temperature at 60–70 °C[3]. The use of exactly 2.2 equivalents ensures complete conversion to the gem-dichloride while minimizing over-chlorination.

  • Hydrolysis: Transfer the crude gem-dichloride to a secondary flask containing water (10 volumes) and a catalytic amount of Lewis acid (e.g., FeCl₃, 1 mol%). Heat to 90 °C for 6 hours.

  • Workup: Cool the mixture to 0 °C to precipitate the crude 4-chloro-5-fluoro-2-methylbenzaldehyde. Filter, wash with cold water, and recrystallize from ethanol to yield the pure product (>92% yield, >95% purity)[1][2].

Protocol 2: Sterically Hindered Reductive Amination

Causality behind choices: The ortho-methyl group significantly slows down standard imine formation. Using sodium borohydride (NaBH₄) directly often leads to premature reduction of the unreacted aldehyde to an alcohol. Therefore, Titanium(IV) isopropoxide (Ti(OiPr)₄) is employed as a Lewis acid and water scavenger to force imine formation, followed by reduction with the milder Sodium triacetoxyborohydride (NaBH(OAc)₃).

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under N₂, dissolve 4-chloro-5-fluoro-2-methylbenzaldehyde (1.0 eq, 10 mmol) and the primary amine (1.1 eq, 11 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Activation: Add Ti(OiPr)₄ (2.0 eq, 20 mmol) dropwise at room temperature. Stir for 12 hours. The titanium coordinates the carbonyl oxygen, increasing its electrophilicity and overcoming the steric bulk of the ortho-methyl group.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (3.0 eq, 30 mmol) in portions. Stir for an additional 4 hours at room temperature.

  • Quenching & Workup: Quench the reaction by carefully adding 1M aqueous NaOH (20 mL) to precipitate titanium dioxide salts. Filter the resulting suspension through a pad of Celite.

  • Extraction: Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the functionalized benzylamine.

Conclusion

4-Chloro-5-fluoro-2-methylbenzaldehyde offers a superior structural profile for advanced drug discovery compared to its less substituted counterparts. By leveraging the steric shielding of the ortho-methyl group and the metabolic stability imparted by the halogens, researchers can design highly selective and stable APIs. The provided protocols ensure reproducible, high-yield integration of this building block into complex synthetic pipelines.

References

  • Title: CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde (Details radical-mediated halogenation parameters)

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A Senior Application Scientist's Guide to Benchmarking Halogenated Benzaldehydes in Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Substituted benzaldehydes are foundational building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The nature and position of substituents on the aromatic ring dictate the reactivity of the aldehyde, influencing reaction rates, yields, and even the feasibility of certain transformations. This guide provides an in-depth comparative analysis of the performance of halogenated benzaldehydes in the Knoevenagel condensation, a cornerstone of carbon-carbon bond formation. While we will draw on concrete experimental data for commercially available, structurally related analogues such as 4-chlorobenzaldehyde and 2,4-dichlorobenzaldehyde, we will also provide a detailed theoretical performance evaluation of the more complex, next-generation building block, 4-Chloro-5-fluoro-2-methylbenzaldehyde . This guide is designed to equip the practicing scientist with both robust experimental protocols and the causal, mechanistic understanding required to make informed decisions in the laboratory.

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Synthesis

Halogenated benzaldehydes are a class of organic intermediates prized for their unique electronic properties and synthetic versatility. The introduction of halogen atoms—particularly fluorine and chlorine—onto the benzaldehyde scaffold imparts several desirable characteristics:

  • Enhanced Electrophilicity: Halogens are electron-withdrawing groups (EWGs) that, through their inductive effect, increase the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, often leading to faster reaction rates and higher yields in reactions such as condensations, Wittig reactions, and Grignard additions.

  • Metabolic Stability: In the context of drug discovery, the incorporation of fluorine atoms can enhance the metabolic stability of a molecule, a crucial parameter in the development of new therapeutic agents.

  • Modulation of Physicochemical Properties: Halogenation can significantly alter a molecule's lipophilicity, solubility, and crystal packing, properties that are critical for both reaction work-up and the bioavailability of the final product.

4-Chloro-5-fluoro-2-methylbenzaldehyde is a particularly interesting starting material as it combines the electronic effects of two different halogens with the steric and electronic influence of a methyl group. This unique combination of substituents allows for fine-tuning of reactivity and provides multiple points for further functionalization, making it a valuable building block in the synthesis of complex, high-value molecules.[1]

Comparative Performance in the Knoevenagel Condensation

The Knoevenagel condensation is a robust and widely utilized method for the formation of carbon-carbon double bonds, typically involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is a staple in the synthesis of a wide variety of important compounds, including precursors to pharmaceuticals and polymers.

Theoretical Performance Evaluation of 4-Chloro-5-fluoro-2-methylbenzaldehyde

The reactivity of the benzaldehyde in this reaction is primarily governed by the electrophilicity of the carbonyl carbon. Let's analyze the substituents on the 4-Chloro-5-fluoro-2-methylbenzaldehyde ring:

  • 4-Chloro and 5-Fluoro Groups: Both chlorine and fluorine are strongly electron-withdrawing through the inductive effect (-I). This effect will significantly increase the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack by the carbanion of the active methylene compound.

  • 2-Methyl Group: The methyl group is electron-donating through the inductive effect (+I) and hyperconjugation. However, its effect is generally weaker than the combined electron-withdrawing power of the two halogens. The ortho position of the methyl group might introduce some steric hindrance, which could slightly modulate the rate of reaction.

Predicted Performance: Based on this analysis, 4-Chloro-5-fluoro-2-methylbenzaldehyde is expected to be a highly reactive substrate in the Knoevenagel condensation, likely outperforming benzaldehydes with single halogen substitutions or electron-donating groups. The strong electron-withdrawing nature of the chloro and fluoro groups should lead to high yields and potentially shorter reaction times.

Experimental Performance of Analogue Benzaldehydes

To provide a quantitative benchmark, we will examine the performance of two structurally related and well-documented benzaldehydes in the Knoevenagel condensation with malononitrile. Malononitrile is a common active methylene compound used in these reactions.[2]

AldehydeCatalyst/SolventReaction TimeYield (%)Reference
4-ChlorobenzaldehydePiperidine/EthanolNot specifiedHigh (not quantified)[3][4]
4-ChlorobenzaldehydeChitosan (mechanochemical)~20 min>90[5]
2,4-DichlorobenzaldehydePiperidine/PyridineNot specifiedHigh (not quantified)
BenzaldehydeChitosan (mechanochemical)15 min94.4[5]

Analysis of Experimental Data:

The data for 4-chlorobenzaldehyde demonstrates that the presence of a single electron-withdrawing chloro group leads to high yields in the Knoevenagel condensation. The use of mechanochemistry with a chitosan catalyst provides an environmentally friendly and efficient route to the product.[5] The high yield obtained with benzaldehyde under similar conditions serves as a good baseline for an unsubstituted aromatic ring.[5]

Given that 2,4-dichlorobenzaldehyde is also reported to perform well, it is reasonable to infer that the presence of multiple electron-withdrawing groups enhances reactivity. This supports our theoretical prediction for the high reactivity of 4-Chloro-5-fluoro-2-methylbenzaldehyde.

Experimental Protocols

The following protocols are provided as a guide for performing the Knoevenagel condensation with halogenated benzaldehydes. These protocols are based on established literature procedures and can be adapted for specific substrates and laboratory conditions.

Protocol 1: Base-Catalyzed Knoevenagel Condensation in Solution

This protocol is a standard method for the Knoevenagel condensation and is suitable for a wide range of substituted benzaldehydes.

Materials:

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting aldehyde), the product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Causality Behind Experimental Choices:

  • Piperidine: A weak base is used to generate the malononitrile carbanion without promoting side reactions like the self-condensation of the aldehyde.

  • Ethanol: A polar protic solvent that is effective at dissolving the reactants and facilitating the reaction.

  • Room Temperature: The reaction is often exothermic and proceeds efficiently at room temperature, especially with activated benzaldehydes.

Protocol 2: Mechanochemical (Solvent-Free) Knoevenagel Condensation

This "green chemistry" approach minimizes solvent waste and can lead to shorter reaction times.[5]

Materials:

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Chitosan (catalyst, 10 wt%)

Procedure:

  • In a mortar, combine the substituted benzaldehyde (1.0 eq), malononitrile (1.0 eq), and chitosan (10 wt%).

  • Grind the mixture vigorously with a pestle at room temperature for the time specified in the comparative data table or until the reaction is complete (monitored by TLC of a small sample dissolved in a suitable solvent).

  • Upon completion, add a small amount of a suitable solvent (e.g., ethanol) to the mortar and triturate the solid.

  • Collect the product by vacuum filtration, washing with a small amount of cold ethanol.

  • The product is often of high purity and may not require further purification.

Causality Behind Experimental Choices:

  • Mechanochemical Grinding: The mechanical force brings the reactants into close contact, facilitating the reaction without the need for a solvent.

  • Chitosan: A biodegradable and readily available natural polymer that acts as a heterogeneous basic catalyst.[5]

Visualizing the Workflow and Logic

Diagrams are essential tools for visualizing complex chemical processes and logical relationships. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logic behind the predicted reactivity.

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Substituted Benzaldehyde Mix Mix Reactants + Catalyst Aldehyde->Mix Malononitrile Malononitrile Malononitrile->Mix React Stir/Grind at RT Mix->React Filter Filtration React->Filter Recrystallize Recrystallization Filter->Recrystallize Product Purified Product Recrystallize->Product

Caption: Experimental workflow for the Knoevenagel condensation.

Reactivity_Logic cluster_substituents Substituent Effects on Benzaldehyde cluster_reactivity Impact on Carbonyl Carbon cluster_performance Predicted Reaction Performance cluster_target_compound Analysis of 4-Chloro-5-fluoro-2-methylbenzaldehyde EWG Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -F) Increased_E Increased Electrophilicity (More δ+) EWG->Increased_E EDG Electron-Donating Groups (EDGs) (e.g., -CH3) Decreased_E Decreased Electrophilicity (Less δ+) EDG->Decreased_E High_Yield Higher Yield / Faster Rate Increased_E->High_Yield Conclusion Dominant EWG effect leads to high predicted reactivity Increased_E->Conclusion Low_Yield Lower Yield / Slower Rate Decreased_E->Low_Yield Target 4-Chloro-5-fluoro-2-methylbenzaldehyde Cl_F Two strong EWGs (-Cl, -F) Target->Cl_F CH3 One weak EDG (-CH3) Target->CH3 Cl_F->Increased_E CH3->Decreased_E

Caption: Logic for predicting the reactivity of substituted benzaldehydes.

Conclusion

The strategic selection of starting materials is paramount in modern organic synthesis. This guide has provided a framework for benchmarking the performance of halogenated benzaldehydes, with a specific focus on the Knoevenagel condensation. While direct experimental data for 4-Chloro-5-fluoro-2-methylbenzaldehyde remains elusive in the readily accessible literature, a thorough analysis of its structural features—namely the presence of two potent electron-withdrawing halogen substituents—strongly suggests its superior performance in reactions driven by nucleophilic attack on the carbonyl carbon.

The provided experimental data for 4-chlorobenzaldehyde and the qualitative information for 2,4-dichlorobenzaldehyde serve as valuable benchmarks, reinforcing the principle that increased electron-withdrawing character on the benzaldehyde ring correlates with enhanced reactivity in the Knoevenagel condensation. The detailed protocols and workflow diagrams presented herein offer a practical resource for researchers and drug development professionals to implement these reactions and to guide their selection of benzaldehyde derivatives for optimal synthetic outcomes. It is the author's hope that this guide will not only serve as a practical laboratory resource but also stimulate further investigation into the synthetic utility of promising, yet under-documented, building blocks like 4-Chloro-5-fluoro-2-methylbenzaldehyde.

References

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